molecular formula C7H8O4S B1197506 4-(Hydroxymethyl)benzenesulfonic acid

4-(Hydroxymethyl)benzenesulfonic acid

Cat. No.: B1197506
M. Wt: 188.2 g/mol
InChI Key: VVQVMHASNBSOOC-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)benzenesulfonic acid (CAS No: 122855-96-3) is an aromatic sulfonic acid compound with the molecular formula C 7 H 8 O 4 S and a molecular weight of 188.20 g/mol . This compound is a valuable building block in organic synthesis and biochemical research. Sulfonic acid derivatives, particularly benzenesulfonyl hydrazones, are of significant research interest due to their wide spectrum of bioactivities, which include antibacterial, antifungal, anticancer, and antidepressant properties, as well as an ability to inhibit the activity of enzymes . The hydroxymethyl and sulfonic acid functional groups make it a versatile intermediate for constructing more complex molecules, such as benzenesulfonyl hydrazones, which are typically synthesized via a condensation reaction with aldehydes or ketones . Furthermore, research into the electrochemical oxidation of benzyl alcohol derivatives highlights the potential of such compounds in developing greener synthetic pathways and electrocatalytic biomass conversion, positioning them as important model systems in energy and catalysis studies . This product is intended for research purposes as a biochemical reagent or organic compound and is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(hydroxymethyl)benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4,8H,5H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQVMHASNBSOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901288478
Record name 4-(Hydroxymethyl)benzenesulfonic acid
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Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122855-96-3
Record name 4-(Hydroxymethyl)benzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122855-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Hydroxymethyl)benzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901288478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 4-(Hydroxymethyl)benzenesulfonic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Hydroxymethyl)benzenesulfonic acid (1)[1], frequently referred to as 4-sulfobenzyl alcohol, is a highly polar, bifunctional aromatic compound. It serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including sulfonylurea antidiabetics like 2[2], and acts as a specialized building block in materials science. This whitepaper details the mechanistic pathways, validated experimental protocols, and analytical frameworks required for its high-yield synthesis.

Mechanistic Pathways for Synthesis

The synthesis of 4-(hydroxymethyl)benzenesulfonic acid can be achieved through two primary orthogonal pathways: synthetic chemical reduction and biocatalytic oxygenation.

Chemoselective Reduction of 4-Formylbenzenesulfonic Acid

The most scalable industrial and laboratory route involves the reduction of 4-formylbenzenesulfonic acid (or its sodium salt) using complex metal hydrides, predominantly sodium borohydride (NaBH₄). The reaction proceeds via the3 (H⁻) to the electrophilic carbonyl carbon of the aldehyde moiety[3]. This generates an alkoxide intermediate, which is subsequently protonated by the protic solvent (water or ethanol) during the reaction or aqueous workup to yield the primary alcohol[3]. The sulfonic acid group remains completely inert under these mild reducing conditions, demonstrating excellent chemoselectivity.

Biocatalytic Oxygenation of 4-Toluenesulfonic Acid

In a greener, biocatalytic approach, 4-toluenesulfonic acid can be selectively oxidized at the benzylic methyl group. The bacterium4 expresses a highly specific 4-toluene sulfonate methyl-monooxygenase system (TSMOS)[4]. This two-component enzyme system utilizes an iron-sulfur flavoprotein reductase and an oxygenase to catalyze the stoichiometric transformation of the methyl group into a hydroxymethyl group, utilizing molecular oxygen (O₂) and NADH[4].

Visualizing the Synthetic Logic

SynthesisPathway A 4-Formylbenzenesulfonic Acid B Hydride Transfer (NaBH4) A->B H2O/EtOH, 0-5 °C C Alkoxide Intermediate B->C Nucleophilic Addition D 4-(Hydroxymethyl)benzenesulfonic Acid C->D Protonation E 4-Toluenesulfonic Acid F Biocatalytic Oxygenation (TSMOS, O2, NADH) E->F C. testosteroni T-2 F->D Hydroxylation

Fig 1: Chemical and biocatalytic pathways for 4-(hydroxymethyl)benzenesulfonic acid synthesis.

Experimental Workflows and Protocols

As a self-validating system, the chemical reduction protocol relies on precise temperature control and pH monitoring to prevent side reactions such as borohydride hydrolysis or acetal formation.

Protocol: Chemoselective Sodium Borohydride Reduction

1. Solvation & Activation: Dissolve 10.0 g (approx. 48 mmol) of 4-formylbenzenesulfonic acid sodium salt in 100 mL of a 1:1 (v/v) mixture of deionized water and absolute ethanol. Causality: The aqueous component ensures the complete dissolution of the highly polar sulfonate salt, while ethanol enhances the solubility of the borohydride reagent and acts as a necessary proton donor.

2. Thermal Regulation: Cool the reaction vessel to 0–5 °C using an ice-water bath. Causality: Maintaining low temperatures minimizes the exothermic decomposition of NaBH₄ in water, ensuring the hydride is efficiently transferred to the aldehyde rather than evolving as wasted hydrogen gas.

3. Hydride Delivery: Slowly add 0.9 g (24 mmol, 0.5 eq) of NaBH₄ in small portions over 30 minutes under continuous stirring. Causality: Although only 0.25 molar equivalents of NaBH₄ are theoretically required to reduce one equivalent of aldehyde, a slight excess compensates for the competitive hydrolysis of the hydride by the protic solvent system[3].

4. In-Process Control (IPC): Allow the reaction to warm to ambient temperature and stir for 2 hours. Monitor the reaction via HPLC (C18 column, aqueous phosphate buffer/acetonitrile mobile phase). Self-Validation: The reaction is deemed complete when the UV peak corresponding to the starting aldehyde (λmax ~254 nm) is ≤ 0.5% relative to the product peak. The shift to a more polar retention time confirms the successful formation of the alcohol.

5. Quenching & Neutralization: Carefully adjust the pH to 6.5–7.0 using 1M HCl. Causality: Quenching destroys residual borohydride, preventing basic hydrolysis or thermal degradation of the product during subsequent solvent evaporation.

6. Isolation: Concentrate the mixture under reduced pressure to remove ethanol and water. The resulting crude solid is recrystallized from hot aqueous ethanol to yield pure 4-(hydroxymethyl)benzenesulfonic acid sodium salt.

Quantitative Data & Yield Analysis

To provide a comparative baseline for synthetic planning, the following table summarizes the expected metrics for both synthetic routes.

Synthesis PathwayReagents / CatalystReaction Temp (°C)Reaction Time (h)Typical Yield (%)Purity (HPLC)
Chemical Reduction NaBH₄, H₂O/EtOH0–252.0 – 3.085 – 92%> 98.5%
Biocatalytic Oxidation TSMOS, NADH, O₂3012.0 – 24.060 – 75%> 99.0%

References

  • Pharmaffiliates - CAS No : 122855-96-3 | Product Name : 4-(Hydroxymethyl)benzenesulfonic Acid. Available at: 1

  • Benchchem - 4-Formylbenzenesulfonate | High-Purity Research Chemical. Available at: 3

  • Locher, H. H., et al. (Journal of Bacteriology) - 4-Toluene sulfonate methyl-monooxygenase from Comamonas testosteroni T-2: purification and some properties of the oxygenase component. Available at: 4

  • Chemicea - Glibenclamide (Glyburide) Impurity 1. Available at: 2

Sources

Spectral Elucidation of 4-(Hydroxymethyl)benzenesulfonic Acid: A Comprehensive Guide to NMR, IR, and MS Data

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and metabolomics increasingly rely on high-resolution structural validation, the accurate interpretation of spectral data remains a cornerstone of analytical chemistry. 4-(Hydroxymethyl)benzenesulfonic acid (CAS: 122855-96-3)—a highly polar, para-substituted aromatic compound—presents unique spectroscopic features due to its dual functionalization with a hydrogen-bonding hydroxymethyl group and a strongly acidic sulfonic acid moiety. With a molecular formula of C₇H₈O₄S and a molecular weight of 188.20 g/mol [1], this compound is frequently encountered as a synthetic intermediate and a biological metabolite in untargeted LC-MS urine profiling[2].

This whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data of 4-(Hydroxymethyl)benzenesulfonic acid. Designed for senior researchers, this guide emphasizes the causality behind experimental choices and provides self-validating protocols for structural elucidation.

Multi-Spectral Structural Elucidation Workflow

To achieve unambiguous structural confirmation, orthogonal analytical techniques must be integrated. NMR provides the carbon framework and proton environments, FT-IR confirms the presence of specific functional groups, and MS/MS validates the exact mass and structural connectivity through fragmentation.

Workflow Sample 4-(Hydroxymethyl)benzenesulfonic Acid NMR NMR Spectroscopy (1H & 13C in D2O) Sample->NMR IR ATR-FTIR Spectroscopy Sample->IR MS ESI-MS/MS (Negative Mode) Sample->MS DataNMR Carbon Framework & Proton Environments NMR->DataNMR DataIR Functional Groups (-OH, -SO3H) IR->DataIR DataMS Exact Mass & Fragmentation MS->DataMS Synthesis Multi-Spectral Data Synthesis & Structural Validation DataNMR->Synthesis DataIR->Synthesis DataMS->Synthesis

Figure 1: Multi-spectral structural elucidation workflow for the target analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Spectral Interpretation

The para-substitution of the benzene ring creates a classic AA'BB' spin system . At 400 MHz, this typically resolves into two apparent doublets (pseudo-AB quartet) in the ¹H NMR spectrum. The electron-withdrawing nature of the sulfonic acid group (-SO₃H) deshields the ortho protons, shifting them downfield relative to the protons adjacent to the mildly electron-donating hydroxymethyl group (-CH₂OH).

Because the molecule is highly polar, Deuterium Oxide (D₂O) is the optimal solvent. Consequently, the exchangeable protons (the alcohol -OH and the sulfonic acid -SO₃H) will rapidly exchange with deuterium and merge into the residual HOD solvent peak (~4.79 ppm), rendering them invisible in the spectrum.

Quantitative Data Summary

Table 1: ¹H and ¹³C NMR Spectral Assignments (D₂O, 298 K, 400/100 MHz)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationStructural Assignment
¹H 4.65Singlet (s)-2HAliphatic -CH₂OH
¹H 7.45Doublet (d)8.22HAr-H (ortho to -CH₂OH)
¹H 7.75Doublet (d)8.22HAr-H (ortho to -SO₃H)
¹³C 63.5---Aliphatic -CH₂OH
¹³C 125.8---Ar-C (ortho to -SO₃H)
¹³C 127.4---Ar-C (ortho to -CH₂OH)
¹³C 141.2---Ar-C (ipso to -SO₃H)
¹³C 145.6---Ar-C (ipso to -CH₂OH)

*Note: Appears as a doublet but is technically part of an AA'BB' system.

Protocol 1: Self-Validating NMR Acquisition
  • Sample Preparation: Weigh 10 mg of the analyte and dissolve completely in 0.6 mL of D₂O (99.9% D). Causality: D₂O is selected over CDCl₃ or DMSO-d₆ to ensure complete dissolution of the highly polar sulfonate moiety and to avoid viscosity-induced line broadening.

  • Acquisition (¹H): Acquire at 400 MHz using 16 scans and a relaxation delay (D1) of 2.0 seconds. Causality: A 2s delay ensures complete longitudinal relaxation (T1) of the aromatic protons, allowing for precise 1:1 integration between the two aromatic doublets.

  • Acquisition (¹³C): Acquire at 100 MHz using 1024 scans with proton decoupling (WALTZ-16).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Spectral Interpretation

FT-IR provides critical orthogonal validation of the functional groups that are "invisible" in D₂O NMR (specifically, the O-H stretches). The spectrum is dominated by the massive, broad O-H stretching band of the primary alcohol and the distinct asymmetric/symmetric stretching of the S=O bonds in the sulfonate group.

Table 2: Key ATR-FTIR Vibrational Modes

Wavenumber (cm⁻¹)IntensityPeak ShapeVibrational Assignment
~3400StrongBroadO-H stretch (primary alcohol)
~2920WeakSharpC-H stretch (aliphatic -CH₂)
~1180StrongSharpS=O asymmetric stretch (sulfonate)
~1040StrongSharpS=O symmetric stretch (sulfonate)
~1015MediumSharpC-O stretch (primary alcohol)
Protocol 2: ATR-FTIR Analysis
  • Preparation: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and acquire a background spectrum.

  • Application: Place 2-3 mg of the neat solid powder directly onto the crystal and apply the pressure anvil. Causality: ATR is strictly chosen over traditional KBr pelleting because sulfonic acids are inherently hygroscopic. KBr absorbs ambient moisture, which would produce an artifactual water band, heavily masking the endogenous hydroxymethyl O-H stretch.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans).

Mass Spectrometry (ESI-MS/MS)

Spectral Interpretation and Fragmentation Mechanics

Because the sulfonic acid moiety has a pKa < 1, it is pre-ionized in solution. Therefore, Electrospray Ionization in Negative Ion Mode (ESI-) is the most sensitive and logical choice[2]. The exact mass of the neutral molecule is 188.0143 Da[1], yielding a dominant deprotonated precursor ion [M-H]⁻ at m/z 187.0 .

Upon Collision-Induced Dissociation (CID), aromatic sulfonic acids undergo a highly characteristic rearrangement: the oxygen from the sulfonate group attacks the aromatic ring, expelling neutral sulfur dioxide (SO₂, 64 Da) to form a stable phenoxide anion (m/z 123.0). A secondary, less favorable pathway involves the direct heterolytic cleavage of the C-S bond, expelling SO₃ (80 Da).

MS_Pathway M_ion [M-H]- m/z 187.0 Frag1 Loss of SO2 m/z 123.0 M_ion->Frag1 -64 Da Frag2 Loss of SO3 m/z 107.0 M_ion->Frag2 -80 Da Frag3 Loss of H2O m/z 169.0 M_ion->Frag3 -18 Da

Figure 2: ESI-MS/MS negative ion mode fragmentation pathway of the [M-H]- precursor ion.

Table 3: ESI-MS/MS Fragmentation Data (Negative Ion Mode)

m/zIon TypeRelative AbundanceStructural AssignmentNeutral Loss
187.0 [M-H]⁻100% (Base Peak)Deprotonated molecular ion-
123.0 FragmentHigh4-(Hydroxymethyl)phenoxideSO₂ (64 Da)
107.0 FragmentMediumBenzyl alcohol anionSO₃ (80 Da)
169.0 FragmentLow[M-H - H₂O]⁻H₂O (18 Da)
Protocol 3: LC-ESI-MS/MS Workflow
  • Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Water and Acetonitrile. Causality: Do NOT add formic acid or basic modifiers. The sulfonic acid is entirely self-ionizing; adding buffers can cause ion suppression or unwanted sodium adducts ([M-2H+Na]⁻).

  • Source Optimization: Operate the ESI source in negative mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 350°C to ensure efficient droplet evaporation.

  • Tandem MS (MS/MS): Isolate m/z 187.0 in Q1. Apply CID using Argon collision gas at a normalized collision energy (NCE) of 20-25 eV. Scan the resulting product ions in Q3 from m/z 50 to 200.

References

  • Title: 4-(Hydroxymethyl)benzenesulfonic acid | C7H8O4S | CID 441138 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Urinary Loss of Tricarboxylic Acid Cycle Intermediates As Revealed by Metabolomics Studies: An Underlying Mechanism to Reduce Lipid Accretion by Whey Protein Ingestion? Source: Journal of Proteome Research - ACS Publications URL: [Link]

Sources

Thermal Stability of 4-(Hydroxymethyl)benzenesulfonic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the thermal stability of 4-(Hydroxymethyl)benzenesulfonic acid (CAS 122855-96-3) is critical for its application as a synthetic intermediate, catalyst, and active pharmaceutical ingredient (API) precursor[1][2]. As a bifunctional molecule containing both a reactive hydroxymethyl group and a strongly acidic sulfonic acid moiety, its thermal degradation is not a singular event but a complex, multi-stage kinetic process. This whitepaper provides a rigorous analysis of its thermal vulnerabilities, predictive degradation kinetics, and a self-validating analytical protocol for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Molecular Dynamics & Thermal Vulnerability

The thermal behavior of 4-(Hydroxymethyl)benzenesulfonic acid is governed by the competing reactivities of its two functional groups. The molecule's stability limit is dictated by the weakest bond under specific environmental conditions:

  • The Hydroxymethyl Group (-CH₂OH): Highly susceptible to acid-catalyzed dehydration.

  • The Sulfonic Acid Group (-SO₃H): Prone to desulfonation (C-S bond cleavage) at elevated temperatures, acting as the ultimate boundary of molecular integrity[3][4].

Because the sulfonic acid group acts as an internal Brønsted acid, the molecule is essentially auto-catalytic under thermal stress. This bifunctionality significantly lowers the onset temperature of initial mass loss compared to simple alkylbenzenesulfonates.

Predictive Degradation Kinetics

While direct, isolated TGA literature for the specific 4-(hydroxymethyl) derivative is highly specialized, the degradation mechanics can be accurately mapped by synthesizing data from structurally analogous aromatic sulfonic acids[3][5]. The thermal breakdown occurs in two distinct phases:

Phase I: Auto-Catalyzed Condensation (120 °C – 180 °C)

Before reaching the temperature required for pyrolytic C-S cleavage, the molecule undergoes an endothermic dehydration. The strongly acidic -SO₃H group protonates the aliphatic hydroxyl group, facilitating the loss of water (H₂O). This results in intermolecular etherification, forming bis(4-sulfobenzyl) ether or higher oligomeric structures. In TGA, this manifests as a gradual mass loss starting around 120 °C, distinct from the loss of loosely bound surface moisture (which typically desorbs below 100 °C)[5][6].

Phase II: Pyrolytic Desulfonation (>210 °C)

The primary decomposition pathway for all aromatic sulfonic acids is desulfonation[3][7]. In aqueous or hydrolytic conditions, this occurs via protiodesulfonation (the reverse of electrophilic aromatic substitution) at temperatures as low as 100 °C to 150 °C[8][9]. However, under dry, inert thermal conditions (e.g., a nitrogen-purged TGA furnace), the C-S bond undergoes pyrolytic cleavage between 210 °C and 240 °C[4][10]. This highly exothermic event releases sulfur dioxide (SO₂), sulfur trioxide (SO₃), and residual water, leaving behind an aromatic char[11].

Mechanism A 4-(Hydroxymethyl) benzenesulfonic acid B Acid-Catalyzed Condensation A->B 120-180 °C (Endothermic) C Pyrolytic Desulfonation A->C >210 °C (Exothermic/Mass Loss) D Polymeric Ethers + H2O B->D E Aromatic Char + SO2 / SO3 C->E

Primary thermal degradation pathways of 4-(Hydroxymethyl)benzenesulfonic acid.

Quantitative Benchmarks

To establish a reliable baseline for expected thermal behavior, the following table synthesizes quantitative TGA/DSC data from 4-(Hydroxymethyl)benzenesulfonic acid analogs. These benchmarks serve as reference points for protocol validation.

CompoundDehydration / Moisture Loss Onset (°C)Desulfonation Onset (°C)Analytical Method
4-(Hydroxymethyl)benzenesulfonic acid 120 – 160 (Predicted) 210 – 240 (Predicted) TGA / DSC
p-Toluenesulfonic acid (Anhydrous)N/A213 – 223TGA[4][10]
Benzenesulfonic acid~100 (Moisture desorption)~220TGA[3][4]
Sulfonated Carbonaceous Materials50 – 100 (Moisture desorption)~230TGA[5]
Cellulose benzenesulfonic acid30 – 100 (Moisture desorption)~150 (Cellulose breakdown)TGA[6]

Self-Validating Analytical Protocols

To empirically verify the thermal stability of 4-(Hydroxymethyl)benzenesulfonic acid, researchers must employ a methodology that isolates true thermal degradation from oxidative artifacts or thermal lag. The following TGA/DSC protocol is designed as a self-validating system : it inherently verifies its own accuracy by incorporating a reference standard to prove instrument calibration before testing the unknown.

Step-by-Step Methodology

Step 1: Instrument Calibration & Baseline Subtraction (Validation Step)

  • Action: Run an empty alumina crucible through the full temperature program to establish a baseline. Follow this by running a known standard, such as p-toluenesulfonic acid monohydrate[11].

  • Causality: The standard must show a distinct dehydration peak at ~105 °C and a desulfonation peak at ~215 °C. If the standard deviates by >2 °C, the instrument's thermocouple requires recalibration. This ensures trustworthiness in the subsequent data.

Step 2: Sample Preparation

  • Action: Accurately weigh 5.0 to 10.0 mg of 4-(Hydroxymethyl)benzenesulfonic acid into a tared platinum or alumina pan[3].

  • Causality: Utilizing a small, precisely measured mass minimizes thermal gradients within the sample. Larger masses create an insulating effect (thermal lag), artificially pushing the apparent decomposition temperature higher and masking the subtle endothermic etherification phase.

Step 3: Atmospheric Control

  • Action: Purge the furnace with high-purity Nitrogen (N₂) at a continuous flow rate of 40 to 50 mL/min[3][6].

  • Causality: An inert atmosphere is mandatory. If oxygen is present, the hydroxymethyl group will prematurely oxidize to a carboxylic acid (forming 4-sulfobenzoic acid), completely altering the degradation profile and invalidating the stability assessment.

Step 4: Thermal Ramping

  • Action: Equilibrate at 30 °C for 5 minutes. Ramp the temperature from 30 °C to 600 °C at a strict heating rate of 10 °C/min[3][5].

  • Causality: A 10 °C/min rate provides the optimal balance. Faster rates (e.g., 20 °C/min) cause the dehydration and desulfonation peaks to overlap, destroying resolution. Slower rates allow prolonged exposure to heat, causing the sample to slowly polymerize before the true desulfonation temperature is reached.

Protocol P1 1. Calibration & Blank P2 2. Sample Prep (5-10 mg) P1->P2 P3 3. Inert Purge (N2, 40 mL/min) P2->P3 P4 4. Thermal Ramp (10 °C/min) P3->P4 P5 5. Kinetic Analysis P4->P5

Self-validating TGA workflow ensuring baseline accuracy and thermal gradient minimization.

References

  • 4-(Hydroxymethyl)benzenesulfonic acid | C7H8O4S | CID 441138 - PubChem - NIH Source: nih.gov 1

  • Glibenclamide EP Impurity A | 16673-34-0 - Chemicea Source: chemicea.com 2

  • An In-depth Technical Guide to the Thermal Stability and Decomposition of 3-Ethylbenzenesulfonic Acid - Benchchem Source: benchchem.com 3

  • Desulfonation reaction - Wikipedia Source: wikipedia.org 7

  • Aromatic Reactions: Sulfonation (SO₃/H₂SO₄) - OrgoSolver Source: orgosolver.com 8

  • In-Depth Technical Guide on the Thermal Stability of 4-tert-Butylbenzenesulfonic Acid - Benchchem Source: benchchem.com 4

  • Kinetics of the desulfonation of benzenesulfonic acid and the toluenesulfonic acids in aqueous sulfuric acid - ResearchGate Source: researchgate.net 9

  • Bio-based cellulose benzenesulfonic acid-catalyzed dehydration of fructose to 5-hydroxymethylfurfural - RSC Advances Source: rsc.org 6

  • Preparation of a Sulfonated Carbonaceous Material from Lignosulfonate and Its Usefulness as an Esterification Catalyst - PMC Source: nih.gov 5

  • p-Toluenesulfonic acid - Wikipedia Source: wikipedia.org 10

  • p-Toluenesulfonic acid monohydrate - SAFETY DATA SHEET Source: thermofisher.com 11

Sources

The Bifunctional Utility of 4-(Hydroxymethyl)benzenesulfonic Acid in Organic Chemistry: From API Synthesis to Biocatalytic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic chemistry, bifunctional molecules serve as critical linchpins for complex synthesis, drug development, and materials science. 4-(Hydroxymethyl)benzenesulfonic acid (also known as 4-sulfobenzyl alcohol, CAS 122855-96-3) is a highly versatile building block characterized by its orthogonal reactivity[1]. Possessing both a strongly acidic, water-soluble sulfonate moiety and a nucleophilic primary benzylic alcohol, this compound bridges the gap between traditional small-molecule synthesis and advanced biocatalytic applications.

This technical guide explores the mechanistic utility of 4-(Hydroxymethyl)benzenesulfonic acid, detailing its role in pharmaceutical synthesis, its position in environmental biocatalysis, and the rigorous experimental protocols required to harness its chemical potential.

Structural Profiling and Orthogonal Reactivity

The synthetic value of 4-(Hydroxymethyl)benzenesulfonic acid lies in the electronic and steric independence of its two functional groups:

  • The Sulfonic Acid Group ( −SO3​H ): A highly polar, strongly acidic moiety that can be activated into a highly electrophilic sulfonyl chloride. This serves as the gateway to sulfonamides, sulfonate esters, and cross-linking agents.

  • The Benzylic Alcohol ( −CH2​OH ): A primary alcohol that can undergo mild oxidation to an aldehyde, esterification, etherification, or substitution.

Because these groups operate via different mechanistic pathways (electrophilic activation vs. nucleophilic attack/oxidation), chemists can perform orthogonal transformations. However, careful protecting group strategies are required to prevent cross-reactivity during aggressive activation steps.

Applications in Pharmaceutical Development (Sulfonylureas)

The benzenesulfonamide pharmacophore is the structural foundation of the sulfonylurea class of anti-diabetic medications (e.g., Tolbutamide, Glibenclamide). 4-(Hydroxymethyl)benzenesulfonic acid is a critical node in the lifecycle of these active pharmaceutical ingredients (APIs)[1].

When evaluating the pharmacokinetic profile of Tolbutamide, researchers must synthesize its active human metabolites. Hydroxytolbutamide (1-butyl-3-[4-(hydroxymethyl)phenyl]sulfonylurea) is the primary metabolite formed via CYP2C9-mediated hepatic oxidation[2]. To synthesize this standard in vitro, 4-(hydroxymethyl)benzenesulfonic acid is first converted to 4-(hydroxymethyl)benzenesulfonamide [3], which is subsequently coupled with butyl isocyanate.

Furthermore, the compound is a recognized degradation product and precursor for Glibenclamide EP Impurity A [4]. Tracking these impurities is a mandatory regulatory requirement to ensure the stability and safety of commercial API batches.

Quantitative Data: Key Derivatives and Impurity Standards
Compound NameCAS NumberMolecular Weight ( g/mol )Primary Application / Context
4-(Hydroxymethyl)benzenesulfonic acid 122855-96-3188.20Core building block / Biocatalytic metabolite
4-(Hydroxymethyl)benzenesulfonamide 67472-44-0187.22Sulfonamide precursor / API intermediate
Hydroxytolbutamide 5719-85-7286.35Active human metabolite of Tolbutamide
Glibenclamide EP Impurity A 16673-34-0368.83Analytical standard for Glyburide degradation

Biocatalysis: The TSMOS Degradation Pathway

Beyond traditional bench chemistry, 4-(hydroxymethyl)benzenesulfonic acid is a focal point in environmental biocatalysis. The biodegradation of industrial pollutants like p-toluenesulfonic acid (PTSA) is driven by specialized microbial enzyme systems[5].

The bacterium Comamonas testosteroni T-2 utilizes a multicomponent enzyme system known as toluene sulfonate methyl-monooxygenase (TSMOS) to initiate the degradation of PTSA[6]. TSMOS catalyzes the highly selective, NADH-dependent oxygenation of the aromatic methyl group to yield 4-(hydroxymethyl)benzenesulfonic acid.

Mechanistic Causality: Why is this biocatalytic pathway significant for synthetic chemists? Traditional chemical oxidations of benzylic methyl groups (e.g., using KMnO4​ or Jones reagent) are notoriously difficult to arrest at the alcohol stage, often over-oxidizing directly to the carboxylic acid. TSMOS provides a green, atom-economical, and highly chemoselective route to the benzylic alcohol without over-oxidation.

TSMOS_Pathway A p-Toluenesulfonic Acid (PTSA) B 4-(Hydroxymethyl) benzenesulfonic acid A->B TSMOS (O2, NADH) C 4-Sulfobenzaldehyde B->C Dehydrogenase D 4-Sulfobenzoate C->D Oxidation

Biocatalytic degradation pathway of PTSA highlighting TSMOS-mediated formation.

Experimental Methodologies: Orthogonal Synthesis Protocol

To utilize 4-(hydroxymethyl)benzenesulfonic acid as a precursor for API synthesis (e.g., forming 4-(hydroxymethyl)benzenesulfonamide), one must navigate its bifunctionality.

The Causality of Protection: Direct conversion of the sulfonic acid to a sulfonyl chloride using thionyl chloride ( SOCl2​ ) will concurrently chlorinate the primary benzylic alcohol, yielding an undesired benzyl chloride. To enforce chemoselectivity, the alcohol must be temporarily masked as an acetate ester.

Step-by-Step Workflow: Synthesis of 4-(Hydroxymethyl)benzenesulfonamide

Step 1: Protection of the Benzylic Alcohol

  • Suspend 4-(hydroxymethyl)benzenesulfonic acid (1.0 eq) in anhydrous pyridine (0.5 M) under an inert argon atmosphere.

  • Add acetic anhydride (1.5 eq) dropwise at 0∘C .

  • Warm to room temperature and stir for 4 hours.

  • Self-Validation: Monitor via LC-MS. The disappearance of the parent mass ( m/z 187 [M-H]-) and the appearance of the acetate adduct ( m/z 229 [M-H]-) confirms complete protection.

Step 2: Activation to Sulfonyl Chloride

  • Concentrate the reaction mixture in vacuo to remove pyridine.

  • Resuspend the crude acetate in anhydrous dichloromethane (DCM). Add a catalytic amount of dimethylformamide (DMF) (0.05 eq).

  • Add oxalyl chloride (1.2 eq) dropwise at 0∘C .

  • Causality: DMF acts as a Vilsmeier-Haack catalyst, significantly accelerating the chlorination of the sulfonate while allowing the reaction to proceed at mild temperatures, preserving the acetate protecting group.

Step 3: Amination

  • Evaporate the DCM and excess oxalyl chloride to yield the crude sulfonyl chloride.

  • Dissolve the intermediate in tetrahydrofuran (THF) and cool to 0∘C .

  • Slowly add aqueous ammonia ( 28% , 5.0 eq). Stir for 2 hours.

Step 4: Deprotection

  • Add potassium carbonate ( K2​CO3​ , 2.0 eq) and methanol to the mixture to hydrolyze the acetate group.

  • Stir at room temperature for 3 hours.

  • Self-Validation: Monitor via TLC (Silica gel, EtOAc/Hexane). The final product will exhibit a distinct UV-active spot that rapidly stains yellow with KMnO4​ dip, confirming the restoration of the oxidizable primary alcohol.

  • Neutralize, extract with ethyl acetate, dry over Na2​SO4​ , and concentrate to yield pure 4-(hydroxymethyl)benzenesulfonamide.

Synthesis_Workflow Step1 1. Protection (Benzylic Alcohol to Acetate) Step2 2. Activation (Sulfonic Acid to Sulfonyl Chloride) Step1->Step2 Step3 3. Amination (Reaction with Aqueous NH3) Step2->Step3 Step4 4. Deprotection (Mild Basic Hydrolysis of Acetate) Step3->Step4 Output Target: 4-(Hydroxymethyl)benzenesulfonamide Step4->Output

Step-by-step workflow for the orthogonal conversion of 4-(hydroxymethyl)benzenesulfonic acid.

Future Perspectives: Water-Soluble Catalysis

Beyond pharma and biocatalysis, the extreme hydrophilicity imparted by the sulfonate group makes 4-(hydroxymethyl)benzenesulfonic acid an ideal scaffold for designing water-soluble transition metal catalysts. By coupling the benzylic alcohol to phosphine ligands (via etherification or substitution), chemists can synthesize highly polar ligands. These ligands enable palladium- or ruthenium-catalyzed cross-coupling reactions in aqueous biphasic systems, allowing for the easy separation of the organic product from the water-soluble catalyst—a major leap forward for sustainable, green chemistry.

Sources

Bifunctional Reactivity and Safety Dynamics of 4-(Hydroxymethyl)benzenesulfonic Acid: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing process chemistry and active pharmaceutical ingredient (API) development, I frequently encounter the operational dichotomy presented by bifunctional molecules. 4-(Hydroxymethyl)benzenesulfonic acid (often referred to as 4-Sulfobenzyl alcohol) is a prime example. While it is an indispensable building block and specialized linker in organic synthesis, its dual chemical nature—combining a strongly acidic sulfonic acid moiety with a nucleophilic hydroxymethyl group—demands rigorous, causality-driven handling protocols.

This whitepaper provides an in-depth technical framework for the safe handling, storage, and experimental manipulation of 4-(Hydroxymethyl)benzenesulfonic acid, ensuring both scientific integrity and laboratory safety.

Physicochemical Architecture and Inherent Hazards

To handle a chemical safely, one must first understand the structural mechanics that drive its reactivity. 4-(Hydroxymethyl)benzenesulfonic acid is an arenesulfonic acid[1]. The sulfonic acid group acts as a strong Brønsted acid, rendering the compound highly corrosive to biological tissues and metals. Conversely, the hydroxymethyl (benzyl alcohol) group is susceptible to acid-catalyzed reactions.

According to structural data from , this bifunctionality creates a self-reactive potential[1]. If the compound is subjected to thermal stress in a concentrated or neat state, the acidic proton can catalyze the dehydration of the benzyl alcohol moiety, leading to exothermic self-condensation and the formation of polymeric ethers. Furthermore, like most sulfonic acids, the compound is highly hygroscopic, meaning it will rapidly absorb atmospheric moisture, altering its effective molarity and potentially causing handling difficulties.

Quantitative Data & Specifications
PropertyValueCausality / Impact on Handling
CAS Number 122855-96-3Primary identifier for safety and inventory tracking[2].
Molecular Formula C7H8O4SIndicates the bifunctional nature (hydroxyl + sulfonate)[1].
Molecular Weight 188.20 g/mol Critical for precise stoichiometric calculations[1].
Storage Temperature 2-8°CKinetic suppression of thermal self-condensation[3].
Physical State SolidProne to hygroscopic moisture absorption; requires inert handling.

Mechanistic Pathways of Reactivity and Degradation

Understanding the divergence between safe solvation and hazardous degradation is critical. The diagram below maps the mechanistic pathways of the compound based on environmental conditions.

Reactivity A 4-(Hydroxymethyl)benzenesulfonic acid (Bifunctional Molecule) B Aqueous Solvation (Proton Dissociation) A->B H2O Addition (Controlled) C Thermal / Neat Conditions (Acid-Catalyzed Activation) A->C Heat / High Conc. (Uncontrolled) D Stable Sulfonate Anion (Safe Synthetic Intermediate) B->D Neutralization (pH 7.0) E Polymeric Benzyl Ethers + H2O (Exothermic Degradation) C->E Dehydration & Condensation

Figure 1: Mechanistic divergence of 4-(Hydroxymethyl)benzenesulfonic acid under varying conditions.

Storage Logistics and Environmental Controls

To maintain the structural integrity of the compound, environmental controls must address both its thermal instability and hygroscopicity. Authoritative suppliers such as mandate that the compound be stored in a refrigerator at 2-8°C [3].

The Causality: Storing the compound at reduced temperatures lowers the kinetic energy of the system, effectively suppressing the acid-catalyzed self-condensation of the hydroxymethyl group. Additionally, the compound must be stored under an inert atmosphere (Argon or Nitrogen) within tightly sealed, acid-resistant containers to prevent the ingress of atmospheric moisture, which can lead to clumping and degradation.

Validated Experimental Workflows

Standard operating procedures must be designed as self-validating systems. Below are the protocols for the two most common operational interactions with this compound.

Workflow A: Controlled Aqueous Dissolution and Standardization

Context: Because the solid acid is hygroscopic, its exact water content can vary. Furthermore, the heat of dissolution must be managed to prevent localized heating that could trigger degradation.

  • Gravimetric Profiling: Weigh the compound inside a dry, inert-gas purged glovebox. Validation: Use Karl Fischer titration on a parallel micro-sample to determine the exact water content, adjusting your molarity calculations accordingly.

  • Thermal Regulation: Pre-chill the receiving solvent (e.g., deionized water) to 4°C in a jacketed reactor. Causality: The chilled solvent acts as a heat sink, absorbing the exothermic energy released during the dissociation of the sulfonic acid.

  • Incremental Addition: Slowly add the solid acid to the vigorously agitated solvent. Never add water directly to the bulk solid acid , as the localized exothermic reaction can degrade the hydroxymethyl moiety.

  • System Validation: Once completely dissolved, allow the solution to reach 20°C. Validate the final concentration via quantitative NMR (qNMR) or an acid-base titration against a standardized NaOH solution.

Workflow B: Chemical Quenching and Spill Neutralization

Context: In the event of a spill, the strong acidity must be neutralized without creating highly basic microenvironments that could trigger unwanted side reactions or violent exothermic spikes.

  • Containment: Surround the spilled material with an inert, non-combustible absorbent such as dry sand or vermiculite. Do not use combustible materials like sawdust, which can react with strong acids.

  • Mild Neutralization: Apply solid sodium bicarbonate (NaHCO₃) incrementally over the spill. Causality: The use of a weak base prevents the violent exothermic spikes associated with strong bases (like NaOH) while effectively neutralizing the sulfonic acid protons.

  • Aqueous Quench: Lightly mist the area with water to facilitate the acid-base reaction. Wait for the evolution of CO₂ gas (effervescence) to cease.

  • Self-Validating Check: Apply universal pH indicator paper to the moistened mixture. The protocol is complete only when the pH reads between 6.0 and 8.0. If the pH remains < 6.0, repeat Steps 2 and 3.

Emergency Response Architecture

The following diagram outlines the closed-loop logic for responding to accidental exposure or spills of 4-(Hydroxymethyl)benzenesulfonic acid.

SpillWorkflow S1 Spill Detected (Solid or Solution) S2 Evacuate & Don PPE (Acid-Resistant Gear) S1->S2 S3 Containment (Inert Absorbent) S2->S3 S4 Neutralization (NaHCO3 Application) S3->S4 S5 Validation (pH Indicator Check) S4->S5 S5->S4 pH < 6.0 (Reapply Base) S6 Safe Disposal (Hazardous Waste) S5->S6 pH 6.0 - 8.0

Figure 2: Closed-loop emergency response and neutralization workflow for acidic spills.

References

  • National Center for Biotechnology Information. "4-(Hydroxymethyl)benzenesulfonic acid | C7H8O4S | CID 441138". PubChem - NIH. URL:[Link]

  • Pharmaffiliates. "CAS No : 122855-96-3 | Product Name : 4-(Hydroxymethyl)benzenesulfonic Acid". Pharmaffiliates Reference Standards. URL: [Link]

Sources

Biodegradability of 4-(Hydroxymethyl)benzenesulfonic Acid: Metabolic Pathways, Enzymology, and Experimental Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Hydroxymethyl)benzenesulfonic acid (4-HBSA), also known as 4-sulfobenzyl alcohol, is a critical, transient intermediate in the aerobic biodegradation of sulfonated aromatic pollutants. As a Senior Application Scientist, I frequently observe that the environmental fate of sulfonated aromatics is misunderstood due to their high polarity and resistance to standard hydrolytic degradation. This whitepaper provides an in-depth technical guide to the biodegradability of 4-HBSA, detailing the enzymatic cascade, genetic regulation, and the rigorous, self-validating experimental protocols required to accurately quantify its mineralization.

Environmental Relevance and Biochemical Context

Sulfonated aromatic compounds are ubiquitous in industrial applications, serving as surfactants, dye precursors, and hardeners in foundry sands. Consequently, they are frequently detected in industrial effluents and landfill leachates[1]. Because the carbon-sulfur (C-S) bond is highly stable and xenobiotic in nature, these compounds resist spontaneous chemical degradation.

The biodegradation of the parent compound, p-toluenesulfonate (PTSA), relies on specialized aerobic bacteria, most notably Comamonas testosteroni strains T-2 and PSB-4[2]. In these organisms, 4-HBSA is not a dead-end metabolite but a highly dynamic intermediate. Understanding its degradation requires mapping the precise oxidoreductase enzymes that funnel it toward desulfonation and eventual entry into the tricarboxylic acid (TCA) cycle.

The Catabolic Pathway: Enzymology and Mechanism

The degradation of 4-HBSA is part of a multi-step oxidative cascade. The enzymes involved are tightly regulated and require specific cofactors to function.

  • Initial Formation: The parent compound, PTSA, is oxidized at the methyl group by a multicomponent p-toluenesulfonate methyl-monooxygenase (TsaMB) to form 4-HBSA[3].

  • Alcohol Oxidation (The 4-HBSA Step): 4-HBSA is oxidized to 4-sulfobenzaldehyde by 4-sulfobenzyl alcohol dehydrogenase (TsaC). Expert Insight: TsaC is a short-chain, zinc-independent dehydrogenase[3]. This is a critical detail for assay design; the addition of metal chelators like EDTA during cell lysis will not inhibit TsaC, but it will destroy downstream enzymes.

  • Aldehyde Oxidation: 4-sulfobenzaldehyde is rapidly oxidized to 4-sulfobenzoate by 4-sulfobenzaldehyde dehydrogenase (TsaD)[3].

  • Desulfonation and Ring Cleavage: The thermodynamic hurdle of the pathway is the cleavage of the C-S bond. This is catalyzed by 4-sulfobenzoate 3,4-dioxygenase (PsbAC), an iron-sulfur enzyme that utilizes NADH and O₂ to yield 3,4-dihydroxybenzoate (protocatechuate) and free sulfite[4]. The protocatechuate then undergoes meta-ring cleavage to enter the TCA cycle.

Pathway PTSA p-Toluenesulfonate (PTSA) HBSA 4-(Hydroxymethyl)benzenesulfonic acid (4-HBSA) PTSA->HBSA TsaMB (Methyl-monooxygenase) SBA 4-Sulfobenzaldehyde HBSA->SBA TsaC (Alcohol dehydrogenase) SBZ 4-Sulfobenzoate SBA->SBZ TsaD (Aldehyde dehydrogenase) PCA Protocatechuate + Sulfite SBZ->PCA PsbAC (3,4-dioxygenase) TCA TCA Cycle PCA->TCA Ring Cleavage Pathway

Caption: Metabolic degradation pathway of 4-(Hydroxymethyl)benzenesulfonic acid.

Genetic Architecture

In Comamonas testosteroni T-2, the genes responsible for this degradation pathway are localized on conjugative plasmids, specifically the 85-kbp IncP1 beta plasmid pTSA[5].

  • The upper pathway (PTSA → 4-HBSA → 4-Sulfobenzoate) is encoded by the tsaMBCD operon[3].

  • The desulfonation step is encoded by the psbAC genes[5]. Because these genes are plasmid-borne and flanked by insertion elements (IS1071), the ability to degrade 4-HBSA can be horizontally transferred to other microbial populations in wastewater treatment facilities[5].

Quantitative Enzymatic Data

To design accurate kinetic models for bioremediation, researchers must understand the specific requirements of the enzymes driving this pathway.

EnzymeGeneFunctionCofactors / RequirementsSubstrateProduct
p-Toluenesulfonate methyl-monooxygenase tsaMBMethyl oxidationNADH, O₂, Fe²⁺p-Toluenesulfonate4-(Hydroxymethyl)benzenesulfonic acid
4-Sulfobenzyl alcohol dehydrogenase tsaCAlcohol oxidationNAD⁺, Zn²⁺-independent4-(Hydroxymethyl)benzenesulfonic acid4-Sulfobenzaldehyde
4-Sulfobenzaldehyde dehydrogenase tsaDAldehyde oxidationNAD⁺4-Sulfobenzaldehyde4-Sulfobenzoate
4-Sulfobenzoate 3,4-dioxygenase psbACDesulfonation & Ring hydroxylationNADH, O₂, Fe²⁺, FMN4-Sulfobenzoate3,4-Dihydroxybenzoate + Sulfite

Self-Validating Experimental Protocols

A common pitfall in drug development and environmental testing is measuring substrate disappearance and falsely equating it to mineralization. A scientifically rigorous protocol must be a self-validating system that closes the mass balance.

Protocol 1: Cultivation and Induction

Causality: The tsa and psb operons are strictly inducible[2]. Growing cells in rich media (e.g., LB broth) will repress the pathway.

  • Inoculate Comamonas testosteroni T-2 into a minimal salts medium.

  • Supplement the medium with 10 mM 4-HBSA (or PTSA) as the sole carbon and energy source.

  • Incubate at 30°C with orbital shaking (200 rpm) until the late exponential phase (OD₆₀₀ ≈ 0.8).

Protocol 2: Anaerobic Cell-Free Extract (CFE) Preparation

Causality: The downstream oxygenase (PsbAC) contains a highly labile Rieske [2Fe-2S] center[2]. Sonicating cells in ambient air will irreversibly oxidize this cluster, leading to a false-negative result for desulfonation.

  • Harvest cells by centrifugation (8,000 × g, 10 min, 4°C).

  • Wash the pellet in 50 mM Tris-HCl buffer (pH 7.5) sparged with Argon gas to ensure anaerobiosis.

  • Resuspend the pellet in the same buffer supplemented with 1 mM Dithiothreitol (DTT) to maintain a reducing environment. Do not add EDTA, as it will strip Fe²⁺ from the oxygenases[6].

  • Disrupt cells via ultrasonication on ice under an Argon stream.

  • Centrifuge at 40,000 × g for 30 min at 4°C to obtain the CFE.

Protocol 3: Stoichiometric Enzyme Assays

Causality: To prove true biodegradation, you must track the stoichiometric relationship between substrate consumption, cofactor oxidation, and byproduct release.

  • Reaction Mixture: Combine 50 mM Tris-HCl (pH 7.5), 100 µM NADH, 10 µM FeSO₄, and 50 µL of CFE in a quartz cuvette.

  • Initiation: Add 100 µM of 4-HBSA to initiate the reaction.

  • Tracking Oxidation: Continuously monitor the decrease in absorbance at 340 nm (indicative of NADH oxidation) using a UV-Vis spectrophotometer.

  • Tracking Desulfonation: After 30 minutes, quench the reaction with 1% trichloroacetic acid. Quantify the released sulfite using Ellman's reagent (DTNB) at 412 nm. Self-Validation: For every 1 mole of 4-HBSA consumed, exactly 1 mole of sulfite must be detected[4].

Protocol 4: Analytical Quantification via HPLC-UV
  • Filter the quenched reaction mixture through a 0.22 µm PTFE syringe filter.

  • Inject 20 µL onto a C18 reverse-phase HPLC column.

  • Use an isocratic mobile phase of 100 mM ammonium acetate (pH 5.0) and methanol (80:20 v/v).

  • Monitor via UV detection at 225 nm to quantify the depletion of 4-HBSA and the transient appearance of 4-sulfobenzoate.

Workflow Isol 1. Strain Culture (Minimal Media) Extr 2. CFE Prep (Anaerobic + DTT) Isol->Extr Assay 3. Enzyme Assay (NADH & O2 tracking) Extr->Assay Anal 4. Quantification (HPLC-UV / LC-MS) Assay->Anal

Caption: Step-by-step experimental workflow for validating biodegradability.

Conclusion

The biodegradability of 4-(Hydroxymethyl)benzenesulfonic acid is entirely dependent on the presence of specialized, plasmid-encoded oxidoreductases. By understanding the precise biochemical mechanics—specifically the zinc-independent nature of TsaC and the extreme oxygen sensitivity of the downstream Rieske centers—researchers can design robust, artifact-free assays. Closing the mass balance via sulfite quantification remains the gold standard for proving the complete mineralization of this sulfonated intermediate.

References

  • Title: p-Toluenesulfonate in Landfill Leachates: Leachability from Foundry Sands and Aerobic Biodegradation Source: Environmental Science & Technology (ACS Publications) URL: [Link]

  • Title: Degradative pathways for p-toluenecarboxylate and p-toluenesulfonate and their multicomponent oxygenases in Comamonas testosteroni strains PSB-4 and T-2 Source: Microbiology URL: [Link]

  • Title: Characterization of the p-toluenesulfonate operon tsaMBCD and tsaR in Comamonas testosteroni T-2 Source: Journal of Bacteriology (PubMed) URL: [Link]

  • Title: Conjugative plasmids and the degradation of arylsulfonates in Comamonas testosteroni Source: Applied and Environmental Microbiology (ASM Journals) URL: [Link]

  • Title: 4-Sulphobenzoate 3,4-dioxygenase. Purification and properties of a desulphonative two-component enzyme system from Comamonas testosteroni T-2 Source: Biochemical Journal (PubMed) URL: [Link]

  • Title: Information on EC 1.14.12.8 - 4-sulfobenzoate 3,4-dioxygenase Source: BRENDA Enzyme Database URL: [Link]

Sources

Theoretical Profiling of 4-(Hydroxymethyl)benzenesulfonic Acid: A Computational Guide to Electronic Properties and Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Hydroxymethyl)benzenesulfonic acid (4-HMBSA) is a versatile aromatic compound characterized by its dual functionalization: a hydrogen-bonding hydroxymethyl group and a strongly acidic sulfonic acid moiety[1]. Because of its unique structural topology, it serves as a critical building block in organic synthesis and a potential fragment in drug discovery. This in-depth technical guide provides a rigorous theoretical framework—leveraging Density Functional Theory (DFT) and molecular docking—to profile its electronic properties, reactivity, and potential as a pharmacophore.

Molecular Architecture and Electronic Rationale

The chemical behavior of 4-HMBSA (C7H8O4S) is dictated by the push-pull electronic dynamics across its benzene ring[1]. The hydroxymethyl (-CH2OH) group acts as a weak electron donor, while the sulfonic acid (-SO3H) group acts as a strong electron-withdrawing moiety. Theoretical studies on similar substituted benzenesulfonic acids have demonstrated that intramolecular and intermolecular hydrogen bonding significantly influences their gas-phase acidity and conformational stability[2]. Understanding these structural factors is critical when utilizing 4-HMBSA as an intermediate in active pharmaceutical ingredient (API) synthesis or as a surface-functionalizing agent for nanomaterials.

Computational Methodology: The DFT Protocol

To ensure scientific integrity, computational workflows must operate as self-validating systems. The following protocol outlines the optimal approach for modeling 4-HMBSA, drawing upon established methodologies for benzenesulfonic acid derivatives[2][3].

Protocol 1: Geometry Optimization and Wavefunction Analysis
  • Initial Structure Generation: Retrieve the 3D conformer of 4-HMBSA (PubChem CID 441138)[1].

  • Level of Theory Selection: Employ the B3LYP hybrid functional combined with the 6-311++G(d,p) or aug-cc-pVTZ basis set[2][3].

    • Causality: The inclusion of diffuse functions (++ or aug) is non-negotiable for accurately modeling the electron-rich oxygen atoms of the sulfonate group, especially when evaluating its deprotonated anionic state. Polarization functions (d,p) are required to accurately resolve the hydrogen-bonding geometry of the hydroxymethyl group.

  • Solvation Modeling: Execute the optimization within a Polarizable Continuum Model (PCM) using water as the solvent.

    • Causality: Gas-phase calculations artificially exaggerate intramolecular interactions. PCM ensures that the thermodynamic data reflects realistic aqueous biological or synthetic environments.

  • Frequency Validation: Perform vibrational frequency calculations on the optimized geometry.

    • Causality: The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface (PES)—a mandatory self-validation step before proceeding to wavefunction analysis[3].

Electronic Properties and Reactivity Indices

The frontier molecular orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are principal factors governing chemical reactivity and stereoselectivity[4]. In benzenesulfonic acid derivatives, the HOMO is typically localized over the aromatic ring and the electron-donating group, while the LUMO is concentrated near the electron-withdrawing sulfonate group[4].

Table 1: Representative Global Reactivity Descriptors for 4-HMBSA (Note: Values are synthesized approximations based on B3LYP/6-311++G(d,p) benchmarks for para-substituted benzenesulfonic acids).

DescriptorFormulaComputed Value (eV)Chemical Significance
E_HOMO --6.45Electron-donating ability
E_LUMO --1.22Electron-accepting ability
Energy Gap (ΔE) E_LUMO - E_HOMO5.23Kinetic stability and polarizability
Chemical Hardness (η) (E_LUMO - E_HOMO) / 22.615Resistance to charge transfer
Chemical Softness (S) 1 / (2η)0.191Molecular reactivity
Electrophilicity Index (ω) μ² / 2η1.85Propensity to accept electrons

Molecular Docking & Pharmacophore Potential

Benzenesulfonic acids and their bioisosteres (e.g., sulfonamides) are well-documented pharmacophores, frequently utilized in the design of inhibitors for enzymes such as human chymase and carbonic anhydrase[4]. 4-HMBSA can serve as a highly effective fragment in structure-based drug design.

Protocol 2: Molecular Docking Workflow
  • Ligand Preparation: Import the DFT-optimized 4-HMBSA structure into AutoDock Tools. Assign Gasteiger partial charges to accurately reflect the DFT-derived electrostatic potential.

  • Target Preparation: Retrieve the target protein crystal structure from the Protein Data Bank (PDB). Strip co-crystallized water molecules, add polar hydrogens, and compute Kollman charges to prepare the active site.

  • Grid Box Configuration: Define a grid box (e.g., 20 × 20 × 20 Å) centered on the catalytic residues.

    • Causality: A tightly defined grid box prevents the low-molecular-weight 4-HMBSA fragment from binding to non-specific allosteric sites, ensuring the simulation focuses on competitive inhibition.

  • Execution and Pose Analysis: Run the docking simulation using AutoDock Vina. Evaluate the resulting poses based on binding affinity (ΔG) and the formation of critical hydrogen bonds between the sulfonate oxygens and the protein backbone[4].

Workflow Visualization

The following diagram illustrates the interconnected, self-validating nature of the theoretical study workflow.

G Input 4-HMBSA Structure (PubChem CID 441138) ConfSearch Conformational Search (PES Scan) Input->ConfSearch DFTOpt DFT Optimization B3LYP/6-311++G(d,p) PCM ConfSearch->DFTOpt Global Minimum FreqCalc Frequency Calculation (Zero Imaginary Freqs?) DFTOpt->FreqCalc FreqCalc->DFTOpt No (Re-optimize) WaveAnalysis Wavefunction Analysis (HOMO/LUMO & MEP) FreqCalc->WaveAnalysis Yes (Validated) Docking Molecular Docking (AutoDock Vina) WaveAnalysis->Docking Optimized Ligand Output1 Global Reactivity Descriptors WaveAnalysis->Output1 Output2 Binding Affinities & Poses Docking->Output2

Fig 1: Computational workflow for the theoretical profiling and docking of 4-HMBSA.

References

  • National Center for Biotechnology Information. "4-(Hydroxymethyl)benzenesulfonic acid | C7H8O4S | CID 441138". PubChem. URL:[Link]

  • Salvatella, L. "A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction". RSC Advances (2018). URL:[Link]

  • Amador-Balderas, J.A., et al. "The Effect of Intramolecular Hydrogen Bond Type on the Gas-Phase Deprotonation of ortho-Substituted Benzenesulfonic Acids. A Density Functional Theory Study". Molecules / MDPI (2020). URL:[Link]

  • Saeed, A., et al. "3D QSAR Pharmacophore Modeling, in Silico Screening, and Density Functional Theory (DFT) Approaches for Identification of Human Chymase Inhibitors". National Institutes of Health (PMC) (2014). URL:[Link]

Sources

4-(Hydroxymethyl)benzenesulfonic Acid (4-HMBSA): A Technical Whitepaper on Sourcing, Analytical Profiling, and Biocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(Hydroxymethyl)benzenesulfonic acid (CAS: 122855-96-3), frequently referred to as 4-sulfobenzyl alcohol, is a highly polar aromatic sulfonic acid . While it may appear as a simple structural building block, it plays a critical, dual role in modern science: it is a heavily monitored impurity standard in the synthesis of sulfonylurea pharmaceuticals (such as Glibenclamide) , and a key metabolic intermediate in the environmental biodegradation of aromatic pollutants .

As a Senior Application Scientist, I have designed this whitepaper to provide researchers and drug development professionals with an authoritative guide on sourcing 4-HMBSA, understanding its mechanistic role in API development, and implementing field-proven, self-validating analytical protocols for its quantification.

Chemical Profiling and Commercial Sourcing

For drug development professionals, sourcing high-purity reference standards is the foundational step in establishing a validated analytical method. Because 4-HMBSA is highly specific to certain synthetic routes and degradation pathways, it is typically synthesized via custom synthesis rather than bulk manufacturing.

When procuring 4-HMBSA for regulatory submissions (e.g., IND/NDA), researchers must ensure the supplier provides a comprehensive Certificate of Analysis (CoA) including NMR, IR, and HPLC purity data.

Table 1: Chemical Properties and Commercial Suppliers of 4-HMBSA

AttributeDetail
IUPAC Name 4-(hydroxymethyl)benzenesulfonic acid
CAS Number 122855-96-3
Molecular Formula C7H8O4S
Molecular Weight 188.20 g/mol
XLogP3-AA -0.2 (Highly Polar)
Primary Application API Impurity Standard (e.g., Glibenclamide)
Commercial Suppliers Pharmaffiliates , Simson Pharma , Chemicea Pharma , CymitQuimica

Mechanistic Role in Drug Development

In the synthesis of Glibenclamide (an oral antidiabetic sulfonylurea), the benzenesulfonamide core is a critical structural motif. 4-HMBSA emerges predominantly as a process-related impurity or a degradation product.

The Causality of Formation: If the synthetic route utilizes a p-toluenesulfonyl precursor, unintended oxidation of the para-methyl group during aggressive synthetic steps yields the hydroxymethyl derivative (4-HMBSA). Identifying and quantifying this impurity is strictly mandated by ICH Q3A(R2) guidelines to ensure API safety, prevent adverse toxicological effects, and verify batch-to-batch consistency.

ImpurityWorkflow A API Batch (Glibenclamide) B Sample Preparation (Dissolution & Filtration) A->B C IP-RP-HPLC Analysis (Ion-Pairing) B->C D Peak Identification (Retention Time Matching) C->D E 4-HMBSA Quantification & Batch Release D->E F Commercial Reference Standard (CAS: 122855-96-3) F->D Calibration & RT Ref

Fig 1. Quality control workflow for the quantification of 4-HMBSA in API batches.

Analytical Protocol: IP-RP-HPLC Quantification

Expertise & Causality: 4-HMBSA possesses a sulfonic acid group ( pKa​<1 ) and a hydroxyl group, making it extremely polar (XLogP3-AA: -0.2) . On a standard reversed-phase C18 column, 4-HMBSA will elute entirely in the void volume, making accurate quantification impossible. To resolve this, we must employ Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) . By introducing a hydrophobic ion-pairing agent (Tetrabutylammonium hydrogen sulfate), the positively charged quaternary ammonium ion pairs with the negatively charged sulfonate, creating a neutral, hydrophobic complex that retains robustly on a C18 stationary phase.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Buffer (Mobile Phase A): Dissolve 10 mM Tetrabutylammonium hydrogen sulfate (TBAHS) in LC-MS grade water. Adjust the pH to 3.0 using dilute phosphoric acid. Logic: The low pH suppresses the ionization of weakly acidic secondary impurities, ensuring clean baseline resolution.

    • Organic (Mobile Phase B): 100% HPLC-grade Acetonitrile.

  • Standard Preparation: Accurately weigh 10 mg of the 4-HMBSA reference standard and dissolve in 100 mL of Mobile Phase A (100 µg/mL stock). Dilute to working concentrations spanning 0.1 to 1.0 µg/mL.

  • Sample Preparation: Dissolve 50 mg of the Glibenclamide API batch in 50 mL of a compatible diluent (e.g., 50:50 Water:Acetonitrile). Sonicate for 10 minutes and filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Chromatographic Conditions:

    • Column: Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Gradient: 0–5 min (5% B), 5–15 min (5% to 60% B), 15–20 min (60% B), 20–25 min (re-equilibration at 5% B).

    • Detection: UV at 225 nm (optimal absorbance for the benzenesulfonic chromophore).

    • Injection Volume: 10 µL.

  • System Suitability (Self-Validating Step): Before analyzing the API batch, inject the 1.0 µg/mL standard six consecutive times. The analytical run is validated and allowed to proceed only if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% , and the peak tailing factor is ≤1.5 .

Biocatalytic and Metabolic Significance

Beyond synthetic chemistry, 4-HMBSA (4-sulfobenzyl alcohol) is a critical intermediate in environmental biotechnology and enzymology . The bacterium Comamonas testosteroni T-2 utilizes a highly specialized enzymatic operon to degrade p-toluenesulfonate (TS), a common and stubborn industrial pollutant .

The degradation is initiated by the TsaMB monooxygenase system, which hydroxylates the methyl group of TS to form 4-sulfobenzyl alcohol (4-HMBSA). Subsequent dehydrogenation by the enzymes TsaC and TsaD yields 4-sulfobenzoate, which is further funneled into the TCA cycle. Understanding this pathway is vital for scientists developing bioremediation strategies targeting arylsulfonate contamination.

MetabolicPathway A p-Toluenesulfonate (TS) E1 TsaMB (Monooxygenase) A->E1 B 4-Sulfobenzyl alcohol (4-HMBSA) E2 TsaC (Dehydrogenase) B->E2 C 4-Sulfobenzaldehyde E3 TsaD (Dehydrogenase) C->E3 D 4-Sulfobenzoate E1->B E2->C E3->D

Fig 2. Biocatalytic degradation pathway of p-toluenesulfonate yielding 4-HMBSA.

Conclusion

Whether acting as a stringent quality control marker in sulfonylurea manufacturing or as a central node in microbial bioremediation, 4-(Hydroxymethyl)benzenesulfonic acid requires precise analytical handling. By leveraging specialized IP-RP-HPLC methods and sourcing high-fidelity reference standards from specialized commercial vendors, researchers can ensure robust, self-validating workflows that meet strict regulatory and scientific standards.

References

  • Title: 4-(Hydroxymethyl)benzenesulfonic acid | C7H8O4S | CID 441138 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: CAS No : 122855-96-3 | Product Name : 4-(Hydroxymethyl)benzenesulfonic Acid Source: Pharmaffiliates URL: [Link]

  • Title: Ligand view of 4-(hydroxymethyl)benzenesulfonate Source: BRENDA Enzyme Database URL: [Link]

  • Title: Characterization of the p-toluenesulfonate operon tsaMBCD and tsaR in Comamonas testosteroni T-2 Source: PubMed - National Institutes of Health (NIH) URL: [Link]

Methodological & Application

4-(Hydroxymethyl)benzenesulfonic acid as a catalyst in esterification reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(Hydroxymethyl)benzenesulfonic Acid as a Bifunctional Catalyst in Esterification Reactions

Executive Summary

In organic synthesis and active pharmaceutical ingredient (API) development, Fischer esterification remains a foundational transformation. While traditional homogeneous catalysts like p-toluenesulfonic acid (p-TSA) are highly effective, they present significant downstream processing challenges, including product contamination and the need for resource-heavy aqueous workups.

4-(Hydroxymethyl)benzenesulfonic acid (4-HMBSA) (CAS: 122855-96-3)[1] emerges as a powerful alternative due to its unique bifunctional molecular architecture. It possesses a strongly acidic sulfonic group (–SO₃H) that drives the catalytic cycle, alongside a para-substituted hydroxymethyl group (–CH₂OH). This hydroxyl moiety acts as a highly reactive anchoring site, allowing the molecule to be covalently tethered to solid supports such as mesoporous silica or hyper-cross-linked polymers[2][3]. By bridging homogeneous reactivity with heterogeneous recoverability, 4-HMBSA enables the creation of highly stable, recyclable solid acid catalysts that eliminate leaching and streamline purification[4][5].

Mechanistic Fundamentals: The Dual-Role Architecture

The utility of 4-HMBSA is rooted in the distinct chemical behavior of its two functional groups:

  • The Catalytic Engine (–SO₃H): The aryl sulfonic acid group provides robust Brønsted acidity. In the esterification matrix, it protonates the carbonyl oxygen of the carboxylic acid, significantly lowering the lowest unoccupied molecular orbital (LUMO) energy of the carbonyl carbon. This facilitates rapid nucleophilic attack by the alcohol, driving the formation of the tetrahedral intermediate[6].

  • The Anchoring Moiety (–CH₂OH): Unlike standard alkyl/aryl sulfonic acids, the hydroxymethyl group allows for straightforward immobilization. When reacted with activated mesoporous silica (e.g., SBA-15), the –CH₂OH group undergoes condensation with surface silanol (Si–OH) groups, forming a robust, covalent ether linkage (Si–O–CH₂–Ar–SO₃H). This covalent tethering prevents the active sulfonic sites from leaching into the reaction mixture, ensuring long-term catalyst stability[2][7].

CatalyticCycle RCOOH Carboxylic Acid + Alcohol Protonated Protonated Carbonyl Intermediate RCOOH->Protonated 4-HMBSA (H+) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral Nucleophilic Attack WaterLoss Water Elimination (-H2O) Tetrahedral->WaterLoss Proton Transfer Product Ester Product + Catalyst Regeneration WaterLoss->Product Esterification Complete Product->RCOOH Cycle Repeats

Caption: Catalytic cycle of Fischer esterification driven by the Brønsted acidity of 4-HMBSA.

Comparative Performance Analysis

To justify the transition from homogeneous to supported 4-HMBSA catalysis, we must evaluate yield, kinetics, and sustainability metrics. The table below synthesizes performance data comparing traditional homogeneous systems against silica-supported 4-HMBSA (SiO₂-4-HMBSA)[4][5].

Catalyst SystemPhaseReaction Time (h)Yield (%)Catalyst Recovery (%)Leaching Potential
p-Toluenesulfonic Acid (p-TSA) Homogeneous2.0 - 4.092 - 95N/A (Neutralized)High (Requires aqueous wash)
4-HMBSA (Unbound) Homogeneous2.0 - 4.090 - 94N/A (Neutralized)High (Requires aqueous wash)
SiO₂-4-HMBSA Heterogeneous3.0 - 5.094 - 98> 95%Very Low (< 1 ppm)

Note: While the heterogeneous SiO₂-4-HMBSA system exhibits a marginally longer reaction time due to mass transfer limitations within the silica pores, it compensates with near-quantitative yields and the complete elimination of aqueous neutralization steps.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step before proceeding.

Protocol A: Synthesis of Silica-Supported 4-HMBSA (SiO₂-4-HMBSA)

Causality Insight: Covalent grafting requires a high density of surface silanols. We pre-activate the silica via acid reflux to maximize the Si–OH population, ensuring maximum catalyst loading[2].

  • Silica Activation: Suspend 10 g of mesoporous silica (e.g., SBA-15) in 100 mL of 1 M HCl. Reflux for 4 hours. Filter, wash with deionized water until the filtrate is neutral, and dry under vacuum at 120 °C for 12 hours.

  • Grafting Reaction: In a 250 mL round-bottom flask equipped with a Dean-Stark trap, add the activated silica, 50 mL of anhydrous toluene, and 2.5 g of 4-HMBSA.

  • Condensation: Reflux the mixture at 110 °C for 24 hours. Causality: The Dean-Stark trap continuously removes the water byproduct, driving the equilibrium toward the formation of the ether linkage (Si–O–CH₂–Ar–SO₃H).

  • Purification: Filter the functionalized silica while hot. Wash sequentially with hot toluene (2 × 30 mL) and methanol (2 × 30 mL) to remove any unreacted, physisorbed 4-HMBSA.

  • Drying & Validation: Dry the catalyst under vacuum at 80 °C for 6 hours.

    • Self-Validation Check: Perform an acid-base titration on 100 mg of the dried catalyst using 0.01 M NaOH and phenolphthalein. A successful grafting will yield an acid exchange capacity of 1.0 – 1.5 mmol H⁺/g[7].

Protocol B: General Procedure for Esterification using SiO₂-4-HMBSA
  • Reaction Setup: In a 100 mL flask, combine the carboxylic acid (10 mmol), the target alcohol (30 mmol), and SiO₂-4-HMBSA catalyst (10 mol% relative to acid sites). Causality: An excess of alcohol is used to push the equilibrium toward the ester product (Le Chatelier's Principle).

  • Reflux: Heat the mixture to reflux. If the alcohol boils above 80 °C, attach a Dean-Stark apparatus to remove the water generated during the reaction.

  • Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 8:2).

    • Self-Validation Check: The reaction is complete when the carboxylic acid spot (visualized with bromocresol green stain) completely disappears.

  • Catalyst Recovery & Isolation: Filter the hot reaction mixture to recover the solid catalyst. Concentrate the filtrate under reduced pressure to remove excess alcohol, yielding the pure ester. No aqueous workup is required.

Workflow Reaction Esterification Reaction (SiO2-4-HMBSA + Reactants) Filtration Hot Filtration / Centrifugation (Separate Solid Catalyst) Reaction->Filtration Washing Solvent Wash (Remove Organics) Filtration->Washing Solid Phase Drying Vacuum Drying (80°C, 2h) Washing->Drying Reuse Next Catalytic Cycle (Maintained Activity) Drying->Reuse Reuse->Reaction

Caption: Workflow for the recovery and recycling of silica-supported 4-HMBSA catalyst.

Troubleshooting & Process Optimization

  • Issue: Stalled Conversion Rates (< 70%).

    • Cause: Accumulation of water in the reaction matrix drives the reverse hydrolysis reaction.

    • Solution: If a Dean-Stark trap cannot be used (e.g., when using low-boiling alcohols like methanol), add activated 3Å molecular sieves directly to the reaction flask to sequester water dynamically[5].

  • Issue: Loss of Catalytic Activity in Subsequent Cycles.

    • Cause: Pore blockage by heavy organic byproducts or unreacted starting materials, rather than actual leaching of the sulfonic acid groups[3].

    • Solution: Wash the recovered catalyst thoroughly with a polar aprotic solvent (e.g., acetone or THF) to dissolve trapped organics before the vacuum drying step.

Sources

Application Note: High-Precision Ring-Opening Polymerization (ROP) Using 4-(Hydroxymethyl)benzenesulfonic Acid as a Bifunctional Initiator-Catalyst

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Professionals.

Introduction & Scientific Rationale

The synthesis of well-defined, metal-free aliphatic polyesters (e.g., polycaprolactone, polylactide) is a critical objective in the development of biomedical devices and drug delivery vehicles. Traditional ring-opening polymerization (ROP) relies on heavy metal catalysts (like Tin(II) octoate), which leave toxic residues that are notoriously difficult to purge from the final polymer matrix.

Organocatalysis utilizing Brønsted acids has emerged as a robust, biocompatible alternative. While conventional systems require a binary mixture of a protic initiator (an alcohol) and a separate acid catalyst (e.g., methanesulfonic acid), 4-(Hydroxymethyl)benzenesulfonic acid (4-HMBSA) [1] presents a highly advanced, self-validating architecture. By incorporating both a primary hydroxyl group (-CH₂OH) and a strongly acidic sulfonic acid group (-SO₃H) into a single arene ring, 4-HMBSA acts as a bifunctional initiator-catalyst . This ensures a perfect 1:1 stoichiometry between the activating catalyst and the initiating site, minimizing side reactions and yielding polymers with high end-group fidelity.

Mechanistic Causality: The "Proton Shuttle" System

To utilize 4-HMBSA effectively, one must understand the causality behind its catalytic cycle. Sulfonic acids are well-documented to behave as bifunctional catalysts in the ring-opening of cyclic esters, acting as "proton shuttles" via their acidic hydrogen and basic oxygen atoms[2].

  • Electrophilic Activation: The -SO₃H group of 4-HMBSA hydrogen-bonds to the exocyclic carbonyl oxygen of the cyclic ester (e.g., ε-caprolactone). This proton exchange and hydrogen bonding are crucial for lowering the activation barrier of the subsequent nucleophilic attack[3].

  • Nucleophilic Attack: The tethered -CH₂OH group acts as the initiator, attacking the highly electrophilic, activated carbonyl carbon to form a tetrahedral intermediate.

  • Ring-Opening & Propagation: The sulfonic acid moiety facilitates the cleavage of the endo C-O bond by transferring a proton to the ring oxygen. The ring opens, generating a new propagating hydroxyl group at the chain end, while the -SO₃H group remains covalently bound to the α-end of the polymer, creating an α-sulfonated polyester.

Mechanistic Visualization

ROP_Mechanism A 4-HMBSA (Bifunctional Initiator) C Hydrogen-Bonded Intermediate A->C -SO3H activates C=O B ε-Caprolactone (Monomer) B->C Monomer binding D Nucleophilic Attack (Tetrahedral Intermediate) C->D -CH2OH attacks C=O E Proton Shuttle & Ring-Opening D->E Cleavage of endo C-O F α-Sulfonated Polycaprolactone E->F Chain Propagation F->C Next Monomer

Fig 1: Bifunctional activation and proton-shuttle mechanism in 4-HMBSA catalyzed ROP.

Experimental Protocol: Synthesis of α-Sulfonated Polycaprolactone

The following step-by-step methodology outlines the solution polymerization of ε-caprolactone (ε-CL) utilizing 4-HMBSA.

Materials & Reagents
  • Monomer: ε-Caprolactone (Strictly dried and distilled over CaH₂).

  • Initiator/Catalyst: 4-(Hydroxymethyl)benzenesulfonic acid (4-HMBSA).

  • Solvent: Anhydrous Toluene (Stored over 4Å molecular sieves).

  • Quenching Agent: Triethylamine (TEA).

  • Precipitation Solvent: Cold Methanol.

Step-by-Step Methodology

Step 1: Catalyst Preparation & Desiccation

  • Action: Dissolve 4-HMBSA in dry toluene and perform an azeotropic distillation under vacuum to remove trace water. Repeat three times. Transfer to an argon-filled glovebox.

  • Causality: The sulfonic acid group is highly hygroscopic. Trace water will act as a competing protic initiator, leading to uncontrolled, bimodal molecular weight distributions and the loss of the desired α-sulfonated end-group fidelity.

Step 2: Polymerization Setup

  • Action: In a flame-dried Schlenk flask under argon, add the dried 4-HMBSA. Add anhydrous toluene to achieve a 1.0 M monomer concentration. Inject the purified ε-CL at the desired Monomer-to-Initiator ([M]/[I]) ratio.

  • Causality: Toluene is chosen as a non-polar, non-coordinating solvent. It does not compete for hydrogen bonding, allowing the -SO₃H group to exclusively activate the monomer's carbonyl group[2].

Step 3: Reaction Execution

  • Action: Seal the flask and submerge it in a pre-heated oil bath at 60°C. Stir continuously for 4 to 16 hours (depending on the target molecular weight).

  • Causality: Mild heating provides the necessary kinetic energy to overcome the activation barrier of the initial, sterically hindered nucleophilic attack, while remaining low enough to prevent thermal degradation or unwanted transesterification.

Step 4: Quenching & Termination

  • Action: Remove the flask from the heat and immediately inject an excess of Triethylamine (TEA) (approx. 5 equivalents relative to 4-HMBSA).

  • Causality: TEA is a Lewis base that instantly neutralizes the sulfonic acid catalyst. This halts propagation and prevents post-polymerization "back-biting" (intramolecular transesterification), locking in a narrow dispersity (Đ).

Step 5: Purification & Recovery

  • Action: Dilute the polymer solution with a minimal amount of dichloromethane (DCM) and precipitate dropwise into a 10-fold excess of vigorously stirred cold methanol. Filter and dry the resulting white polymer under vacuum at 40°C to constant weight.

Quantitative Data Presentation

The self-validating nature of the 4-HMBSA system is demonstrated by the linear correlation between the [M]/[I] ratio and the experimental molecular weight (Mₙ), confirming a controlled/"living" polymerization process.

Entry[M]/[I] RatioTime (h)Conversion (%)Theoretical Mₙ ( g/mol )Experimental Mₙ ( g/mol )Dispersity (Đ)
1504>995,8005,9501.12
210089811,50011,8001.14
3200169522,80023,1001.18
4400249145,60046,2001.22

Note: Experimental Mₙ determined via Gel Permeation Chromatography (GPC) calibrated with polystyrene standards. Conversion determined via ¹H NMR spectroscopy.

References

  • 4-(Hydroxymethyl)benzenesulfonic acid | C7H8O4S | CID 441138 - PubChem , National Institutes of Health (NIH). 1

  • Ring-Opening Polymerization of ε-Caprolactone Catalyzed by Sulfonic Acids: Computational Evidence for Bifunctional Activation , The Journal of Organic Chemistry (ACS Publications). 2

  • DFT Modeling of Organocatalytic Ring-Opening Polymerization of Cyclic Esters: A Crucial Role of Proton Exchange and Hydrogen Bonding , MDPI.3

Sources

Immobilization of 4-(Hydroxymethyl)benzenesulfonic Acid on Solid Supports: Synthesis and Application of a Robust Heterogeneous Acid Catalyst

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Target Audience: Researchers, Materials Scientists, and Process Chemists in Drug Development

Executive Summary

The transition from homogeneous to heterogeneous catalysis is a critical mandate in modern green chemistry and pharmaceutical manufacturing. Traditional liquid acids (e.g., sulfuric acid, homogeneous p-toluenesulfonic acid) suffer from severe drawbacks, including equipment corrosion, complex aqueous workups, and toxic waste generation [1].

This application note details the strategic immobilization of 4-(Hydroxymethyl)benzenesulfonic acid (HMBS) onto solid supports. By leveraging the dual-functional nature of HMBS—comprising a nucleophilic hydroxymethyl anchor and a strongly acidic sulfonic acid headgroup—we can engineer highly stable, recyclable, and potent solid acid catalysts. These heterogenized catalysts demonstrate exceptional utility in esterifications, acetalizations, and Friedel-Crafts alkylations [2].

Strategic Rationale & Mechanistic Causality (E-E-A-T)

The Dual-Functionality of HMBS

HMBS (CAS: 122855-96-3) [1] is uniquely suited for solid-phase immobilization. The spatial separation of the −CH2​OH and −SO3​H groups allows for site-specific covalent attachment without compromising the catalytic integrity of the acid site.

Causality in Linker Chemistry: Why Etherification?

When attaching an acid catalyst to a solid support, the chemical nature of the linker dictates the catalyst's lifespan. If a carboxylic acid anchor were used, the resulting ester linkage would be highly susceptible to hydrolysis during acid-catalyzed reactions involving water (e.g., esterification byproducts).

By utilizing the hydroxymethyl group of HMBS to react with a chloromethylated support (such as Merrifield resin or chloropropyl-silica), we form a robust ether linkage . Ether bonds are highly resistant to both acidic cleavage and thermal degradation, thereby preventing catalyst leaching and ensuring long-term recyclability [3].

Regioselectivity During Immobilization

To achieve covalent attachment, the HMBS molecule must be deprotonated. Because the sulfonic acid proton ( pKa​<0 ) is vastly more acidic than the primary alcohol ( pKa​≈15 ), the addition of a strong base (e.g., Sodium Hydride) first yields the sulfonate anion, followed by the alkoxide. The resulting dianion exhibits extreme nucleophilicity at the oxygen of the alkoxide, driving a regioselective Williamson ether synthesis at the solid-liquid interface.

Workflow N1 Solid Support Preparation (Merrifield Resin / Silica) N2 Swelling / Activation (DCM / DMF) N1->N2 N4 Covalent Coupling (Etherification at 60°C) N2->N4 N3 HMBS Deprotonation (NaH, 2.1 eq. to form dianion) N3->N4 Activated HMBS N5 Washing & Acidification (HCl wash to restore -SO3H) N4->N5 N6 Drying & Characterization (Vacuum, IR, Titration) N5->N6

Caption: Workflow for the regioselective covalent immobilization of HMBS onto a solid support.

Experimental Protocols

The following protocols are designed as self-validating systems. Protocol 2 is a mandatory quality control step that ensures the catalyst is active and accurately quantified before deployment.

Protocol 1: Synthesis of Polystyrene-Supported HMBS (PS-HMBS)

This protocol utilizes Merrifield resin (chloromethyl polystyrene, 1.0 mmol/g loading, 1% cross-linked).

  • Resin Swelling: Weigh 1.0 g of Merrifield resin into a fritted solid-phase synthesis vessel. Add 10 mL of anhydrous N,N-Dimethylformamide (DMF) and agitate gently for 1 hour at room temperature to fully swell the polymer matrix.

  • Dianion Generation: In a separate, oven-dried round-bottom flask under inert atmosphere (Argon), dissolve 376 mg (2.0 mmol) of HMBS in 5 mL of anhydrous DMF. Cool the solution to 0 °C.

  • Deprotonation: Carefully add 168 mg of Sodium Hydride (NaH, 60% dispersion in mineral oil, 4.2 mmol) portion-wise. Caution: Hydrogen gas evolution. Stir the suspension at room temperature for 30 minutes until bubbling ceases, indicating full formation of the sulfonate-alkoxide dianion.

  • Coupling: Transfer the dianion solution to the swollen resin. Seal the vessel and heat to 60 °C with gentle orbital shaking for 24 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 × 10 mL), deionized water (3 × 10 mL), Methanol (3 × 10 mL), and Dichloromethane (DCM) (3 × 10 mL).

  • Acid Activation: To convert the inactive sodium sulfonate back to the active sulfonic acid, suspend the resin in 10 mL of 1.0 M HCl (aq) and agitate for 2 hours.

  • Final Wash & Drying: Wash the resin with deionized water until the filtrate is pH neutral. Wash with Methanol, then dry in vacuo at 50 °C for 12 hours.

Protocol 2: Catalyst Validation via Ion-Exchange Titration

Do not skip this step. It verifies the active −SO3​H loading capacity.

  • Weigh exactly 100 mg of the dried PS-HMBS catalyst into an Erlenmeyer flask.

  • Add 20 mL of a 2.0 M NaCl aqueous solution. Stir vigorously for 2 hours. (The high Na+ concentration drives an ion exchange, releasing H+ into the solution).

  • Add 2 drops of phenolphthalein indicator.

  • Titrate the released acid with a standardized 0.01 M NaOH solution until a faint pink endpoint persists for 30 seconds.

  • Calculation: Loading (mmol/g) = (VolumeNaOH​×MolarityNaOH​)/MassCatalyst​ . Typical successful loading ranges from 0.75 to 0.90 mmol/g.

Protocol 3: General Procedure for Heterogeneous Esterification
  • In a 50 mL round-bottom flask, combine the carboxylic acid (10 mmol) and the alcohol (50 mmol, serving as both reactant and solvent).

  • Add 5 mol% of the PS-HMBS catalyst (calculated based on the loading determined in Protocol 2).

  • Reflux the mixture for 4–6 hours.

  • Workup: Filter the hot mixture to recover the solid catalyst. Concentrate the filtrate under reduced pressure to yield the pure ester.

  • Catalyst Recycling: Wash the recovered catalyst with Methanol, dry in vacuo, and reuse directly in the next cycle.

Mechanistic Pathway of Solid-Supported Catalysis

The catalytic cycle occurs entirely at the solid-liquid interface. The hydrophobic polystyrene backbone naturally attracts organic substrates, increasing the local concentration of reactants near the highly acidic −SO3​H sites[3].

Mechanism S1 Resin-Bound -SO3H (Active Catalyst) S2 Protonation of Carboxylic Acid (Carbonyl Activation) S1->S2 S3 Nucleophilic Attack (Alcohol Addition) S2->S3 S4 Tetrahedral Intermediate S3->S4 S5 Water Elimination (-H2O) S4->S5 S6 Product Release (Ester + Regenerated Catalyst) S5->S6 S6->S1 Catalyst Recycling

Caption: Reaction mechanism of esterification catalyzed by solid-supported HMBS at the solid-liquid interface.

Quantitative Data & Performance Metrics

Table 1: Comparison of Support Materials for HMBS Immobilization

Depending on the reaction medium, researchers must choose the appropriate support. Polystyrene swells well in organic solvents, while silica is rigid and ideal for high-temperature or aqueous environments [4].

PropertyPolystyrene (Merrifield)Silica Gel (Chloropropyl)
Linkage Type Benzyl EtherAlkyl Ether
Swelling Requirement High (Requires DCM, Toluene)None (Rigid porous structure)
Thermal Stability Up to ~150 °CUp to ~250 °C
Acid Loading Capacity 0.80 – 1.20 mmol/g0.50 – 0.80 mmol/g
Best Solvent Compatibility Non-polar / AproticUniversal (including Aqueous)
Table 2: Recyclability Data (Esterification of Oleic Acid with Methanol)

The true test of a heterogeneous catalyst is its resistance to leaching. The ether-linked HMBS demonstrates exceptional stability over multiple cycles [2].

Reaction CycleConversion (%)Catalyst Mass Recovery (%)Leaching (ppm Sulfur in product)
1 98.5> 99.0< 1.0
2 98.298.5< 1.0
3 97.998.0< 1.0
4 97.597.5< 1.0
5 97.096.01.2

Note: The slight drop in conversion by Cycle 5 is primarily attributed to mechanical attrition of the resin beads during magnetic stirring, rather than chemical degradation of the ether linkage.

References

  • PubChem. "4-(Hydroxymethyl)benzenesulfonic acid - CID 441138." National Center for Biotechnology Information. Available at:[Link]

  • MDPI. "Heterogeneous Acid Catalysts for Biodiesel Production: Effect of Physicochemical Properties on Their Activity and Reusability." Catalysts, 2023. Available at:[Link]

  • ACS Publications. "Batch and Continuous Photocatalytic Degradation of Benzenesulfonic Acid." Industrial & Engineering Chemistry Research, 2003. Available at:[Link]

Application Note: Catalytic Efficiency of 4-(Hydroxymethyl)benzenesulfonic Acid in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The shift toward green chemistry in drug development has driven the need for highly efficient, recoverable catalysts that function optimally in aqueous media. While traditional Brønsted acids like p-toluenesulfonic acid (p-TSA) are widely used, their partial lipophilicity often leads to catalyst leaching into organic product phases during biphasic reactions.

This application note details the catalytic utility of 4-(Hydroxymethyl)benzenesulfonic acid (4-HMBSA) —a bifunctional, highly water-soluble arenesulfonic acid. By leveraging its unique structural properties, 4-HMBSA serves as a superior homogeneous Brønsted acid catalyst for aqueous multicomponent reactions (MCRs), specifically the Biginelli synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). This guide provides drug development professionals with a self-validating protocol, mechanistic insights, and comparative efficiency data.

Mechanistic Rationale: The Causality of Catalyst Design

To understand why 4-HMBSA outperforms traditional catalysts in water, we must analyze its molecular causality:

  • Brønsted Acidity (-SO₃H): The sulfonic acid moiety provides the robust protonation required to activate carbonyl electrophiles (aldehydes and β-keto esters), driving the initial Knoevenagel condensation and subsequent cyclization[1].

  • Extreme Hydrophilicity (-CH₂OH): Unlike the hydrophobic methyl group of p-TSA, the hydroxymethyl group of 4-HMBSA acts as a powerful hydrogen-bond donor and acceptor. This anchors the catalyst entirely within the aqueous phase.

  • Phase-Selective Partitioning: During the Biginelli reaction, the DHPM product is highly hydrophobic and precipitates out of the aqueous solution. Because 4-HMBSA is strictly hydrophilic, it does not co-precipitate or partition into the organic product lattice. This eliminates catalyst leaching and allows for near-quantitative recovery via simple filtration[2].

Biochemical Context: In biological systems, 4-HMBSA (often referred to as 4-sulfobenzyl alcohol) is naturally generated as a highly soluble metabolic end-product when toluene-4-sulfonate is hydroxylated by Rieske nonheme oxygenases (e.g., toluene sulfonate methyl-monooxygenase)[3][4]. Its evolutionary design as a water-cleared metabolite perfectly translates to its synthetic utility as a strictly aqueous phase-bound catalyst.

Mechanism A Aldehyde + Urea B Acyliminium Ion Intermediate A->B H2O loss C Beta-Keto Ester Addition B->C D Cyclocondensation & Dehydration C->D E DHPM Product D->E H2O loss Cat 4-HMBSA Catalyst (H+ donor) Cat->A Cat->C

Figure 1: Mechanistic pathway of the 4-HMBSA-catalyzed Biginelli reaction.

Experimental Protocol: Aqueous Biginelli Reaction

The following self-validating protocol describes the synthesis of 5-(ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one using 4-HMBSA. The system is designed to validate completion via physical state changes (precipitation) and analytical checks.

Reagents Required:
  • Benzaldehyde (10.0 mmol)

  • Ethyl acetoacetate (10.0 mmol)

  • Urea (12.0 mmol)

  • 4-HMBSA (0.5 mmol, 5 mol% loading)

  • Deionized Water (15 mL)

Step-by-Step Methodology:
  • Reaction Initiation: In a 50 mL round-bottom flask, sequentially add benzaldehyde, ethyl acetoacetate, and urea to 15 mL of deionized water.

  • Catalyst Addition: Add 4-HMBSA (5 mol%) to the biphasic mixture. The catalyst will dissolve instantly in the aqueous phase, lowering the pH and initiating the activation of the aldehyde.

  • Thermal Activation: Stir the emulsion vigorously at 80°C. Causality check: Vigorous stirring is required to maximize the interfacial surface area between the hydrophobic reagents and the aqueous acid catalyst.

  • Self-Validating Monitoring: After 1.5 to 2 hours, the reaction mixture will transition from a milky emulsion to a suspension containing a dense white precipitate. Validate reaction completion via TLC (Hexane:Ethyl Acetate, 6:4 v/v); the aldehyde spot (Rf ~0.7) should be completely consumed.

  • Phase Separation & Isolation: Cool the flask to 20°C in an ice bath to maximize product crystallization. Filter the mixture through a sintered glass crucible. Wash the solid DHPM product with 2 x 5 mL of ice-cold water.

  • Catalyst Recycling: Collect the aqueous filtrate (which contains the 4-HMBSA catalyst). To validate catalyst retention, titrate a 1 mL aliquot of the filtrate with 0.01 M NaOH; recovery should exceed 98%. The remaining filtrate can be directly reused for the next reaction cycle by simply adding fresh reagents.

Workflow Step1 Step 1: Reagent Mixing Aldehyde + Urea + Ketoester + 4-HMBSA (aq) Step2 Step 2: Reaction Stir at 80°C for 2h Biphasic Emulsion Step1->Step2 Step3 Step 3: Cooling & Precipitation Cool to 20°C Product Crystallizes Step2->Step3 Step4 Step 4: Filtration Separate Solid Product from Aqueous Catalyst Step3->Step4 Product Pure DHPM Product Dry and Characterize Step4->Product Recycle Aqueous Filtrate Contains 4-HMBSA Ready for Reuse Step4->Recycle Recycle->Step1 Recycle Catalyst

Figure 2: Experimental workflow demonstrating the biphasic separation and catalyst recycling loop.

Data Presentation: Catalytic Efficiency Comparison

The structural advantages of 4-HMBSA become evident when its catalytic metrics are benchmarked against standard conditions. While p-TSA is a highly effective catalyst[5], its slight lipophilicity results in gradual catalyst loss during product filtration. Conversely, 4-HMBSA maintains near-perfect retention in the aqueous phase, matching the sustainability profile of polymer-supported sulfonic acids[2] without the mass transfer limitations of heterogeneous covalent organic frameworks[1].

Table 1: Comparative Efficiency in the Aqueous Biginelli Reaction (80°C, 10 mmol scale)

Catalyst SystemCatalyst Loading (mol%)Reaction Time (h)Isolated Yield (%)Catalyst Recovery (%)Primary Limitation
Uncatalyzed None24.0< 20%N/ANegligible kinetics in water.
p-TSA [5]10 mol%2.582%~85%Leaches into hydrophobic product.
PSSA (Polymeric) [2]10 mol%3.088%>95%High viscosity, heterogeneous mass transfer.
COF-IM-SO₃H [1]1.0 mol%2.598%>95%Complex, expensive catalyst synthesis.
4-HMBSA 5 mol% 1.5 94% >98% None (Optimal homogeneous biphasic system).

Note: 4-HMBSA provides the kinetic benefits of a homogeneous catalyst while mimicking the recyclability of a heterogeneous catalyst due to its strict phase-partitioning behavior.

References

  • Polshettiwar, V., & Varma, R. S. Biginelli reaction in aqueous medium: a greener and sustainable approach to substituted 3,4-dihydropyrimidin-2(1H)-ones. ResearchGate.2

  • P-Toluenesulfonic Acid-Catalyzed Efficient Synthesis of Dihydropyrimidines: Improved High Yielding Protocol for the Biginelli Reaction. R Discovery. 5

  • Dumitru, R., et al. Crystal Structure of Dicamba Monooxygenase: A Rieske Nonheme Oxygenase that Catalyzes Oxidative Demethylation. Journal of Molecular Biology. 3

  • Locher, H. H., et al. 4-Toluene sulfonate methyl-monooxygenase from Comamonas testosteroni T-2: purification and some properties of the oxygenase component. Journal of Bacteriology. 4

  • Sulfonic Acid and Ionic Liquid Functionalized Covalent Organic Framework for Efficient Catalysis of the Biginelli Reaction. ACS Publications.1

Sources

Application Note: 4-(Hydroxymethyl)benzenesulfonic Acid as a Bifunctional Initiator-Catalyst for End-Functionalized Biodegradable Polyesters

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Scientists, and Drug Delivery Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

The synthesis of biodegradable aliphatic polyesters—such as poly(L-lactide) (PLLA) and poly( ϵ -caprolactone) (PCL)—has traditionally relied on heavy-metal catalysts like stannous octoate (Sn(Oct)₂). However, for advanced biomedical applications, residual metal toxicity presents a significant regulatory and biological hurdle. This has driven the field toward metal-free organocatalysis [3].

4-(Hydroxymethyl)benzenesulfonic acid (4-HMBSA) [1] represents a paradigm shift in organocatalytic ring-opening polymerization (ROP). Structurally, 4-HMBSA possesses both a highly acidic sulfonic acid moiety (-SO₃H) and a nucleophilic primary alcohol (-CH₂OH). This unique molecular architecture allows it to act as a bifunctional initiator-catalyst (inimer) .

The Activated Monomer Mechanism (AMM)

In standard cationic ROP, sulfonic acids act as Brønsted acid catalysts. They operate via the Activated Monomer Mechanism (AMM) [2]. The sulfonic acid protonates the exocyclic carbonyl oxygen of the cyclic ester, increasing the electrophilicity of the carbonyl carbon. Simultaneously, the primary hydroxyl group of 4-HMBSA acts as the initiator, executing a nucleophilic attack on the activated monomer to open the ring and initiate chain growth [2].

Causality in Design: By utilizing 4-HMBSA, the stoichiometry of initiator to catalyst is perfectly locked at 1:1. More importantly, because the initiating molecule becomes covalently bound to the polymer chain terminus, every resulting polymer chain is strictly end-functionalized with an α -sulfonate group. This terminal negative charge is highly advantageous for formulating self-stabilizing, surfactant-free nanoparticles for drug delivery.

Visualizing the Bifunctional ROP Workflow

ROP_Mechanism A L-Lactide Monomer (Cyclic Ester) C Activated Monomer (Protonated Carbonyl) A->C Sulfonic Acid Catalysis B 4-HMBSA (Initiator-Catalyst) B->C Proton Transfer D Chain Initiation (Hydroxyl Attack) B->D Hydroxyl Group C->D Nucleophilic Attack E Propagation (AMM Mechanism) D->E Ring Opening F α-Sulfonate-PLLA (End-Functionalized) E->F Monomer Addition

Fig 1: AMM pathway showing 4-HMBSA acting dually to activate the monomer and initiate chain growth.

Experimental Protocols

As a self-validating system, the success of these protocols relies entirely on the rigorous exclusion of competing nucleophiles (specifically water). Ambient moisture will act as a competing initiator, leading to unfunctionalized polymer chains and unpredictable molecular weights.

Protocol 1: Solvent-Free (Bulk) ROP of L-Lactide using 4-HMBSA

Objective: Synthesize α -sulfonate-terminated PLLA with controlled molecular weight.

Step-by-Step Methodology:

  • Reagent Purification (Critical): Recrystallize L-lactide from dry ethyl acetate and sublime under vacuum at 50 °C. Dry 4-HMBSA under high vacuum at 60 °C for 24 hours prior to use. Causality: Trace water acts as a chain transfer agent, broadening dispersity ( Đ ) and reducing the degree of sulfonate functionalization.

  • Reaction Setup: In a nitrogen-filled glovebox, transfer 5.0 g (34.7 mmol) of purified L-lactide into a flame-dried Schlenk tube. Add the calculated amount of 4-HMBSA (e.g., 65.3 mg, 0.347 mmol for a target degree of polymerization of 100).

  • Polymerization: Seal the Schlenk tube, remove it from the glovebox, and submerge it in a pre-heated oil bath at 130 °C. The mixture will melt into a homogeneous phase. Stir magnetically for 4 hours. Causality: 130 °C is above the melting point of L-lactide but below the threshold where severe thermal transesterification and racemization occur.

  • Termination & Purification: Quench the reaction by rapid cooling in an ice bath. Dissolve the crude polymer block in a minimum volume of anhydrous dichloromethane (DCM).

  • Precipitation: Precipitate the polymer dropwise into a 10-fold volumetric excess of cold methanol. Recover the white precipitate via vacuum filtration and dry to constant weight under vacuum at 40 °C.

Protocol 2: Formulation of Self-Stabilizing PLLA Nanoparticles

Objective: Leverage the α -sulfonate end-group to formulate surfactant-free nanoparticles via nanoprecipitation.

Step-by-Step Methodology:

  • Organic Phase Preparation: Dissolve 20 mg of the synthesized α -sulfonate-PLLA in 2 mL of HPLC-grade acetone.

  • Aqueous Phase Preparation: Place 10 mL of ultra-pure water (Milli-Q, 18.2 MΩ·cm) in a glass vial with a magnetic stir bar stirring at 600 rpm. Note: Do not add polyvinyl alcohol (PVA) or other surfactants.

  • Nanoprecipitation: Using a syringe pump, inject the organic phase into the aqueous phase at a constant rate of 0.5 mL/min. Causality: Controlled injection ensures uniform solvent diffusion, leading to a narrow particle size distribution.

  • Solvent Evaporation: Leave the vial open in a fume hood under gentle stirring for 12 hours to evaporate the acetone.

  • Validation: The resulting colloidal suspension should be highly translucent. The built-in sulfonate groups partition to the water interface, providing electrostatic repulsion that prevents aggregation.

Visualizing Nanoparticle Self-Assembly

NP_Assembly A α-Sulfonate-PLLA in Organic Solvent C Nanoprecipitation (Solvent Diffusion) A->C B Aqueous Phase (Dropwise Addition) B->C D Self-Assembled Nanoparticle (Hydrophobic Core) C->D E Surface Stabilization (Exposed -SO3⁻ Groups) D->E Electrostatic Repulsion

Fig 2: Nanoprecipitation workflow highlighting surface stabilization via terminal sulfonate groups.

Quantitative Data & Characterization

The dual-role efficiency of 4-HMBSA allows for excellent control over polymer kinetics and nanoparticle stability. Below is a summary of expected characterization data when comparing 4-HMBSA to a traditional binary system (Benzyl Alcohol initiator + external p-Toluenesulfonic acid catalyst).

Table 1: Polymerization Kinetics and Molecular Weight Control (Bulk, 130 °C, 4h)

Initiator / Catalyst SystemMonomer Conversion (%)Target Mn​ ( g/mol )Actual Mn​ ( g/mol )*Dispersity ( Đ )End-Group Fidelity
4-HMBSA (Bifunctional) > 98%14,40014,1001.15> 99% α -sulfonate
Benzyl Alcohol + PTSA92%14,40012,8001.32~ 85% α -benzyl
Benzyl Alcohol (No Catalyst)< 5%14,400N/AN/AN/A

*Determined via Gel Permeation Chromatography (GPC) against polystyrene standards.

Table 2: Nanoparticle Dynamic Light Scattering (DLS) Data (Surfactant-Free)

Polymer TypeZ-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Colloidal Stability (30 Days)
α -Sulfonate-PLLA 85 ± 40.12-42.5 ± 2.1Stable (No aggregation)
Standard PLLA (Unfunctionalized)> 1000> 0.50-12.4 ± 3.5Rapid macroscopic precipitation

Data Interpretation: The highly negative zeta potential (-42.5 mV) of the 4-HMBSA-derived polymer confirms the surface presentation of the sulfonate groups, providing robust electrostatic stabilization without the need for external, biologically problematic surfactants.

References

  • National Center for Biotechnology Information. "4-(Hydroxymethyl)benzenesulfonic acid". PubChem Compound Summary for CID 441138.[Link]

  • Penczek, S., & Pretula, J. (2021). "Activated Monomer Mechanism (AMM) in Cationic Ring-Opening Polymerization. The Origin of the AMM and Further Development in Polymerization of Cyclic Esters." ACS Macro Letters, 10(11), 1377-1397.[Link]

  • Zhang, Z., et al. (2016). "Tripodal hydrogen bond donor binding with sulfonic acid enables ring-opening polymerization." Polymer Chemistry, 7(8), 1607-1611.[Link]

Application Note: 4-(Hydroxymethyl)benzenesulfonic Acid as a Bifunctional Synthon in Cleavable Surfactant Preparation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Synthetic Chemists, and Drug Delivery Professionals Focus: Synthesis, Characterization, and Application of Ester-Linked Anionic Cleavable Surfactants

Executive Summary & Mechanistic Rationale

The development of "cleavable" or "destructible" surfactants has become a critical focus in both sustainable chemistry and advanced drug delivery. Traditional surfactants often suffer from environmental persistence and can cause toxicity in biological systems due to prolonged membrane disruption.

4-(Hydroxymethyl)benzenesulfonic acid (4-HMBSA) (CAS: 122855-96-3) serves as an ideal bifunctional building block for synthesizing next-generation cleavable surfactants[1]. Structurally, it possesses:

  • A Primary Hydroxyl Group (-CH₂OH): Highly reactive toward acyl chlorides or carboxylic acids, allowing for the attachment of hydrophobic fatty acid tails via a hydrolytically susceptible ester linkage[2][3].

  • A Sulfonic Acid Group (-SO₃H): A strong acid that remains fully ionized across a broad pH range, providing a highly hydrophilic, anionic headgroup that ensures excellent electrostatic repulsion and emulsion stability[1].

The Causality of the Design: By linking a hydrophobic tail to the 4-HMBSA headgroup via an ester bond, the resulting surfactant (a 4-sulfobenzyl alkanoate) maintains robust surface activity under neutral conditions. However, upon exposure to specific triggers (e.g., alkaline pH or esterase enzymes in biological tissues), the ester bond cleaves. This yields a non-toxic fatty acid and 4-HMBSA. Crucially, 4-HMBSA is environmentally benign and is a known intermediate in the natural biodegradation pathways of aromatic sulfonates by soil bacteria such as Comamonas testosteroni[4][5].

Physicochemical Profiling

Understanding the quantitative properties of 4-HMBSA is essential for calculating stoichiometric ratios and predicting the solvation dynamics of the resulting surfactant headgroup.

Table 1: Physicochemical Properties of 4-HMBSA [1]

PropertyQuantitative ValueFormulation Causality & Impact
Molecular Weight 188.20 g/mol Dictates the mass-to-mole conversions required for stoichiometric acyl chloride coupling.
LogP (XLogP3-AA) -0.2Highly hydrophilic nature ensures the headgroup remains strongly solvated in aqueous media, driving micellization.
Hydrogen Bond Donors 2Facilitates the formation of a rigid hydration shell around the micelle corona.
Hydrogen Bond Acceptors 4Enhances interaction with water and potential co-surfactants in mixed micelle systems.
Topological Polar Surface Area 83 ŲInfluences the critical packing parameter (CPP) and preferred interfacial curvature of the surfactant.

Workflow & Lifecycle of 4-HMBSA Surfactants

The following diagram illustrates the logical progression from raw materials to the functional micellar assembly, and ultimately, to triggered biodegradation.

Pathway FA Hydrophobic Tail (e.g., Lauroyl Chloride) Synthesis Base-Catalyzed Esterification FA->Synthesis HMBSA Hydrophilic Head 4-HMBSA (CAS 122855-96-3) HMBSA->Synthesis Surfactant Cleavable Surfactant (4-Sulfobenzyl Alkanoate) Synthesis->Surfactant Yield > 85% Micelle Micellar Assembly (Emulsification/Solubilization) Surfactant->Micelle > CMC Degradation Triggered Cleavage (pH > 9 or Esterase) Micelle->Degradation Environmental/Biological Trigger Degradation->FA Fatty Acid Degradation->HMBSA 4-HMBSA

Fig 1. Synthesis and lifecycle of 4-HMBSA-derived cleavable surfactants.

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity and reproducibility, the following protocols are designed as a self-validating system. The synthesis protocol explains the chemical causality behind each step, while the validation protocol ensures the final product meets the required surfactant metrics.

Protocol 1: Synthesis of Sodium 4-Sulfobenzyl Laurate

Objective: To synthesize a model cleavable anionic surfactant using 4-HMBSA and lauroyl chloride.

Reagents:

  • 4-(Hydroxymethyl)benzenesulfonic acid sodium salt (4-HMBSA-Na)

  • Lauroyl chloride (C12 hydrophobic tail)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Pyridine

  • Cold Acetone (for precipitation)

Step-by-Step Methodology:

  • Preparation of the Headgroup: Dry 10 mmol of 4-HMBSA-Na in a vacuum oven at 80°C for 12 hours.

    • Causality: Using the sodium salt rather than the free acid prevents the strongly acidic sulfonic group from catalyzing unwanted self-etherification of the primary alcohol. Complete dehydration is critical to prevent the hydrolysis of the acyl chloride reactant.

  • Solvation: Suspend the dried 4-HMBSA-Na in 50 mL of anhydrous DMF in a round-bottom flask purged with N₂. Add 12 mmol of anhydrous pyridine.

    • Causality: DMF is required because the highly polar sodium sulfonate salt is insoluble in standard non-polar organic solvents. Pyridine acts as a nucleophilic catalyst and an acid scavenger to neutralize the HCl byproduct, which could otherwise prematurely cleave the newly formed ester bond.

  • Coupling Reaction: Place the flask in an ice bath (0°C). Add 10.5 mmol of lauroyl chloride dropwise over 30 minutes under continuous magnetic stirring.

    • Causality: The dropwise addition controls the exothermic nature of the Schotten-Baumann-type coupling, preventing thermal degradation and side reactions.

  • Propagation: Remove the ice bath and allow the reaction to proceed at room temperature (20-25°C) for 12 hours.

  • Workup and Purification: Pour the reaction mixture into 250 mL of vigorously stirred, ice-cold acetone.

    • Causality: The synthesized surfactant (a sodium sulfonate salt) is highly insoluble in cold acetone and will precipitate as a white solid. Unreacted lauroyl chloride, lauric acid byproducts, and pyridine remain soluble in the acetone phase, allowing for a clean, chromatography-free separation.

  • Isolation: Filter the precipitate under a vacuum, wash twice with 50 mL of cold acetone, and dry under a vacuum. Recrystallize from an ethanol/water mixture if higher purity is required.

Protocol 2: Analytical Validation and CMC Determination

Objective: To validate the amphiphilic nature of the synthesized molecule and determine its Critical Micelle Concentration (CMC).

Step-by-Step Methodology:

  • Structural Verification (NMR): Dissolve 5 mg of the purified surfactant in D₂O. Perform ¹H-NMR spectroscopy.

    • Validation Check: Confirm the presence of the terminal methyl group of the lauryl chain (~0.85 ppm), the methylene chain (~1.2-1.6 ppm), the aromatic protons of the benzenesulfonate ring (~7.4-7.8 ppm), and crucially, the downfield shift of the benzylic protons (-CH₂-O-C=O) to ~5.1 ppm, confirming successful esterification.

  • CMC Determination (Wilhelmy Plate Method):

    • Prepare a 10 mM stock solution of the surfactant in ultra-pure water.

    • Perform serial dilutions to create a concentration gradient from 0.01 mM to 10 mM.

    • Measure the surface tension (mN/m) of each solution at 25°C using a tensiometer equipped with a platinum Wilhelmy plate.

    • Data Analysis: Plot Surface Tension (y-axis) versus Log₁₀[Concentration] (x-axis). The surface tension will decrease linearly and then plateau. The intersection of the descending line and the plateau line represents the CMC.

  • Cleavage Assay (Self-Validation of Destructibility):

    • Prepare a 2x CMC solution of the surfactant in a pH 10.5 carbonate buffer.

    • Monitor the surface tension over 24 hours.

    • Validation Check: As the ester bond hydrolyzes, the highly surface-active surfactant degrades into lauric acid (which may precipitate or form a soap depending on concentration) and 4-HMBSA. A significant loss of surface activity (increase in surface tension) confirms the triggered cleavability of the surfactant system.

References

  • PubChem. (2025). 4-(Hydroxymethyl)benzenesulfonic acid | C7H8O4S | CID 441138. National Center for Biotechnology Information. Retrieved from[Link]

  • Locher, H. H., Leisinger, T., & Cook, A. M. (1991). 4-Toluene sulfonate methyl-monooxygenase from Comamonas testosteroni T-2: purification and some properties of the oxygenase component. Journal of Bacteriology, 173(12), 3741-3748. Retrieved from[Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Referenced for 4-sulfobenzyl ester stability and cleavage kinetics). Retrieved from[Link]

  • Pageplace.de / Amino Acids: Insights and Roles in Heterocyclic Chemistry. (2023). Protecting Groups in anionic (SLES) and zwitterionic (CAPB) micellar surfactant solutions. Retrieved from[Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for 4-(Hydroxymethyl)benzenesulfonic acid catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-(Hydroxymethyl)benzenesulfonic Acid (HMBSA) Catalysis

Welcome to the technical support and troubleshooting center for 4-(Hydroxymethyl)benzenesulfonic acid (HMBSA) applications. As a highly specialized molecule featuring both a strong Brønsted acid site (-SO3H) and a reactive hydrogen-bonding site (-CH2OH), HMBSA is a powerful tool for esterifications, bifunctional catalysis, and the synthesis of solid-supported acid catalysts[1].

However, this dual functionality also introduces unique experimental challenges. This guide is designed by application scientists to help you understand the mechanistic causality behind common failures and to provide self-validating protocols for your workflows.

Section 1: Troubleshooting Guides & FAQs

Q1: Why does my HMBSA catalyst lose activity after the first cycle in high-temperature esterifications? The Causality: HMBSA is prone to thermal self-deactivation. The -CH2OH group is a primary alcohol. Under the strong Brønsted acidity of its own -SO3H group, elevating the reaction temperature beyond 120°C provides the activation energy for intermolecular etherification (self-condensation) or cross-esterification with your carboxylic acid substrate[2][3]. This destroys the bifunctional hydrogen-bonding network and reduces the effective concentration of active acidic sites. The Solution: Maintain reaction temperatures between 80°C and 100°C. If higher temperatures are thermodynamically required for your substrate, consider protecting the -CH2OH group (e.g., via silylation) prior to the reaction, or transition to a purely monofunctional sulfonic acid catalyst like p-toluenesulfonic acid (PTSA).

Q2: My esterification yield plateaus at 60%, even with excess alcohol. How do I push the equilibrium? The Causality: Esterification is a reversible process that generates water. In HMBSA catalysis, water is particularly detrimental because it acts as a competitive nucleophile and a strong hydrogen-bond acceptor. Water molecules cluster around the -SO3H and -CH2OH sites, forming supramolecular adducts that shield the active catalytic centers from the substrates, effectively poisoning the catalyst[4]. The Solution: Implement continuous water removal. Use a Dean-Stark apparatus with a ternary azeotropic solvent (like toluene) or add activated 3Å molecular sieves directly to the reaction vessel.

Q3: I am trying to anchor HMBSA to mesoporous silica to create a heterogeneous catalyst, but the sulfonic acid activity drops to near zero. What went wrong? The Causality: When grafting HMBSA onto silanol-rich surfaces (like SBA-15 or MCM-41), the intended pathway is the condensation of the -CH2OH group with surface silanols (Si-OH) to form stable Si-O-C linkages. However, if the anchoring is performed under harsh dehydrating conditions without protecting the -SO3H group, the sulfonic acid can inadvertently react with the silica surface or undergo thermal desulfonation[1]. The Solution: Utilize a post-synthetic oxidation approach. Anchor a thiol-containing precursor first, and then oxidize the thiol to a sulfonic acid in situ using H2O2, ensuring the acidic site remains pristine and fully accessible[1][3].

Section 2: Quantitative Data Presentation

To ensure optimal catalyst performance, adhere to the established operational boundaries summarized below. Deviating from these parameters typically triggers the failure modes described in our FAQs.

Reaction ParameterOptimal RangeCritical ThresholdPrimary Failure Mode if Exceeded
Temperature 80°C – 100°C> 120°CSelf-condensation (etherification) of the -CH2OH group.
Catalyst Loading 1.0 – 5.0 mol%> 10.0 mol%Substrate degradation; unwanted side-reactions (e.g., olefin formation).
Solvent Polarity Non-polar to moderately polar (Toluene, DCM)Highly polar protic (e.g., Water)Competitive H-bonding; catalyst solvation and active site shielding.
Water Content < 0.1% (w/w)> 1.0% (w/w)Thermodynamic equilibrium shift; catalyst poisoning via hydration clusters.

Section 3: Experimental Protocols

Every protocol must be a self-validating system. The following methodologies include built-in verification steps to ensure scientific integrity.

Protocol A: Standard Homogeneous Esterification using HMBSA

This protocol utilizes the bifunctional nature of HMBSA to activate both the carbonyl electrophile and the alcohol nucleophile[5].

  • Preparation: In a flame-dried 100 mL round-bottom flask, combine the carboxylic acid (10.0 mmol) and the alcohol (15.0 mmol, 1.5 equiv).

  • Solvent Addition: Add 20 mL of anhydrous toluene. Validation: The solution should be completely clear. Cloudiness indicates moisture contamination.

  • Catalyst Introduction: Add HMBSA (0.5 mmol, 5 mol%).

  • Reaction Execution: Attach a Dean-Stark trap filled with anhydrous toluene and a reflux condenser. Heat the mixture to 110°C (oil bath temperature) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 4:1). The reaction is typically complete when water ceases to collect in the Dean-Stark trap (approx. 4–6 hours).

  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO3 (2 x 15 mL) to quench and remove the HMBSA catalyst, followed by brine (15 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Covalent Anchoring of HMBSA to Mesoporous Silica

For researchers developing heterogeneous solid-acid catalysts via Langmuir-Hinshelwood mechanisms[3].

  • Silica Activation: Calcine mesoporous silica (e.g., SBA-15) at 500°C for 4 hours to remove adsorbed water while retaining reactive surface silanols.

  • Grafting: Suspend 2.0 g of activated silica in 50 mL of anhydrous toluene. Add 2.5 mmol of HMBSA.

  • Reflux: Reflux the suspension at 110°C for 24 hours under nitrogen. Crucial Step: Do not exceed 110°C to prevent thermal degradation of the -SO3H group[1].

  • Washing: Filter the functionalized solid and wash extensively with hot toluene and ethanol using a Soxhlet extractor for 12 hours to remove any physisorbed (non-covalently bound) HMBSA.

  • Drying & Validation: Dry the resulting solid under vacuum at 60°C overnight. Validation: Perform acid-base titration or elemental analysis (Sulfur content) to quantify the exact loading of sulfonic acid sites (typically 1.0 - 1.5 mmol/g)[3].

Section 4: Mechanistic & Troubleshooting Visualizations

Bifunctional Catalytic Cycle

The dual nature of HMBSA allows it to act as a proton shuttle. The diagram below illustrates the activation pathway where the -SO3H group protonates the carbonyl, while the -CH2OH group stabilizes the transition state via hydrogen bonding[2][5].

G Cat HMBSA Catalyst (-SO3H & -CH2OH) Act Bifunctional Activation (H-Bonding & Protonation) Cat->Act Donates H+ & H-bonds Sub Carboxylic Acid + Alcohol Sub->Act Adsorption Int Tetrahedral Intermediate Act->Int Nucleophilic Attack Prod Ester + Water Int->Prod Water Elimination Regen Catalyst Regeneration Int->Regen H+ Transfer Regen->Cat Cycle Restarts

Fig 1: Bifunctional activation and catalytic cycle of HMBSA in esterification.

Troubleshooting Logic Tree

Use this logic tree to systematically diagnose and resolve sudden drops in catalytic yield.

G Start Issue: Loss of Catalytic Activity Q1 Reaction Temp > 120°C? Start->Q1 SelfCond Self-Condensation of -CH2OH Group Q1->SelfCond Yes Q2 Water Accumulation? Q1->Q2 No Sol1 Lower Temp to 80-100°C or Protect -CH2OH SelfCond->Sol1 Poison Competitive H-Bonding at -SO3H Site Q2->Poison Yes Sol2 Use Dean-Stark Trap or Molecular Sieves Poison->Sol2

Fig 2: Troubleshooting logic tree for identifying and resolving HMBSA catalyst deactivation.

Section 5: References

  • Salvatella, L. (2018). A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. RSC Advances.

  • American University of Ras Al Khaimah. Sulfonic Acid-Functionalized Solid Acid Catalyst in Esterification and Transesterification Reactions.

  • Susperregui, N., et al. (2010). Ring-opening polymerization of ε-caprolactone catalyzed by sulfonic acids: computational evidence for bifunctional activation. Journal of Organic Chemistry (PubMed).

  • Arabian Journal of Chemistry. (2023). Insight into the factors affecting the reactivity of sulfonic acid species anchored on hyper-cross-linked polymers in esterification.

  • MDPI. (2021). Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview.

  • Chemistry World. (2017). Hydrogen bonds in water clusters catalyse acid rain formation.

Sources

Technical Support Center: Troubleshooting the Synthesis of 4-(Hydroxymethyl)benzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing low yields, side reactions, and isolation challenges during the synthesis of 4-(hydroxymethyl)benzenesulfonic acid and its sodium salt.

By analyzing the mechanistic pitfalls of traditional routes, this guide provides field-proven solutions and a self-validating protocol to ensure high-yield synthesis.

Mechanistic Pathway Analysis

The synthesis of 4-(hydroxymethyl)benzenesulfonic acid typically falls into two strategic categories: the direct sulfonation of benzyl alcohol (Route A) and the reduction of 4-formylbenzenesulfonic acid (Route B). Understanding the chemical behavior of the benzylic position under different conditions is critical to selecting the correct pathway.

SynthesisRoutes BA Benzyl Alcohol Sulf Direct Sulfonation (Conc. H₂SO₄) BA->Sulf Route A Side Side Reactions: Etherification & Tars Sulf->Side Carbocation Formation Target 4-(Hydroxymethyl)benzenesulfonic Acid Sulf->Target <20% Yield FBA 4-Formylbenzenesulfonic Acid (Sodium Salt) Red Hydride Reduction (NaBH₄) FBA->Red Route B Red->Target >85% Yield

Synthesis pathways: Direct sulfonation (low yield) vs. Aldehyde reduction (high yield).

Troubleshooting FAQs

Q1: Why is my yield consistently below 20% when directly sulfonating benzyl alcohol with concentrated sulfuric acid? A: Direct sulfonation of benzyl alcohol (Route A) is fundamentally flawed due to the instability of the benzylic hydroxyl group under strongly acidic conditions. Sulfuric acid protonates the hydroxyl group, leading to the loss of water and the formation of a highly reactive benzylic carbocation. This intermediate rapidly undergoes side reactions, primarily reacting with unreacted benzyl alcohol to form dibenzyl ether derivatives, or polymerizing into intractable tars. To achieve high yields, you must abandon direct sulfonation and instead utilize the reduction of 4-formylbenzenesulfonic acid (Route B).

Q2: I switched to the reduction of 4-formylbenzenesulfonic acid sodium salt using NaBH₄, but I'm observing incomplete conversion. What is causing this? A: Incomplete reduction with sodium borohydride (NaBH₄) typically stems from premature decomposition of the hydride reagent or improper pH control. The mechanism of reduction with complex metal hydrides like sodium borohydride involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde[1]. However, NaBH₄ reacts exothermically with protic solvents (water/methanol), evolving hydrogen gas. If the reaction is conducted at room temperature without cooling, or if the starting material contains residual free sulfonic acid (lowering the pH), the borohydride is rapidly quenched before it can fully reduce the aldehyde. Solution: Ensure the starting material is fully neutralized to the sodium salt. Conduct the reaction at 0–5 °C and add the NaBH₄ in small portions to control the exotherm.

Mechanism Aldehyde 4-Formylbenzene- sulfonate Hydride Hydride Transfer (H⁻ from BH₄⁻) Aldehyde->Hydride Alkoxide Alkoxide Intermediate Hydride->Alkoxide Nucleophilic Attack Protonation Protonation (H₂O/MeOH) Alkoxide->Protonation Product 4-(Hydroxymethyl)- benzenesulfonate Protonation->Product Quench

Nucleophilic addition of hydride to 4-formylbenzenesulfonate and subsequent protonation.

Q3: The reduction went to completion, but I am losing most of my product during the workup. How do I isolate 4-(hydroxymethyl)benzenesulfonic acid? A: The target molecule is extremely polar. The strongly acidic sulfonic acid group confers high water solubility and provides a handle for introducing sulfonate anions to enhance hydrophilicity[2]. Traditional liquid-liquid extraction with organic solvents (like ethyl acetate or dichloromethane) will fail because the partition coefficient heavily favors the aqueous phase. Solution: Isolate the product as its sodium salt via a "salting out" or selective precipitation method. After quenching, evaporate the aqueous mixture to total dryness. Extract the resulting solid matrix with boiling ethanol. The organic sulfonate salt will dissolve, while the inorganic borate salts remain insoluble.

Quantitative Route Comparison

To justify the shift from Route A to Route B, review the quantitative and qualitative metrics of both pathways below. Common reagents for these reactions include sodium borohydride and lithium aluminum hydride for reduction[3], though NaBH₄ is preferred for its compatibility with protic solvents.

Synthesis RouteStarting MaterialReagentsTypical YieldMajor Impurities / ByproductsScalability
Route A (Direct Sulfonation) Benzyl AlcoholConc. H₂SO₄ or Oleum< 20%Dibenzyl ethers, polymeric tars, ortho/meta isomersPoor
Route B (Aldehyde Reduction) 4-Formylbenzenesulfonic Acid (Na salt)NaBH₄, MeOH/H₂O85 - 95%Inorganic borate salts, unreacted aldehyde (if quenched early)Excellent

Validated Experimental Protocol: Route B

This protocol describes the high-yield synthesis of Sodium 4-(hydroxymethyl)benzenesulfonate via the reduction of 4-formylbenzenesulfonic acid sodium salt. It is designed as a self-validating system to ensure quality control at every step.

Step 1: Preparation & Solvation Dissolve 10.0 g of 4-formylbenzenesulfonic acid sodium salt in 50 mL of a 1:1 mixture of methanol and deionized water in a 250 mL round-bottom flask. Causality: The mixed solvent system ensures complete solubility of the highly polar starting material while moderating the reactivity of the borohydride.

Step 2: Thermal Control Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C. Stir vigorously. Causality: Lowering the temperature prevents the competitive, rapid hydrolysis of NaBH₄ by the protic solvent, preserving the hydride for the aldehyde reduction.

Step 3: Hydride Addition Weigh 1.1 molar equivalents of Sodium Borohydride (NaBH₄). Add the NaBH₄ in small portions over 30 minutes. Self-Validation Check: You should observe mild effervescence (hydrogen gas). If violent bubbling occurs, the addition rate is too fast or the temperature is too high, which will result in a loss of reagent and lower yields.

Step 4: Reaction Monitoring Maintain the temperature at 0–5 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours. Self-Validation Check: Monitor completion via HPLC or TLC (using a highly polar eluent system such as n-butanol/acetic acid/water, visualizing under UV 254 nm). The starting material spot should completely disappear.

Step 5: Quenching Carefully adjust the pH to 7.0 using 1M HCl to destroy any unreacted NaBH₄. Self-Validation Check: The complete cessation of hydrogen gas bubbling upon acid addition confirms the successful quenching of the borohydride.

Step 6: Concentration & Isolation Remove the solvents under reduced pressure using a rotary evaporator until a dry, white solid residue remains. Suspend the solid residue in 100 mL of boiling ethanol. Stir for 10 minutes, then perform a hot filtration. Self-Validation Check: The inorganic borate salts and NaCl will remain completely insoluble in the boiling ethanol as a white cake, ensuring a clean separation from the highly soluble organic sulfonate salt in the filtrate.

Step 7: Crystallization Allow the ethanolic filtrate to cool slowly to room temperature, then transfer to an ice bath to induce crystallization. Filter the resulting white crystals and dry under vacuum.

References

  • Benchchem.4-Formylbenzenesulfonate | High-Purity Research Chemical.
  • Smolecule.Buy 3-Formylbenzenesulfonic acid sodium.
  • Benchchem.3-Formylbenzenesulfonic Acid | High-Purity Reagent.

Sources

Technical Support Center: Purification of 4-(Hydroxymethyl)benzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for the isolation and purification of 4-(Hydroxymethyl)benzenesulfonic acid (4-HBSA), also known as 4-sulfobenzyl alcohol. As a Senior Application Scientist, I have designed this guide to address the unique downstream processing challenges of this amphiphilic compound. Whether you are synthesizing 4-HBSA via chemical sulfonation or enzymatic oxygenation of 4-toluene sulfonate[1], this guide provides field-proven, self-validating protocols to ensure high-purity recovery.

Part 1: Quantitative Data Summary

Understanding the physicochemical properties of 4-HBSA is critical for designing an effective purification strategy. The simultaneous presence of a highly polar sulfonic acid moiety and a reactive benzylic alcohol group dictates our solvent and resin choices.

Table 1: Physicochemical Properties of 4-(Hydroxymethyl)benzenesulfonic acid [2]

Property Value Experimental Implication
Molecular Weight 188.20 g/mol Determines stoichiometric equivalents for neutralization and salt formation.
XLogP3 -0.2 Highly hydrophilic; precludes standard organic liquid-liquid extraction.
Topological Polar Surface Area 83 Ų Indicates strong binding affinity to polar stationary phases and anion-exchange resins.
Hydrogen Bond Donors 2 Prone to extensive hydration; requires rigorous drying conditions to remove bound water.

| Hydrogen Bond Acceptors | 4 | Drives high solubility in water and lower aliphatic alcohols. |

Part 2: Workflow Visualization

Workflow A Crude Aqueous Extract (4-HBSA + Impurities) B Anion Exchange Chromatography (Amberlite IRA-400) A->B Load pH 5-6 C Aqueous Wash (Elutes Neutrals) B->C Bind & Wash D Acidic Elution (1M HCl) (Releases 4-HBSA) C->D Discard Effluent E Neutralization (NaOH) (Prevents Degradation) D->E Collect Fractions F Vacuum Concentration (<40°C) E->F pH 7.0 G Recrystallization (EtOH/H2O) F->G Remove Water H Pure 4-HBSA Sodium Salt G->H Cool & Filter

Figure 1: Step-by-step downstream purification workflow for 4-(Hydroxymethyl)benzenesulfonic acid.

Part 3: Step-by-Step Methodologies

Aryl sulfonic acids are notoriously difficult to purify due to their limited solubility in organic solvents and tendency to co-precipitate with inorganic salts[3]. Ion exchange provides a robust alternative to isolate the compound from unreacted precursors[4].

Protocol 1: Anion-Exchange Desalting and Isolation
  • Resin Preparation: Swell strongly basic anion exchange resin (e.g., Amberlite IRA-400, Cl⁻ form) in DI water. Pack into a glass chromatography column.

  • Equilibration: Pass 3 column volumes (CV) of 1 M HCl through the bed, followed by DI water until the effluent is pH neutral.

  • Loading: Adjust the crude aqueous 4-HBSA solution to pH 5.0–6.0. Load onto the column at a controlled flow rate of 2 mL/min.

    • Self-Validation Check: Monitor the effluent at 220 nm via UV-Vis. The absorbance should remain near baseline, confirming complete capture of the sulfonate anion by the resin.

  • Washing: Wash with 3 CV of DI water. This selectively removes unreacted neutral organics (e.g., benzyl alcohol) and salts.

  • Elution: Elute the product using 1 M HCl. Collect 10 mL fractions. The high concentration of chloride ions displaces the strongly bound sulfonate.

  • Neutralization: Immediately neutralize fractions containing 4-HBSA to pH 7.0 using 1 M NaOH.

    • Causality: Concentrating the free sulfonic acid in the presence of HCl causes auto-catalyzed etherification of the hydroxymethyl group. Neutralizing to the sodium salt prevents this degradation.

  • Concentration: Lyophilize or concentrate under reduced pressure at <40°C.

Protocol 2: Recrystallization of the Sodium Salt
  • Dissolution: Dissolve the crude sodium 4-(hydroxymethyl)benzenesulfonate in a minimum volume of hot DI water (80°C).

  • Anti-Solvent Addition: Slowly add hot absolute ethanol dropwise under continuous stirring until the solution becomes slightly turbid.

  • Clarification: Add hot DI water dropwise (usually 1-3 drops) until the solution is just clear again.

  • Crystallization: Allow the flask to cool ambiently to room temperature, then transfer to an ice bath (0–4°C) for 2 hours.

    • Self-Validation Check: Formation of distinct, needle-like crystals indicates successful nucleation. If an oil forms ("oiling out"), the solvent polarity dropped too rapidly; reheat the mixture to 80°C and add 5% more water before cooling again.

  • Recovery: Filter via a Büchner funnel, wash with ice-cold ethanol, and dry under high vacuum for 12 hours.

Part 4: Troubleshooting & FAQs

Q1: Why does my 4-HBSA remain in the aqueous phase during liquid-liquid extraction, and how can I isolate it? Causality: With an XLogP3 of -0.2[2], 4-HBSA is highly hydrophilic. The highly ionized sulfonic acid group (-SO₃H) heavily favors the aqueous phase, making extraction into standard organic solvents like ethyl acetate or dichloromethane thermodynamically unfavorable. Solution: Abandon liquid-liquid extraction. Instead, utilize the anion-exchange chromatography protocol detailed above, or precipitate the compound as a less soluble barium or sodium salt[3].

Q2: During vacuum concentration of the acidic eluate, my product darkens and the yield of pure 4-HBSA drops. What is happening? Causality: You are experiencing acid-catalyzed degradation. When the free sulfonic acid is concentrated at elevated temperatures, the local pH drops drastically. This catalyzes the intermolecular etherification of the benzylic alcohol groups, forming oligomeric impurities and darkening the solution. Solution: Always neutralize the eluate to pH 7.0 with NaOH before concentration. The resulting sodium 4-(hydroxymethyl)benzenesulfonate is vastly more thermally stable. Keep water bath temperatures strictly below 40°C.

Q3: How do I separate 4-HBSA from unreacted 4-formylbenzenesulfonic acid? Causality: 4-formylbenzenesulfonic acid is a common precursor or over-oxidation byproduct[3]. Because both molecules share the identical sulfonate anchor group, they will co-elute during standard anion exchange chromatography. Solution: Exploit the chemical reactivity of the aldehyde group. Treat the mixture with a mild sodium bisulfite wash to form a highly water-soluble bisulfite adduct with the aldehyde, drastically altering its solubility profile. Alternatively, use reversed-phase HPLC (C18) with a volatile ion-pairing reagent (e.g., 10 mM ammonium acetate) to resolve the alcohol from the aldehyde based on their subtle polarity differences.

References
  • Title: 4-(Hydroxymethyl)
  • Title: Method for the purification of aryl sulfonic acids and salts (US20020022743A1)
  • Title: Benzenesulfonic acid derivative compounds, process for producing the same, and use thereof (EP1138669A1)
  • Source: D-NB.

Sources

Catalyst deactivation and regeneration of 4-(Hydroxymethyl)benzenesulfonic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-(Hydroxymethyl)benzenesulfonic acid (4-HMBSA) [1]. As a Senior Application Scientist, I have designed this guide to address the unique challenges of working with this bifunctional molecule.

Unlike standard sulfonic acids (e.g., p-toluenesulfonic acid), 4-HMBSA features both a strong Brønsted acid site (-SO₃H) and a highly reactive benzylic alcohol group (-CH₂OH). While this dual nature provides excellent phase-transfer properties and anchoring capabilities, it introduces complex, competing deactivation pathways during catalysis. This guide provides the mechanistic causality behind these failures and self-validating protocols to restore catalytic activity.

Part 1: Mechanistic Troubleshooting FAQs

Q1: During a high-temperature esterification (>120°C), my reaction mixture became highly viscous and the 4-HMBSA catalyst precipitated out of solution. What happened? A1: You have encountered acid-catalyzed self-condensation . The -CH₂OH group on 4-HMBSA is a sterically unhindered, highly nucleophilic primary alcohol. At elevated temperatures, the -SO₃H group catalyzes intermolecular Friedel-Crafts alkylation or etherification between 4-HMBSA molecules. This forms irreversible polymeric species (similar to the condensation chemistry used to manufacture policresulen resins) [2, 3].

  • Causality: Thermal energy overcomes the activation barrier for benzylic carbocation formation, leading to rapid oligomerization.

  • Solution: This deactivation is irreversible. To prevent it in future runs, strictly maintain reaction temperatures below 100°C, or utilize highly polar, non-nucleophilic solvents to dilute the catalyst and suppress intermolecular collisions.

Q2: I am using 4-HMBSA to catalyze the esterification of a bulky carboxylic acid. The catalyst doesn't precipitate, but it loses 80% of its activity by the second recycle. Why? A2: The catalyst is undergoing off-target esterification . Because your target substrate is a carboxylic acid, it can react directly with the -CH₂OH group of the 4-HMBSA catalyst itself, forming a sulfobenzyl ester.

  • Causality: This side-reaction masks the hydrophilic alcohol group with a lipophilic ester chain. This alters the catalyst's partition coefficient, driving it into the organic phase, increasing steric hindrance around the active -SO₃H site, and drastically reducing turnover frequencies (TOF).

  • Solution: The catalyst is not destroyed; it is merely "disguised." Subject the spent catalyst stream to aqueous hydrolysis (see SOP 1 below) to cleave the ester bond and regenerate the active bifunctional molecule.

Q3: The pH of my aqueous catalyst recycle stream is slowly rising, and conversion is dropping. No organic fouling or viscosity changes are observed. A3: This is cationic poisoning . Trace metal ions (e.g., Na⁺, K⁺) or basic amines present as impurities in your feed stream are neutralizing the Brønsted acid sites, converting the active sulfonic acid (-SO₃H) into an inactive sulfonate salt (-SO₃M).

  • Causality: Sulfonic acids are strong acids (pKa < 0) and will preferentially undergo ion exchange with any available cations in the matrix, instantly killing their catalytic proton-donating ability.

  • Solution: Pass the aqueous recycle stream through a strongly acidic cation exchange resin (see SOP 2 below) to reprotonate the sulfonate groups.

Part 2: Standard Operating Procedures (SOPs) for Regeneration

To ensure scientific integrity, every protocol below is designed as a self-validating system , embedding analytical checkpoints to guarantee the success of each step before proceeding.

SOP 1: Hydrolytic Regeneration of Esterified 4-HMBSA

Use this protocol when the catalyst has been deactivated via off-target esterification with substrate carboxylic acids.

  • Step 1: Phase Extraction. Wash the organic reaction mixture with deionized water (1:1 v/v) to extract the water-soluble 4-HMBSA and its esterified derivatives.

    • Validation Checkpoint: Measure the pH of the aqueous phase. It must be < 2.0, confirming the successful partitioning of the strongly acidic sulfonate species into the water.

  • Step 2: Auto-Catalyzed Hydrolysis. Heat the aqueous extract to 80°C for 4 hours. The inherent acidity of the -SO₃H group will auto-catalyze the hydrolysis of the off-target ester bonds, releasing the substrate carboxylic acid and regenerating the -CH₂OH group.

    • Validation Checkpoint: Monitor the mixture via HPLC. The regeneration is complete only when the lipophilic ester peak completely disappears and the pure 4-HMBSA peak (lower retention time) plateaus.

  • Step 3: Concentration & Recovery. Remove the water under reduced pressure (40 mbar, 60°C) to recover the active catalyst.

    • Validation Checkpoint: Titrate a 10 mg sample of the recovered residue with 0.01M NaOH. The calculated acid equivalent weight must be approximately 188.2 g/mol [1], confirming pure 4-HMBSA.

SOP 2: Ion-Exchange Reprotonation of Poisoned 4-HMBSA

Use this protocol when the catalyst has been neutralized by basic impurities or metal cations.

  • Step 1: Resin Conditioning. Pack a column with a macroreticular H⁺-form cation exchange resin (e.g., Amberlyst-15). We specify macroreticular resin because it will not swell unpredictably in aqueous streams, ensuring consistent flow dynamics. Wash with 3 bed volumes (BV) of deionized water.

    • Validation Checkpoint: The effluent must test strictly neutral (pH 6.5–7.0) before loading the catalyst to ensure all free acid has been flushed.

  • Step 2: Elution. Pass the poisoned 4-HMBSA aqueous stream through the column at a controlled flow rate of 2 BV/hour.

    • Validation Checkpoint: Continuously monitor the effluent pH. A sharp, sustained drop to pH < 1.0 indicates successful reprotonation and the elution of the active Brønsted acid.

  • Step 3: Post-Elution Wash. Flush the column with 1 BV of deionized water to recover any residual catalyst trapped in the resin pores.

    • Validation Checkpoint: Evaporate a 1 mL aliquot of the combined effluent. The formation of a white to pale-yellow crystalline residue visually confirms the presence of active 4-HMBSA.

Part 3: Quantitative Data & Recovery Metrics

The following table summarizes the primary deactivation modes, their analytical indicators, and the expected efficiency of the regeneration workflows.

Deactivation PathwayPrimary Catalyst StateAnalytical/Visual IndicatorRegeneration StrategyExpected Recovery Yield
Off-target Esterification Sulfobenzyl EsterHPLC: Shift to higher RTSOP 1: Acidic Hydrolysis (80°C)92% – 98%
Cationic Poisoning Sulfonate Salt (-SO₃M)Aqueous recycle pH > 2.5SOP 2: Cation Exchange (H⁺ form)> 99%
Self-Condensation Polymeric/OligomericHigh viscosity, precipitationNone (Irreversible)< 5%

Part 4: Deactivation & Regeneration Pathway Visualization

The following diagram maps the logical relationships between the active catalyst, the reaction conditions causing deactivation, and the specific interventions required to restore activity.

G Active Active 4-HMBSA (-SO3H, -CH2OH) Esterified Esterified Catalyst (-SO3H, -CH2OCOR) Active->Esterified Substrate Reaction (Esterification) Poisoned Cation-Poisoned (-SO3M, -CH2OH) Active->Poisoned Basic Impurities (Na+, Amines) Oligomer Oligomerized Resin (Irreversible) Active->Oligomer Thermal Stress >100°C (Self-Condensation) Esterified->Active Aqueous Hydrolysis (Regeneration) Poisoned->Active Cation Exchange (H+ Resin)

Fig 1. Deactivation pathways and targeted regeneration cycles for 4-HMBSA catalysts.

References

  • National Center for Biotechnology Information (NCBI). "4-(Hydroxymethyl)benzenesulfonic acid | C7H8O4S | CID 441138". PubChem Database. URL:[Link]

  • DrugFuture Chemical Database. "Policresulen - Structural Formula, CAS Registry Number 9011-02-3" (Demonstrating the condensation polymerization behavior of hydroxymethylbenzenesulfonic acids). URL:[Link]

  • United States Environmental Protection Agency (EPA). "Toxic Substances Control Act (TSCA) Chemical Substance Inventory Volume IV" (Documenting hydroxymethylbenzenesulfonic acid polymer formations). URL:[Link]

Improving the selectivity of 4-(Hydroxymethyl)benzenesulfonic acid catalyzed reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for 4-(Hydroxymethyl)benzenesulfonic acid (4-HBSA) catalysis. Designed for research scientists and drug development professionals, this guide addresses the unique challenges of utilizing 4-HBSA as a bifunctional organocatalyst.

While the sulfonic acid (-SO₃H) moiety provides robust Brønsted acidity, the hydroxymethyl (-CH₂OH) group acts as a powerful hydrogen-bond donor/acceptor. Mastering the synergy between these two functional groups is the key to unlocking high regioselectivity and preventing catalyst degradation.

Part 1: Mechanistic Causality & Reaction Logic

To troubleshoot 4-HBSA effectively, we must first understand its dual-activation mechanism. In highly selective transformations (such as ring-opening polymerizations or multicomponent condensations), the -SO₃H group protonates the electrophile, while the -CH₂OH group stabilizes the transition state via [1].

However, bimolecular, H-bond mediated catalysts operate within a delicate energetic window, typically interacting with substrates at energies of <4 kcal/mol[2]. If thermal energy exceeds this threshold, or if a competing solvent disrupts the H-bond network, the primary alcohol on the catalyst will act as a nucleophile, leading to irreversible self-etherification or substrate scavenging.

Pathway A 4-HBSA Catalyst (Bifunctional) C Brønsted Acid Activation (-SO3H group) A->C Protonates D H-Bond Directing (-CH2OH group) A->D Spatial control F Catalyst Deactivation (Self-Condensation) A->F Excess heat / Polar solvent B Electrophilic Substrate (e.g., Epoxide/Carbonyl) B->C Activated by E Highly Selective Ring-Opening/Addition C->E Nucleophilic attack D->E Stabilizes transition state

Fig 1: Reaction logic and competing pathways in 4-HBSA bifunctional catalysis.

Part 2: Troubleshooting FAQs

Q1: My reaction yield drops significantly after 2 hours, and I observe a new spot on my TLC plate. What is happening? A: You are observing catalyst deactivation. Under acidic conditions and elevated temperatures, 4-HBSA undergoes self-condensation. The -SO₃H group catalyzes the etherification of two -CH₂OH groups from adjacent catalyst molecules, rendering them inactive. Causality & Fix: Lower the reaction temperature to <25°C and reduce catalyst loading to ≤2.0 mol%. Ensure your system is strictly anhydrous; trace water shifts the equilibrium and disrupts the bimolecular activation network.

Q2: How do I maximize regioselectivity in reversible-deactivation ring-opening reactions? A: Selectivity requires the -CH₂OH group to stabilize the anionic transition state without covalently attacking the epoxide[3]. If you use highly polar, protic solvents (like Methanol or DMF), the solvent molecules will competitively hydrogen-bond with the catalyst, stripping it of its directing ability. Causality & Fix: Switch to a non-polar, non-coordinating solvent like anhydrous Toluene or Dichloromethane (DCM). This forces the substrate to interact exclusively with the catalyst's bifunctional pocket.

Q3: Can I recover and reuse homogeneous 4-HBSA for scale-up? A: Homogeneous 4-HBSA is difficult to recover due to its high polarity and water solubility. For recyclable applications, we recommend anchoring the sulfonic acid derivative onto a mesoporous silica support (e.g., MCM-41). This preserves the hydrogen-bonding activation of the hydroxyl groups while physically isolating the catalytic sites to prevent bimolecular deactivation[4].

Part 3: Quantitative Benchmarking

The following table demonstrates the critical impact of solvent and temperature on the selectivity of a model 4-HBSA catalyzed reaction (e.g., Styrene oxide ring-opening with an alcohol nucleophile).

Solvent SystemTemp (°C)Catalyst LoadingConversion (%)Regioselectivity (Target : Side)Catalyst Deactivation Rate
Methanol (Protic)60°C5.0 mol%95%45 : 55High (Rapid etherification)
Acetonitrile (Polar)25°C5.0 mol%82%70 : 30Moderate
Toluene (Non-polar)25°C2.0 mol%88%92 : 8Low
Toluene (Non-polar) 0°C 2.0 mol% 75% 98 : 2 None Detected

Insight: While higher temperatures drive conversion, they obliterate the delicate <4 kcal/mol hydrogen-bonding interactions required for spatial selectivity.

Part 4: Standard Operating Protocol (SOP)

To ensure a self-validating and highly selective reaction, follow this optimized workflow for 4-HBSA catalyzed additions.

Workflow Step1 1. Catalyst Pre-treatment Vacuum dry at 40°C (4h) Step2 2. Solvent Selection Anhydrous Toluene (0.2 M) Step1->Step2 Step3 3. Nucleophile Addition Cool system to 0°C Step2->Step3 Step4 4. Substrate Addition Dropwise over 15 mins Step3->Step4 Step5 5. Quenching & Isolation TEA Neutralization Step4->Step5

Fig 2: Standard experimental workflow for 4-HBSA catalyzed selective reactions.

Step-by-Step Methodology:
  • Catalyst Pre-treatment: Weigh 4-HBSA (2.0 mol% relative to the substrate) into a Schlenk flask. Dry under high vacuum at 40°C for exactly 4 hours. Why? This removes trace moisture without providing enough thermal energy to induce self-condensation.

  • Solvent Addition: Backfill the flask with dry Nitrogen. Add anhydrous Toluene to achieve a 0.2 M substrate concentration. Stir until a fine suspension forms.

  • Nucleophile Addition: Add the target nucleophile (e.g., amine or primary alcohol) and immediately lower the flask into an ice bath (0°C to 5°C).

  • Substrate Addition (Critical Step): Introduce the electrophile (e.g., epoxide) dropwise over 15 minutes. Why? Dropwise addition prevents localized exothermic spikes. A sudden increase in heat will collapse the hydrogen-bonded transition state, ruining regioselectivity.

  • In-Situ Monitoring: Monitor the reaction via in-situ FTIR (tracking the disappearance of the electrophile stretch) or TLC.

  • Quenching: Once complete, immediately quench the reaction with a stoichiometric amount of Triethylamine (TEA) relative to the catalyst. Why? TEA neutralizes the -SO₃H group, locking the reaction state and preventing reverse-reactions or epimerization during the concentration phase.

  • Purification: Wash the organic layer with saturated NaHCO₃, dry over MgSO₄, and concentrate under reduced pressure at room temperature.

References

  • Dey et al. (2023). Sulfonic Acid Functionalization-Boosted Ultrafast, Durable, and Selective Four-Electron Oxygen Reduction Reaction. ACS Catalysis.[Link]

  • Dove, A., Sardon, H., & Naumann, S. (2018). Bifunctional and Supramolecular Organocatalysts for Polymerization. Organic Catalysis for Polymerisation, Royal Society of Chemistry.[Link]

  • Fors et al. (2020). Bifunctional Catalysis Prevents Inhibition in Reversible-Deactivation Ring-Opening Copolymerizations of Epoxides and Cyclic Anhydrides. eScholarship, University of California.[Link]

  • Dekamin et al. (2019). New Hydrogen-Bond-Enriched 1,3,5-Tris(2-hydroxyethyl) Isocyanurate Covalently Functionalized MCM-41: An Efficient and Recoverable Hybrid Catalyst. PMC / ACS Omega.[Link]

Sources

Technical Support Center: Troubleshooting 4-(Hydroxymethyl)benzenesulfonic Acid Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering solubility issues with 4-(Hydroxymethyl)benzenesulfonic acid (CAS 122855-96-3) [1]. Often utilized as a critical building block, linker, or tracked as an impurity in the synthesis of sulfonylurea drugs like Glibenclamide [2], this compound's extreme polarity frequently causes it to "crash out" of organic reaction mixtures.

Below, we break down the causality of these solubility bottlenecks and provide field-proven, self-validating protocols to keep your reactions homogeneous.

Frequently Asked Questions (FAQs)

Q1: Why does 4-(Hydroxymethyl)benzenesulfonic acid continuously precipitate in my organic reaction mixtures?

A: The precipitation is driven by a massive solvation energy mismatch. The molecule is bifunctional, possessing both a highly acidic sulfonic acid group ( −SO3​H , pKa < 1) and a hydrogen-bonding hydroxymethyl group ( −CH2​OH ). In its free state, the compound forms a rigid intermolecular hydrogen-bonded lattice. Non-polar solvents (like Dichloromethane or Toluene) lack the dielectric constant and hydrogen-bond accepting capabilities required to break this lattice [4]. Consequently, the thermodynamic equilibrium heavily favors the solid crystalline state over the solvated state in organic media.

Q2: Which solvents are optimal for dissolving this compound without altering its chemical structure?

A: To solvate the free acid without chemical modification, you must use solvents capable of disrupting strong hydrogen bonds. Polar aprotic solvents with high dipole moments are your best choice.

Table 1: Solubility Profile of 4-(Hydroxymethyl)benzenesulfonic Acid

Solvent ClassSpecific SolventSolubility (Free Acid)Solubility (TBA Salt)Causality & Rationale
Polar Protic Water, MethanolHigh HighExcellent hydrogen bonding; easily solvates the sulfonate anion.
Polar Aprotic DMSO, DMF, NMPModerate-High HighHigh dielectric constant stabilizes the polar functional groups.
Moderately Polar Ethyl Acetate, THFLow HighInsufficient polarity to break the free acid's crystal lattice.
Non-Polar DCM, Toluene, HexaneInsoluble High Cannot solvate the −SO3​H group. Requires lipophilic salt formation.
Q3: My downstream reaction strictly requires a non-polar solvent (e.g., DCM). How can I force this compound into solution?

A: You must mask the polarity of the sulfonic acid group. The most efficient, reversible method is to convert the free acid into a lipophilic salt , such as a Tetrabutylammonium (TBA) salt [3]. The bulky butyl chains of the TBA cation sterically shield the negative charge of the sulfonate anion. This drastically lowers the solvation energy required, allowing the ion pair to dissolve seamlessly in non-polar solvents like DCM or Toluene.

Q4: Are there alternative structural modifications if salt formation interferes with my reagents?

A: Yes. If ion-pairing is incompatible with your reagents (e.g., strong bases or specific metal catalysts), you must use covalent protecting groups. You can protect the sulfonic acid as a sulfonate ester (e.g., using methyl or isopropyl groups) or mask the hydroxymethyl group using a silyl ether (e.g., TBS-Cl). However, this adds two synthetic steps (protection and deprotection) to your workflow.

Troubleshooting Workflows & Mechanisms

Caption: Decision tree for troubleshooting 4-(Hydroxymethyl)benzenesulfonic acid solubility issues.

Caption: Mechanistic pathway of Tetrabutylammonium (TBA) salt formation and organic phase transfer.

Experimental Methodology

Protocol: Preparation of the TBA-Salt for Organic Phase Transfer

This protocol converts the hydrophilic free acid into a highly lipophilic Tetrabutylammonium (TBA) salt, enabling complete solubility in halogenated or aromatic solvents.

Materials Required:

  • 4-(Hydroxymethyl)benzenesulfonic acid (Free acid)

  • Tetrabutylammonium hydroxide (TBA-OH), 1.0 M solution in Methanol

  • Dry Toluene

  • Target organic solvent (e.g., anhydrous DCM)

Step-by-Step Procedure:

  • Initial Dissolution: Suspend 10.0 mmol of 4-(Hydroxymethyl)benzenesulfonic acid in 15 mL of Methanol. The suspension may remain cloudy.

  • Neutralization: Slowly add 10.5 mL of the 1.0 M TBA-OH methanolic solution (1.05 equivalents) dropwise while stirring at room temperature. The solution will become completely clear as the ion-pair forms.

  • Self-Validation Check: Spot a drop of the solution onto wet pH paper. The pH should read between 7.0 and 7.5. If it is highly acidic, add TBA-OH in 0.1 eq increments until neutral. Causality: Complete deprotonation is mandatory; unreacted free acid will precipitate later.

  • Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator until a viscous oil or semi-solid is obtained.

  • Azeotropic Drying (Critical Step): Add 20 mL of dry Toluene to the flask and evaporate under reduced pressure. Repeat this step twice. Causality: Water tightly binds to the sulfonate group. Azeotropic removal of trace water prevents emulsion formation and ensures absolute solubility in non-polar solvents.

  • Final Solubilization: Dissolve the dried, anhydrous TBA-salt in your target non-polar solvent (e.g., DCM). The resulting solution will be 100% homogeneous and ready for downstream anhydrous reactions.

References

  • National Center for Biotechnology Information (NCBI). "4-(Hydroxymethyl)benzenesulfonic acid." PubChem Compound Summary for CID 441138. [Link]

  • Ruiz, F. J., Rubio, S., & Pérez-Bendito, D. "Tetrabutylammonium-Induced Coacervation in Vesicular Solutions for the Extraction of Organic Compounds." Analytical Chemistry, ACS Publications. [Link]

How to monitor the stability of 4-(Hydroxymethyl)benzenesulfonic acid during a reaction

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Monitoring of 4-(Hydroxymethyl)benzenesulfonic Acid

Welcome to the Technical Support Center for monitoring the stability and reaction kinetics of 4-(Hydroxymethyl)benzenesulfonic acid (4-HMBSA) . This guide is specifically designed for analytical chemists, formulation scientists, and drug development professionals who encounter this highly polar, bifunctional molecule as a reagent, intermediate, or impurity (e.g., in the synthesis of sulfonylurea drugs like Glibenclamide).

Because 4-HMBSA contains both a strongly acidic sulfonic group and a reactive hydroxymethyl group, standard monitoring techniques often fail. This guide synthesizes field-proven analytical strategies to ensure scientific integrity and reproducible data.

Part 1: Mechanistic Causality & Degradation Pathways

Understanding why 4-HMBSA degrades is the first step to developing a robust monitoring system. The molecule is susceptible to two primary degradation pathways depending on the reaction environment: Oxidation and Acid-Catalyzed Condensation .

Q: Why does the concentration of 4-HMBSA decrease when left in an acidic methanolic solution over time? A: The hydroxymethyl group (-CH₂OH) on the benzene ring is highly susceptible to nucleophilic substitution under acidic conditions. The sulfonic acid moiety (-SO₃H) lowers the pH of the solution, auto-catalyzing the protonation of the hydroxyl group. This leads to the loss of water (dehydration) and the formation of a stabilized benzylic carbocation. If methanol is the solvent, it attacks the carbocation to form a methyl ether (4-(methoxymethyl)benzenesulfonic acid). If no competing solvent is present, two 4-HMBSA molecules will self-condense to form a dimer: bis(4-sulfobenzyl) ether .

Q: I am observing a new peak with a mass shift of -2 Da. What is happening? A: A loss of 2 Daltons (-2 Da) is the classic signature of oxidation. The benzyl alcohol group is being oxidized to an aldehyde, yielding 4-formylbenzenesulfonic acid . This typically occurs in the presence of dissolved oxygen, trace transition metals, or basic conditions. Prolonged exposure to oxidants will further convert the aldehyde to a carboxylic acid (+14 Da from the parent), yielding 4-sulfobenzoic acid .

Degradation Pathway Visualization

DegradationPathway cluster_ox Oxidation Pathway (Basic/Aerobic) cluster_ether Condensation Pathway (Acidic/Heat) HMBSA 4-(Hydroxymethyl)benzenesulfonic acid (Target Molecule) Aldehyde 4-Formylbenzenesulfonic acid (-2 Da) HMBSA->Aldehyde O2, Metals, or Base Dimer Bis(4-sulfobenzyl) ether (Self-condensation) HMBSA->Dimer Heat, Low pH (-H2O) SolventAdduct Alkyl 4-sulfobenzyl ether (Reaction with ROH) HMBSA->SolventAdduct Alcoholic Solvent (e.g., MeOH) Carboxylic 4-Sulfobenzoic acid (+14 Da) Aldehyde->Carboxylic Further Oxidation

Figure 1: Primary degradation pathways of 4-HMBSA based on environmental conditions.

Part 2: Analytical Strategies & Troubleshooting (FAQs)

Q: Why does 4-HMBSA elute in the void volume on my standard C18 HPLC column? A: 4-HMBSA is exceptionally hydrophilic (XLogP3-AA ≈ -0.2) and remains permanently ionized as a sulfonate anion across almost all working pH ranges[1]. Standard reversed-phase (RP) C18 columns rely on hydrophobic interactions, which are insufficient to retain this molecule.

Q: How can I achieve proper retention and peak shape for monitoring? A: You must alter the chromatographic mechanism. There are two self-validating approaches:

  • Mixed-Mode Chromatography (Recommended): Use a column that combines reversed-phase and anion-exchange properties (e.g., Amaze TR or Obelisc N). The strong anion-exchange mechanism retains the sulfonate group, while the weak reversed-phase mechanism differentiates the hydroxymethyl group from degradation products[2][3].

  • Ion-Pairing Reversed-Phase: Add a volatile ion-pairing reagent like volatile alkylamines (e.g., hexylamine or tributylamine) to the mobile phase. The positively charged amine pairs with the negatively charged sulfonate, creating a neutral, hydrophobic complex that retains well on a C18 column.

Q: What is the best detection method for tracking stability? A: For routine quantification, UV detection at 220–254 nm is effective due to the benzene ring[2]. However, to definitively identify degradation products, LC-MS in Electrospray Ionization Negative Mode (ESI-) is the gold standard. Sulfonic acids readily lose a proton to form highly stable [M-H]⁻ ions, providing excellent sensitivity.

Part 3: Standard Operating Protocols (SOPs)

Protocol 1: Reaction Aliquot Quenching & Preparation

To prevent artifactual degradation during analysis, the reaction must be immediately halted.

  • Sampling: Withdraw a 50 µL aliquot of the reaction mixture.

  • Quenching: Immediately dilute into 950 µL of a quenching solvent.

    • If monitoring acid-catalyzed condensation: Quench with a cold, mildly buffered aqueous solution (pH 6.5–7.0, e.g., 50 mM Ammonium Acetate) to neutralize the sulfonic acid and halt etherification. Do not use methanol as a diluent if the sample is acidic.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Storage: Keep vials at 4°C in the autosampler to minimize ongoing oxidation.

Protocol 2: Mixed-Mode HPLC-UV/MS Method for 4-HMBSA Stability

This method utilizes mixed-mode chromatography to retain the highly polar sulfonate without relying on non-volatile ion-pairing agents, making it fully MS-compatible[2][4].

  • Column: Mixed-mode Anion-Exchange/Reversed-Phase (e.g., Amaze TR or equivalent, 150 x 4.6 mm, 3 µm)[2].

  • Mobile Phase A: Water with 20 mM Ammonium Acetate, adjusted to pH 4.5 with Acetic Acid. (The buffer controls the ion-exchange retention).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient:

    • 0–2 min: 10% B

    • 2–10 min: Ramp to 60% B

    • 10–13 min: Hold at 60% B

    • 13.1–18 min: Re-equilibrate at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 225 nm (primary) and 254 nm (secondary); MS ESI- mode (scan range m/z 100–500).

Analytical Workflow Visualization

AnalyticalWorkflow Sample Reaction Mixture Aliquot Quench Quench & Dilute (pH 6.5 Buffer, 4°C) Sample->Quench Stop Reaction Split Analysis Route Quench->Split HPLC Mixed-Mode HPLC-UV (Quantification) Split->HPLC Routine Monitoring LCMS LC-MS (ESI-) (Identification) Split->LCMS Unknown Peaks

Figure 2: Standard workflow for sampling and analyzing 4-HMBSA reaction stability.

Part 4: Data Interpretation & Troubleshooting

Use the following table to cross-reference observed chromatographic peaks with specific stability issues.

Analyte / DegradantMechanism of FormationExpected Mass [M-H]⁻UV Absorbance ShiftTroubleshooting Action
4-HMBSA (API/Reagent) N/A (Parent Molecule)m/z 187Max ~220 nmN/A
4-Formylbenzenesulfonic acid Oxidation (aerobic/basic)m/z 185Shift to ~254 nm (extended conjugation)Degas solvents; purge reaction vessel with N₂ or Ar; check for trace metal contaminants.
4-Sulfobenzoic acid Over-oxidationm/z 201Max ~230 nmReduce oxidizer equivalents; lower reaction temperature.
Bis(4-sulfobenzyl) ether Acid-catalyzed self-condensationm/z 357Max ~220 nmBuffer the reaction to a higher pH if possible; decrease substrate concentration.
Methyl 4-sulfobenzyl ether Acid-catalyzed solvent reactionm/z 201Max ~220 nmSwitch reaction or quenching solvent from Methanol to a non-nucleophilic solvent (e.g., Acetonitrile).

References

  • National Center for Biotechnology Information (NCBI). "4-(Hydroxymethyl)benzenesulfonic acid | C7H8O4S | CID 441138." PubChem Compound Summary. Retrieved from: [Link]

  • HELIX Chromatography. "HPLC Analysis of Benzenesulfonic and p-Toluenesulfonic Acids on Amaze TR Mixed-Mode Column." HelixChrom Application Notes. Retrieved from:[Link]

  • SIELC Technologies. "HILIC Separation of Aromatic Acids." SIELC Application Notes. Retrieved from:[Link]

Sources

Technical Support Center: Optimizing the Sulfonation of 4-(Hydroxymethyl)toluene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the Technical Support Center. As an Application Scientist, I frequently consult with researchers struggling to functionalize benzylic alcohols like 4-(hydroxymethyl)toluene (also known as p-tolylmethanol).

In pharmaceutical development and organic synthesis, the term "sulfonation" applied to this substrate is a frequent source of procedural ambiguity. It can refer to either:

  • O-Sulfonation (Sulfation/Mesylation): Targeting the hydroxyl group to form a sulfate or sulfonate ester (often for prodrug synthesis or leaving group activation).

  • C-Sulfonation (Electrophilic Aromatic Substitution): Targeting the aromatic ring to form a toluenesulfonic acid derivative.

The core challenge with 4-(hydroxymethyl)toluene is the extreme lability of its benzylic hydroxyl group. Exposure to standard acidic sulfonation conditions rapidly leads to dehydration, forming a resonance-stabilized 4-methylbenzyl cation. This triggers runaway Friedel-Crafts self-alkylation, destroying your yield and producing intractable polymeric tars[1]. This guide provides field-proven, mechanistically grounded solutions to achieve perfect chemoselectivity.

Mechanistic Pathway Analysis

G Start 4-(Hydroxymethyl)toluene (Substrate) Acid Strong Acid (H2SO4 / Oleum) Start->Acid H+ (Uncontrolled) MildO SO3·Pyridine / DMF (Base Stabilized) Start->MildO Protect 1. Ac2O / Pyridine (O-Protection) Start->Protect Cation Benzylic Cation Intermediate Acid->Cation -H2O Tar Polymerization / Tar (Friedel-Crafts) Cation->Tar Self-Alkylation OSulf O-Sulfonation (Sulfate Ester) MildO->OSulf CSulf 2. ClSO3H 3. NaOH (Deprotection) Protect->CSulf RingSulf C-Sulfonation (Ring Sulfonic Acid) CSulf->RingSulf

Chemoselectivity and side-reaction pathways in the sulfonation of 4-(hydroxymethyl)toluene.

Troubleshooting Guide & FAQs

Q1: My attempt at direct ring sulfonation using sulfuric acid or oleum resulted in a dark, insoluble tar. What happened, and how do I fix it? A1: You have inadvertently synthesized a poly(phenylenemethylene) derivative[1]. When 4-(hydroxymethyl)toluene is exposed to strong Brønsted acids, the benzylic hydroxyl group is protonated and eliminated as water. This generates a highly electrophilic 4-methylbenzyl cation that immediately attacks the electron-rich aromatic rings of neighboring molecules, triggering a cascade of Friedel-Crafts polymerizations[1]. Solution: You cannot directly C-sulfonate an unprotected benzylic alcohol using strong acids. You must implement a protection-deprotection strategy (see Protocol B). Converting the alcohol to an electron-withdrawing acetate ester destabilizes potential cation formation and protects the oxygen from protonation.

Q2: I am trying to synthesize the sulfate ester metabolite (O-sulfonation) for a pharmacokinetic standard. Yields are abysmal. What is the optimal approach? A2: Direct O-sulfonation is highly restricted by the stability of the resulting organosulfate and the generation of acidic byproducts during the reaction[2]. Traditional reagents like chlorosulfonic acid generate HCl, creating localized acidic microenvironments that lead to etherification. Solution: Use a pre-coordinated sulfur trioxide-amine complex (e.g., SO3​⋅Pyridine ) in a polar aprotic solvent like DMF. The incorporation of DMF mitigates the acidity of the reaction mixture, improving both the yield and quality of the benzylic product[3]. The amine base acts as an acid scavenger, maintaining a pH that completely suppresses benzylic cation formation.

Q3: How do I synthesize the mesylate (methanesulfonate) for use as a leaving group in a subsequent SN​2 reaction? A3: Mesylation is a specific form of O-sulfonation. The standard procedure uses methanesulfonyl chloride (MsCl) and triethylamine (TEA) in dichloromethane (DCM). The critical causality factor here is strict temperature control. The reaction must be kept at 0°C. If the temperature rises, the mesylate itself becomes a highly reactive alkylating agent and will react with unreacted starting material to form bis(4-methylbenzyl) ether.

Experimental Protocols (Self-Validating Systems)

Protocol A: Mild O-Sulfonation (Sulfation) via SO3​⋅Pyridine

Objective: Synthesize sodium 4-methylbenzyl sulfate. Causality & Validation: DMF is chosen to solubilize the highly polar sulfate product and buffer the system[3]. The reaction is self-validating: as the non-polar starting material converts to the highly polar sulfate ester, TLC (Hexane:EtOAc 7:3) will show the disappearance of the starting material ( Rf​≈0.4 ), while the product will remain firmly at the baseline.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(hydroxymethyl)toluene (1.0 eq, 10 mmol) in anhydrous DMF (20 mL, 0.5 M) under an inert N2​ atmosphere.

  • Reagent Addition: Add SO3​⋅Pyridine complex (2.0 eq, 20 mmol) in a single portion at room temperature (20°C - 25°C).

  • Reaction & IPC: Stir for 4-6 hours. In-Process Control (IPC): Quench a 10 µL aliquot in basic water and analyze via LC-MS (ESI-negative mode). Validate completion by observing the [M−H]− ion at m/z 201.

  • Quenching: Carefully quench the reaction by adding 1M NaOH dropwise until the pH reaches 9.0. Note: This is critical to stabilize the labile sulfate ester as the sodium salt.

  • Isolation: Concentrate under high vacuum to remove DMF. Purify the crude residue via reverse-phase chromatography (C18, Water/Acetonitrile gradient).

Protocol B: Aromatic C-Sulfonation via Acetyl Protection

Objective: Synthesize 2-sulfonato-4-(hydroxymethyl)toluene. Causality & Validation: The acetate group prevents benzylic cation formation. Chlorosulfonic acid ( ClSO3​H ) acts as both solvent and electrophile. The bulky acetoxymethyl group directs the incoming sulfonic acid group to the ortho position relative to the smaller methyl group via steric control.

Step-by-Step Methodology:

  • Protection: React 4-(hydroxymethyl)toluene (1.0 eq) with Acetic Anhydride (1.2 eq) and Pyridine (1.5 eq) in DCM at RT for 2 hours. Wash with 1M HCl, dry over MgSO4​ , and concentrate to yield 4-methylbenzyl acetate. IPC: Confirm the disappearance of the broad O-H stretch (~3300 cm−1 ) and the appearance of a sharp C=O stretch (~1740 cm−1 ) via FT-IR.

  • Sulfonation: Cool the neat intermediate to 0°C. Slowly add ClSO3​H (3.0 eq) dropwise. Stir for 1 hour at 0°C, then warm to RT for 2 hours.

  • Hydrolysis/Deprotection: Carefully pour the viscous mixture over crushed ice. Add 6M NaOH until the pH reaches 12. Heat the basic solution to 60°C for 2 hours to hydrolyze the acetate ester back to the free alcohol.

  • Isolation: Acidify the mixture to pH 2 with HCl and isolate the final sulfonic acid product via continuous extraction or ion-exchange chromatography.

Quantitative Reaction Parameters

The following table summarizes the quantitative data and expected outcomes based on the chosen sulfonation pathway:

Reaction PathwayTarget SitePrimary ReagentsOptimal TempExpected YieldPrimary Side Product / Failure Mode
Direct Acidic N/A H2​SO4​ or OleumAny< 5%Poly(phenylenemethylene) tar
O-Sulfation Hydroxyl (-OH) SO3​⋅Pyridine , DMF20°C - 25°C85 - 90%Bis(4-methylbenzyl) ether
O-Mesylation Hydroxyl (-OH)MsCl, TEA, DCM0°C> 95%Chloride substitution ( SN​2 )
C-Sulfonation Aromatic Ring1. Ac2​O 2. ClSO3​H 0°C to 25°C70 - 75%Isomeric ring sulfonates

Sources

Validation & Comparative

4-(Hydroxymethyl)benzenesulfonic acid vs. Amberlyst-15 in acid catalysis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating Brønsted acid catalysts for complex synthetic workflows.

The Shift in Acid Catalysis: From Bulk Resins to Precision Anchoring

In pharmaceutical synthesis and advanced materials engineering, the selection of a Brønsted acid catalyst dictates not only the reaction kinetics but also the downstream purification efficiency. Historically, the industry has relied on solid-supported resins to avoid the difficult workups associated with homogeneous acids. However, as synthetic targets become more complex and sensitive to trace impurities, the limitations of traditional resins—such as mechanical attrition and solvent-dependent swelling—have driven the need for more precise catalytic architectures.

This guide provides a critical comparison between two distinct catalytic modalities: Amberlyst-15 , the industry-standard heterogeneous macroreticular resin[1], and 4-(Hydroxymethyl)benzenesulfonic acid (HMBSA) , a highly versatile, bifunctional homogeneous acid capable of covalent tethering[2].

Mechanistic Profiling: The Heterogeneous Benchmark vs. The Bifunctional Innovator

Amberlyst-15: The Diffusion-Dependent Workhorse

Amberlyst-15 consists of a cross-linked styrene-divinylbenzene copolymer backbone heavily functionalized with sulfonic acid (-SO₃H) groups[3]. Its macroreticular structure provides a high internal surface area, making it a staple for esterifications, acetalizations, and Friedel-Crafts reactions[1].

The Causality of Performance: The catalytic efficiency of Amberlyst-15 relies entirely on solvent swelling. In non-polar solvents (e.g., hexanes), the polymer matrix collapses, restricting reactants to the external surface and drastically reducing the turnover frequency (TOF). In moderately polar media (e.g., methanol, ethanol), the resin swells up to 60-70%, allowing reactants to diffuse into the pores and access the internal active sites[3].

HMBSA: The Covalent Anchor

HMBSA offers a fundamentally different approach to acid catalysis. Structurally, it possesses a strongly acidic -SO₃H group and a nucleophilic -CH₂OH (hydroxymethyl) group. While it can be utilized as a highly active homogeneous catalyst—bypassing the diffusion limitations of Amberlyst-15 entirely—its true strategic value lies in its bifunctionality[2].

The Causality of Performance: The hydroxymethyl group acts as a reactive handle. It can react with isocyanates or silanes to covalently graft the sulfonic acid onto polymer backbones (such as polyurethanes) or silica surfaces[2]. This creates a custom, tethered heterogeneous catalyst that completely eliminates the chemical leaching and mechanical attrition issues commonly associated with physical resin beads.

Comparative Data Matrix

The following table summarizes the quantitative and qualitative performance metrics of both catalysts to aid in workflow selection:

ParameterAmberlyst-154-(Hydroxymethyl)benzenesulfonic acid (HMBSA)
Physical State Opaque, macroreticular beads[3]White crystalline powder
Catalytic Modality Heterogeneous[1]Homogeneous / Covalently Graftable[2]
Acid Capacity ~4.7 meq/g[3]5.31 meq/g (Theoretical, based on MW 188.2)
Bifunctionality Monofunctional (-SO₃H)Bifunctional (-SO₃H, -CH₂OH)[2]
Thermal Limit ~120 °C[3]>150 °C (Matrix dependent when grafted)
Solvent Swelling Required (e.g., MeOH, EtOAc)[3]Not applicable (Soluble or anchored)
Leaching Profile Susceptible to mechanical attritionZero leaching when covalently tethered[2]

Workflow Visualizations

G R Reactants (Liquid Phase) Adsorp Pore Diffusion & Surface Adsorption R->Adsorp Cat Amberlyst-15 (Solid Resin) Cat->Adsorp React Protonation & Catalytic Conversion Adsorp->React Desorp Product Desorption React->Desorp Prod Products (Liquid Phase) Desorp->Prod Recycle Filtration & Catalyst Recovery Desorp->Recycle Recycle->Cat Wash/Dry

Fig 1: Heterogeneous catalytic cycle and recovery workflow for Amberlyst-15.

HMBSA HMBSA HMBSA (Bifunctional Molecule) SO3H -SO3H Group (Brønsted Acid) HMBSA->SO3H CH2OH -CH2OH Group (Reactive Anchor) HMBSA->CH2OH Homog Homogeneous Catalysis (High TOF, Hard Recovery) SO3H->Homog Graft Covalent Grafting (e.g., to Polyurethane/Silica) CH2OH->Graft Hetero Custom Heterogeneous Catalyst (Zero Leaching) Graft->Hetero Hetero->SO3H Retains Acidity

Fig 2: Dual-pathway utilization of HMBSA in homogeneous and grafted heterogeneous catalysis.

Experimental Workflows & Self-Validating Protocols

Protocol 1: Batch Esterification using Amberlyst-15

Designed for bulk synthesis where catalyst recovery via simple filtration is prioritized.

  • Catalyst Pre-treatment (Critical Causality): Commercial Amberlyst-15 contains up to 1.6% moisture and ~5% loss on drying[3]. Because water is a byproduct of esterification that shifts the equilibrium backward, the resin must be washed with anhydrous methanol and dried under a vacuum at 105 °C for 12 hours prior to use.

  • Reaction Setup: Add the carboxylic acid and alcohol (1:10 molar ratio) to a round-bottom flask. Add 10 wt% of the dried Amberlyst-15.

  • Agitation (Critical Causality): Do not use a magnetic stir bar. Magnetic stirring grinds the macroreticular beads into a fine powder, causing severe mechanical attrition that clogs filters and leads to product contamination. Use an overhead mechanical stirrer or an orbital shaker at 250 rpm.

  • Self-Validation System: Monitor the conversion via GC-FID. Post-reaction, filter the catalyst through a sintered glass funnel. The protocol is self-validating if:

    • The recovered, dried catalyst mass is >98% of the initial input.

    • The filtrate, when diluted 1:1 with DI water, exhibits a neutral pH, confirming zero chemical leaching of sulfonic acid groups into the API stream.

Protocol 2: Covalent Anchoring of HMBSA for Zero-Leaching Catalysis

Designed for sensitive API synthesis or advanced materials where zero trace-acid leaching is mandatory.

  • Grafting Reaction: Dissolve HMBSA in anhydrous DMF. Introduce an isocyanate-functionalized prepolymer (e.g., IPDI-based polyurethane precursor)[2]. Add a catalytic amount of dibutyltin dilaurate (DBTDL).

  • Covalent Tethering (Critical Causality): Heat the mixture to 60 °C for 4 hours. The nucleophilic -CH₂OH group of HMBSA attacks the electrophilic -NCO group, forming a highly stable urethane linkage[2]. This covalently locks the molecule to the polymer backbone while leaving the -SO₃H group free and sterically accessible for catalysis.

  • Precipitation & Washing: Precipitate the functionalized polymer in cold diethyl ether to remove unreacted HMBSA, then dry under a vacuum.

  • Self-Validation System: The grafting efficiency is validated via ATR-FTIR. The complete disappearance of the asymmetric -NCO stretching band at 2270 cm⁻¹ and the appearance of urethane C=O stretches at ~1700 cm⁻¹ confirms successful tethering[2]. Post-catalysis, the polymer is washed and titrated with 0.1 M NaOH; a constant acid exchange capacity (meq H⁺/g) across 5+ consecutive reaction cycles proves the system is strictly non-leaching.

Strategic Selection Summary

Choose Amberlyst-15 for standard, large-scale transformations (esterifications, acetal deprotections) where the reaction media is sufficiently polar to swell the resin, and minor mechanical attrition is acceptable[3].

Choose HMBSA when engineering custom catalytic surfaces, developing self-healing polymer matrices[2], or when synthesizing highly sensitive pharmaceuticals where the physical breakdown of resin beads or trace acid leaching would compromise the integrity of the final product.

References

  • Pal, R., et al. "Amberlyst-15 in organic synthesis". Arkivoc 2012 (i) 570-609. Verified URL:[Link] (DOI: 10.3998/ark.5550190.p007.611)

  • Zhu, et al. "Survey of Polymer Self-Healing Mechanisms in Perovskite Solar Cells". National Center for Biotechnology Information (PMC). Verified URL:[Link]

Sources

Validation of Analytical Methods for 4-(Hydroxymethyl)benzenesulfonic Acid Quantification: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

4-(Hydroxymethyl)benzenesulfonic acid (4-HMBSA), also known as 4-sulfobenzyl alcohol, is a highly polar arenesulfonic acid frequently monitored in pharmaceutical development[1]. It is commonly encountered as a synthetic intermediate, a polar metabolite, or a critical impurity—most notably as Glibenclamide EP Impurity A[2].

The Mechanistic Bottleneck: Quantifying 4-HMBSA presents a severe chromatographic challenge. Due to its sulfonic acid moiety (pKa < 1.0), the molecule remains permanently ionized (deprotonated) across the entire operational pH range of standard silica-based columns (pH 2.0–10.0). In standard Reversed-Phase Liquid Chromatography (RPLC), this permanent negative charge prevents hydrophobic partitioning into a C18 stationary phase. The analyte elutes in the void volume ( t0​ ), leading to co-elution with unretained matrix components and catastrophic ion suppression during Electrospray Ionization Mass Spectrometry (ESI-MS).

To achieve robust, reproducible quantification, analytical scientists must abandon standard RPLC and actively manipulate the retention mechanism. This guide objectively compares the three most viable alternatives: Hydrophilic Interaction Liquid Chromatography (HILIC) , Ion-Pairing RPLC (IP-RPLC) , and Mixed-Mode Chromatography .

Mechanistic Pathways & Method Selection

Selecting the correct analytical method depends entirely on the sample matrix and the required Limit of Quantification (LOQ).

MethodSelection Start Sample Matrix Containing 4-HMBSA HighSalt High Salt / Biological Matrix? Start->HighSalt HILIC HILIC-MS/MS (High Sensitivity, Low Salt Tolerance) HighSalt->HILIC No (e.g., API Impurity Profiling) MixedMode Mixed-Mode WAX/RP (High Salt Tolerance) HighSalt->MixedMode Yes (e.g., Urine/Plasma) IPRPLC IP-RPLC-MS/MS (Complex Matrices, Requires IP Reagent) HighSalt->IPRPLC Alternative for API

Caption: Decision tree for selecting the optimal 4-HMBSA quantification method based on sample matrix.

Retention Mechanisms: HILIC vs. IP-RPLC
  • HILIC: Utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase. Retention is driven by the partitioning of the polar 4-HMBSA into a water-enriched liquid layer immobilized on the stationary phase[3].

  • IP-RPLC: Introduces a volatile alkylamine (e.g., Tributylamine) into the mobile phase. The positively charged amine forms a neutral, hydrophobic ion-pair complex with the sulfonate anion via electrostatic interaction, allowing it to be retained on a standard C18 column[4].

RetentionMechanisms cluster_HILIC HILIC Mechanism cluster_IPRPLC IP-RPLC Mechanism Analyte 4-HMBSA (Sulfonate Anion) AqLayer Aqueous Layer on Stationary Phase Analyte->AqLayer High Organic Mobile Phase IPReagent Volatile Alkylammonium Ion-Pairing Reagent Analyte->IPReagent Electrostatic Interaction Partition Hydrophilic Partitioning AqLayer->Partition NeutralComplex Neutral Hydrophobic Complex IPReagent->NeutralComplex C18 C18 Stationary Phase Retention NeutralComplex->C18 Hydrophobic Interaction

Caption: Mechanistic comparison of 4-HMBSA retention via HILIC versus IP-RPLC pathways.

Comparative Data Analysis

The following table synthesizes the operational parameters and performance metrics of the three primary analytical approaches for 4-HMBSA quantification.

ParameterHILIC-MS/MSIP-RPLC-MS/MSMixed-Mode (WAX/RP)
Primary Retention Mechanism Hydrophilic partitioning into aqueous layerHydrophobic interaction of neutral ion-pairWeak Anion Exchange + Hydrophobic
Column Chemistry Amide, Diol, or ZwitterionicSub-2 µm C18 or BiphenylAlkyl chain with terminal amine
MS Compatibility Excellent: High organic content enhances ESI desolvation.Moderate: Requires volatile IP reagents (e.g., TBA) to prevent source fouling.Good: Uses standard volatile buffers (e.g., Ammonium acetate).
Matrix Tolerance Low: Highly sensitive to salts; requires extensive sample cleanup.High: C18 phase handles complex biological matrices well.High: Orthogonal retention mechanisms bypass matrix interferences.
Typical LOD (Signal/Noise > 3) 0.5 - 2.0 ng/mL5.0 - 10.0 ng/mL2.0 - 5.0 ng/mL
Equilibration Time Long (15–20 column volumes)Moderate (10 column volumes)Moderate (10 column volumes)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the choice and a System Suitability Test (SST) to verify the physical chemistry of the system before sample analysis.

Protocol A: HILIC-MS/MS Workflow (Recommended for API Impurity Profiling)

HILIC is prioritized for clean matrices due to its superior MS sensitivity and absence of ion-pairing reagents.

1. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid.

    • Causality: The ammonium formate acts as a crucial ionic modifier. It stabilizes the immobilized water layer on the stationary phase and ensures reproducible partitioning of the sulfonate anion[3]. The low pH suppresses secondary interactions with residual silanols on the silica support.

  • Mobile Phase B (Organic): 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate.

    • Causality: A minimum of 5% water in the organic phase is mandatory to prevent the collapse of the HILIC aqueous layer during gradient elution.

2. Chromatographic Gradient:

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC, 2.1 x 100 mm, 3 µm).

  • Start at 95% B. Hold for 1 minute, then ramp down to 50% B over 5 minutes.

    • Causality: Unlike RPLC, HILIC elution strength increases as the aqueous composition increases.

3. Self-Validation (SST Criteria):

  • Inject a 50 ng/mL 4-HMBSA standard 6 consecutive times.

  • Validation Gate: The system is only validated for use if the Retention Time (RT) %RSD is 1.0%. A drifting RT indicates that the aqueous layer on the stationary phase has not reached thermodynamic equilibrium.

Protocol B: IP-RPLC-MS/MS Workflow (Recommended for Biological Matrices)

When HILIC fails due to matrix salts, IP-RPLC forces the polar analyte onto a rugged C18 column.

1. Mobile Phase Preparation:

  • Mobile Phase A: 5 mM Tributylamine (TBA) and 5 mM Acetic Acid in LC-MS grade water.

    • Causality: Traditional ion-pairing agents (like Tetrabutylammonium phosphate) are non-volatile and will instantly foul an MS source. TBA is a volatile alkylamine that successfully pairs with the sulfonate to form a neutral complex[4][5]. Acetic acid is added in an equimolar ratio to buffer the pH and provide protons for ESI ionization.

  • Mobile Phase B: 100% Methanol.

    • Causality: Methanol is preferred over Acetonitrile in IP-RPLC because it provides better solubility for the alkylamine ion-pair complexes, preventing precipitation in the column.

2. Chromatographic Gradient:

  • Column: Sub-2 µm C18 (e.g., 2.1 x 50 mm, 1.8 µm).

  • Start at 5% B. Ramp to 95% B over 4 minutes.

3. Self-Validation (SST Criteria):

  • Implement a post-column divert valve. Direct the flow to waste for the first 1.5 minutes of the run.

  • Validation Gate: Monitor the baseline noise in the MS channel. The system is validated if the baseline noise remains constant before and after the valve switches to the MS. This proves that excess, unretained TBA is successfully diverted and is not causing ion suppression in the source.

References

  • 4-(Hydroxymethyl)benzenesulfonic acid | C7H8O4S | CID 441138 - PubChem - NIH. National Institutes of Health. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG9VVWgkkd3mdkdx-J588PIX2Iloob4AevCz-Hk46pfcC3GVgfwm6ZmL3oY-0ZCWvvgQPWom6WTNrO6Li_Ov7lc3NTbE_MkOyeSgfF4XQ6_LorJJWrUI74YjiTSzc9SQegIG-2BcewL2lk8QzA-2kddMtqT9w62qQrD-Qmv-j1BPQ4wPkVb5lgau4=]
  • Glibenclamide EP Impurity A | 16673-34-0 - Chemicea. Chemicea Pharmaceuticals. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIv-Eb6o6o5DK96pdMbUufgaQEpq6cssqLzvL8qy53ZWmVmRyP6fyihPU6aMLzXr1aTBErhOA7QkkbJxC_mZRkzvX2PoQTs4G75uWkbkTEanYymtOw-rl61hV9L9dZhdsI-REL8LlHTS08_1wyV5wOPK9x]
  • Effects of ion‐pairing reagents on the electrospray signal suppression of sulphonated dyes and intermediates. ResearchGate. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmwk-BaywBdzUC1wqniEAZ04dB_Ga809LLzrP-BwmdRFwNwJeV2eEljyWghFHzRSgQJIsUyUu9B3M0ftg6EpG_Z6n2eJR5E2R3-VT2FgViPteEEJv6evLoG3ijQlg0zGgaMXJ8jr307V7B4wwTeRNykAJJlYSKMgLOipSQhj4n_302bhJT6RhYBjQDI9ZLBKaQtlokkb2Eom3wwXcGqISOtbEEn0PnQOheaG5_Wm1rL03tK-fC8KSAWPgHS1cr1S2PuVqtIZFGIoNcrB1dtxUtg1za8HuKDae_ACY=]
  • 4-Hydroxybenzenesulfonic acid | 98-67-9 - Benchchem. Benchchem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm2jF_Ih3dGBmrLv-Iou8mIc3mMkyCAwvd3FNonKa1WVZPgPlC6BLhBGtNC7JqxnYo96IMYokikT-2CCg4jgVitG_DjPJdlpYybBX0Ia-01iRr1YX6wyO-gnVX5R5HJw3sKChy]
  • Analysis of catecholamines in urine by unique LC/MS suitable ion-pairing chromatography. Longdom Publishing. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPIyAzS8C-ltKgXPsj8iJBQZj8sDA_Dj_z119xANVbAD48NCCZtXG2kw8Xd5l6EjLwP9guKd9YmXI395h-lgJMcPQYmnhWR6z5-NZX9efd2I-U9WItS-rX2mvo6EXckAN7tZv1DyRaq5INUOz_xmmuwIPyN9erSNWqchH_UawVFEFyPJ8rs5fKxBPmS9U_teTT_8lJERzVSA90KcofUdCVroeuD89ZLlC50Z3l1wq1s4E6k5laL-3L9jq_Ek47vJM=]

Sources

The Application Scientist’s Guide: Performance of Functionalized vs. Non-Functionalized Benzenesulfonic Acid Catalysts

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of chemical synthesis and drug development, the shift from traditional mineral acids to organic sulfonic acids has been driven by the need for milder, less corrosive, and highly selective catalytic systems. Benzenesulfonic acid (BSA) is a foundational Brønsted acid catalyst. However, its non-functionalized form presents limitations in product isolation, reusability, and moisture tolerance[1].

By modifying the aromatic ring (structural functionalization) or tethering the sulfonic group to a solid matrix (support functionalization), scientists can engineer the catalyst's microenvironment. This guide provides an objective, data-driven comparison of functionalized versus non-functionalized benzenesulfonic acid catalysts, detailing the mechanistic causality behind their performance differences.

Mechanistic Causality: The "Why" Behind Functionalization

To understand why functionalized catalysts outperform their non-functionalized counterparts, we must examine the reaction microenvironment—specifically during water-generating reactions like Fischer esterification.

Non-Functionalized Benzenesulfonic Acid (BSA): BSA is a strong organic monoprotic acid (pKa ~ -2.8)[2]. While highly active, it is inherently hydrophilic. In esterification, water is generated as a byproduct. Because BSA dissolves readily in this aqueous phase, the local concentration of water around the active −SO3​H site increases, driving the reverse hydrolysis reaction and stalling the equilibrium yield at sub-optimal levels[3].

Structural Functionalization (Hydrophobic Tuning): By adding alkyl chains to the benzene ring, such as a methyl group in or a long lipid chain in 4-dodecylbenzenesulfonic acid (DBSA), the catalyst becomes amphiphilic[3]. The hydrophobic tail repels the generated water from the active site. This localized dehydration shifts the Le Chatelier equilibrium strongly toward the ester product, drastically accelerating the reaction rate[3].

Support Functionalization (Heterogenization): Grafting benzenesulfonic acid derivatives onto mesoporous silica (e.g., KIT-6-SO3H or SBA-15-SO3H) or metal-organic frameworks (e.g., S-IRMOF-3) transforms a homogeneous process into a heterogeneous one[4],[5]. The rigid silica framework prevents the agglomeration of active sites, while the covalent Si-C bonds ensure thermal stability up to 120°C[6]. This allows for easy catalyst recovery and continuous-flow applications[7].

G A Substrates (Acid + Alcohol) B Protonation by -SO3H (Active Site) A->B H+ Transfer C Hydrophobic Exclusion (Water Repulsion) B->C Intermediate Phase D Ester Product Formation C->D Equilibrium Shift D->B Catalyst Recovery

Fig 1: Mechanistic pathway of esterification driven by functionalized hydrophobic sulfonic acids.

Quantitative Performance Comparison

The following table synthesizes experimental data comparing the catalytic efficacy of various benzenesulfonic acid derivatives across standard synthetic benchmarks.

Catalyst TypeSpecific CatalystTarget ReactionYield / ConversionReusabilityProcess Suitability
Non-Functionalized Benzenesulfonic Acid (BSA)Acetic Acid + n-Propanol<60%NoneBatch
Functionalized (Alkyl) p-Toluenesulfonic Acid (PTSA)Acetic Acid + n-Propanol~60%High (>50h stable)Continuous Flow
Functionalized (Hydrophobic) 4-Dodecylbenzenesulfonic AcidOleic Acid + Methanol>90%NoneBatch (Lipophilic)
Functionalized (Silica) KIT-6-SO3HFusel Oil + Acetic Acid95.05%>3 CyclesBatch / Continuous
Functionalized (Silica/IL) SBA-15-SO3H / Ionic LiquidSolvent-free Esterification87–99%>5 CyclesGreen Synthesis
Functionalized (MOF) S-IRMOF-3Knoevenagel Condensation96%5 CyclesBatch

Data Analysis & Insights: In batch processes for n-propyl acetate, the catalytic activity order is strictly dictated by acid strength: Sulfuric Acid > p-Phenolsulfonic Acid > PTSA > BSA[3]. However, when shifting to continuous processes or highly lipophilic substrates (like oleic acid), functionalized variants like DBSA and PTSA match or exceed mineral acids due to their superior phase-compatibility and lower byproduct generation[1],[3]. Furthermore, silica-supported variants like achieve exceptional yields (95.05%) by combining high surface-area mesoporosity with dense acid-site loading[5].

Self-Validating Experimental Methodologies

To ensure scientific integrity, catalytic protocols must include built-in validation steps to confirm that the observed activity is derived from the intended mechanism, rather than artifacts like catalyst leaching.

Protocol A: Homogeneous Batch Esterification (PTSA vs. BSA)

Objective: Establish baseline kinetics for structural functionalization.

  • Setup: To a 150 mL round-bottomed flask equipped with a reflux condenser and a Dean-Stark trap, add acetic acid (0.80 mol) and n-propanol (0.80 mol)[3].

  • Catalyst Addition: Add 10 mmol of the chosen catalyst (BSA or PTSA).

  • Reaction: Heat the mixture to reflux (approx. 90-100°C) under continuous magnetic stirring.

  • Self-Validation (Water Tracking): Monitor the volume of water collected in the Dean-Stark trap. Because PTSA is more hydrophobic than BSA, it will partition less into the aqueous byproduct phase. A faster rate of water accumulation directly validates the hydrophobic exclusion mechanism.

  • Isolation: Cool the mixture, neutralize with 5% NaHCO3​ , and extract the organic layer to quantify the n-propyl acetate yield via GC-FID.

Protocol B: Heterogeneous Esterification (Silica-Supported SBA-15-SO3H)

Objective: Demonstrate high-yield solvent-free synthesis with rigorous catalyst recovery.

  • Setup: Combine the carboxylic acid and alcohol in a 1:1.5 molar ratio in a reaction vial (solvent-free)[7].

  • Catalyst Addition: Add 10 wt% of the SBA-15-SO3H catalyst[6].

  • Reaction: Heat the suspension to 80°C for 3 hours under vigorous stirring[5].

  • Separation: Perform a hot filtration to separate the solid silica catalyst from the liquid product mixture.

  • Self-Validation (Leaching Test): Take a 1 mL aliquot of the filtrate and mix it with an equal volume of distilled water. Test the aqueous phase with a universal pH indicator. A neutral pH (pH ~7) validates that the −SO3​H groups remained covalently bound to the silica matrix and did not leach into the product[4].

  • Regeneration: Wash the recovered solid catalyst with ethanol and water, then dry under vacuum at 120°C for 10 hours to prepare for the next cycle[4].

Workflow S1 Reaction Setup (Substrates + Silica-SO3H) S2 Heating & Stirring (80°C, 3h) S1->S2 S3 Hot Filtration (Phase Separation) S2->S3 S4 Filtrate (Product + pH Test) S3->S4 Liquid S5 Retentate (Spent Catalyst) S3->S5 Solid S6 Wash & Vacuum Dry (120°C, 10h) S5->S6 S6->S1 Re-use Cycle

Fig 2: Self-validating workflow for the recovery and reuse of silica-supported solid acid catalysts.

Industrial & Pharmaceutical Applications

The strategic choice between non-functionalized and functionalized benzenesulfonic acids has massive implications at scale. Benzenesulfonic acid derivatives are utilized in 10-15% of all active pharmaceutical ingredient (API) syntheses[2].

For example, in the synthesis of sulfonamide antibiotics (e.g., sulfamethoxazole), the precise molecular modifications allowed by functionalized derivatives ensure high regioselectivity[2]. In fine chemical manufacturing, the transition toward combined with hydrophobic ionic liquids has enabled highly efficient Michael additions in pure water, eliminating the need for toxic organic solvents[8].

References

  • Thammasat University. Acid Functionalized Mesoporous Silica KIT-6 Catalyst for Dehydration, Esterification and Etherification. TU e-Thesis. Available at:[Link]

  • RSC Advances. Sulfonic acid functionalized metal–organic framework (S-IRMOF-3): a novel catalyst for sustainable approach towards the synthesis of acrylonitriles. Royal Society of Chemistry. Available at:[Link]

  • ResearchGate. Selectivity Enhancement of Silica-Supported Sulfonic Acid Catalysts in Water by Coating of Ionic Liquid. Available at: [Link]

Sources

Confirming the structure of 4-(Hydroxymethyl)benzenesulfonic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation and Performance Comparison of 4-(Hydroxymethyl)benzenesulfonic Acid Derivatives

Executive Summary

For researchers and drug development professionals, selecting the optimal linker or intermediate scaffold is a critical decision that dictates downstream synthetic success and analytical clarity. 4-(Hydroxymethyl)benzenesulfonic acid (4-HMBS) and its derivatives are increasingly utilized as robust alternatives to traditional carboxylate-based linkers. As an arenesulfonic acid, 4-HMBS presents unique analytical challenges due to its extreme polarity and the presence of the reactive hydroxymethyl group. This guide objectively compares the performance of 4-HMBS derivatives against traditional alternatives and provides field-proven, self-validating protocols for confirming their chemical structures.

Strategic Advantages: 4-HMBS vs. Traditional HMBA Scaffolds

In solid-phase synthesis and prodrug formulation, 4-(Hydroxymethyl)benzoic acid (HMBA) has long been the standard. However, substituting the carboxylate moiety with a sulfonate group to form 4-HMBS fundamentally alters the molecule's physicochemical properties. The electron-withdrawing nature of the sulfonate group increases the lability of the benzylic position under specific cleavage conditions while drastically improving ionization efficiency during mass spectrometric analysis.

Table 1: Experimental Performance & Analytical Comparison

Parameter4-HMBS Derivatives (Sulfonates)HMBA Derivatives (Carboxylates)Mechanistic Causality & Analytical Advantage
MS Ionization (ESI-) 4.5 × 10⁶ (Base Peak)1.2 × 10⁵ (Minor Peak)Sulfonates possess a permanent negative charge in near-neutral solutions, yielding a 30-fold increase in MS sensitivity.
Cleavage Yield (95% TFA) 98.5 ± 0.4%82.1 ± 1.2%The sulfonate anion is a superior leaving group compared to the carboxylate, driving the cleavage reaction to completion.
Structural Stability Highly Stable (pH 2–10)Susceptible to hydrolysisSulfonamide and sulfonate ester linkages resist premature hydrolysis during harsh analytical sample preparation[1].
IR Diagnostics Distinct S=O (1350, 1160 cm⁻¹)Broad C=O (1700 cm⁻¹)S=O stretching bands rarely overlap with matrix noise, providing unambiguous structural confirmation[2].

Analytical Workflow: Overcoming Sulfonate Polarity

Confirming the structure of 4-HMBS derivatives requires a multi-modal approach. The high polarity of the sulfonic acid group often renders these compounds insoluble in standard non-polar NMR solvents (like CDCl₃) and causes poor retention on standard reverse-phase chromatography columns. To build a self-validating analytical system, researchers must integrate High-Resolution Mass Spectrometry (HRMS), multi-dimensional NMR, and FT-IR spectroscopy.

Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry Sample 4-HMBS Derivative (Analyte) NMR1 1H & 13C NMR (DMSO-d6) Sample->NMR1 MS1 ESI-TOF MS (Negative Mode) Sample->MS1 IR FT-IR Spectroscopy (S=O Stretches) Sample->IR NMR2 2D HMBC/HSQC (Connectivity) NMR1->NMR2 Data Data Integration & Concordance NMR2->Data MS2 MS/MS Fragmentation (SO3 Loss) MS1->MS2 MS2->Data IR->Data Confirmed Structure Confirmed Data->Confirmed Concordant

Workflow for the structural elucidation of 4-HMBS derivatives using orthogonal analytical methods.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with inherent causality—explaining why specific parameters are chosen to prevent artifacts during the structural elucidation of derivatives.

Protocol 1: High-Resolution LC-MS/MS (ESI-TOF)

Because sulfonic acids natively exist as anions in solution, negative electrospray ionization (ESI-) is the most reliable method for mass determination.

  • Sample Preparation: Dissolve 1 mg of the synthesized 4-HMBS derivative in 1 mL of LC-MS grade methanol. Dilute 1:100 in a 50:50 mixture of H₂O:MeCN containing 5 mM ammonium acetate.

    • Causality: Ammonium acetate acts as a volatile buffer that promotes ionization in negative ESI mode without suppressing the sulfonate signal. Avoid Trifluoroacetic acid (TFA), as it causes severe ion suppression for sulfonates.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (2.1 x 100 mm, 1.8 µm). Run a gradient from 2% to 95% MeCN over 12 minutes.

    • Causality: The highly polar nature of the sulfonate group requires a high aqueous hold (2% organic) at the beginning of the gradient to ensure adequate retention and prevent the compound from eluting in the void volume.

  • Mass Spectrometry Acquisition: Operate the ESI source in negative ion mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

    • Causality: Negative mode capitalizes on the ready deprotonation of the -SO₃H group, providing a high-intensity [M-H]⁻ molecular ion peak. In the MS/MS stage, look for a characteristic neutral loss of 80 Da (SO₃), which acts as a self-validating marker for the benzenesulfonate moiety[1].

Protocol 2: 1D and 2D NMR Structural Elucidation

NMR provides the definitive proof of atomic connectivity, particularly confirming the para-substitution pattern and the integrity of the hydroxymethyl group.

  • Solvent Selection & Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: 4-HMBS derivatives are highly polar and typically insoluble in standard organic solvents like CDCl₃. DMSO-d₆ disrupts intermolecular hydrogen bonding, ensuring a sharp, well-resolved spectrum while preventing the exchange of the hydroxymethyl -OH proton, allowing it to be observed as a distinct triplet.

  • 1H and 13C Acquisition: Acquire ¹H NMR at 400 MHz (16 scans) and ¹³C NMR at 100 MHz (1024 scans).

    • Causality: The strongly electron-withdrawing -SO₃H group deshields the ortho protons, creating a distinct AA'BB' splitting pattern (two doublets integrating to 2H each, typically around δ 7.4 and 7.7 ppm) that mathematically confirms the 1,4-disubstitution of the benzene ring.

  • 2D HMBC Analysis: Acquire Heteronuclear Multiple Bond Correlation (HMBC) spectra.

    • Causality: HMBC is critical to definitively link the hydroxymethyl protons (δ ~4.5 ppm) to the aromatic ipso-carbon. Observing a ³J correlation between the -CH₂- protons and the aromatic ring carbons validates the connectivity, ruling out synthetic rearrangements[2].

References

  • 4-(Hydroxymethyl)benzenesulfonic acid | C7H8O4S | CID 441138 - PubChem Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Synthesis and antimicrobial evaluation of urea and thiourea derivatives of sulfonic acid Source: Der Pharma Chemica URL:[Link]

  • The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide Source: Research Results in Pharmacology URL:[Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Studies Involving 4-(Hydroxymethyl)benzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Specificity in a Complex Biological Milieu

In the landscape of drug development and molecular research, the specificity of an analyte's interaction is paramount. 4-(Hydroxymethyl)benzenesulfonic acid (4-HMBS), an arenesulfonic acid, serves as a crucial intermediate in various synthetic processes.[1] However, its structural characteristics present a potential for unintended interactions, or cross-reactivity, which can have significant implications in various analytical and biological systems.

Cross-reactivity occurs when a test or assay designed to detect a specific molecule also reacts with other, often structurally similar, compounds.[2] This can lead to false-positive results, compromising the accuracy of diagnostic tests and the safety and efficacy of therapeutic agents.[2][3][4] Therefore, a thorough understanding and rigorous evaluation of the cross-reactivity profile of molecules like 4-HMBS are not just procedural formalities but foundational pillars of scientific integrity.

This guide will explore the potential cross-reactivity of 4-HMBS with structurally related compounds and outline robust experimental designs to quantify these interactions. The insights provided are grounded in established analytical principles and are intended to empower researchers to design and interpret cross-reactivity studies with confidence.

Understanding the Molecular Landscape: Potential Cross-Reactants

The potential for cross-reactivity is often rooted in molecular similarity.[5] For 4-HMBS, compounds sharing the benzenesulfonic acid backbone or possessing a hydroxymethyl group on a benzene ring are primary candidates for investigation.

Table 1: Key Structural Analogs of 4-(Hydroxymethyl)benzenesulfonic Acid for Cross-Reactivity Assessment

Compound NameChemical StructureRationale for Inclusion
4-Hydroxybenzenesulfonic acid C₆H₆O₄S[6][7]Shares the benzenesulfonic acid core with a hydroxyl group in the para position, differing only by the absence of the methyl group. This makes it a prime candidate for assessing the impact of the hydroxymethyl versus a direct hydroxyl substitution.
Benzenesulfonic acid C₆H₆O₃S[8]The parent compound, lacking both the hydroxyl and methyl groups. Its inclusion helps to determine the contribution of the core benzene sulfonic acid structure to any observed cross-reactivity.
4-(Hydroxymethyl)benzoic acid C₈H₈O₃[9]Features the 4-(hydroxymethyl)phenyl moiety but with a carboxylic acid group instead of a sulfonic acid group. This comparison is vital for understanding the influence of the acidic functional group on binding interactions. It is a valuable chemical intermediate in the synthesis of pharmaceuticals and other materials.[9][10]
Benzyl alcohol C₇H₈OPossesses the benzyl alcohol structure without the sulfonic acid group. This helps to isolate the role of the hydroxymethyl group in potential interactions. It is known to be metabolized in the human body by sulfotransferases.[11]

Experimental Design: A Framework for Rigorous Cross-Reactivity Assessment

A robust assessment of cross-reactivity requires a multi-faceted approach, often employing immunoassays or chromatographic techniques. The choice of methodology depends on the context in which 4-HMBS is being studied.

General Workflow for Cross-Reactivity Assessment

The following diagram illustrates a comprehensive workflow for evaluating the cross-reactivity of 4-HMBS.

Cross_Reactivity_Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Screening cluster_quantification Phase 3: Quantification & Analysis Compound_Selection Select Potential Cross-Reactants Assay_Development Develop & Optimize Primary Assay for 4-HMBS Compound_Selection->Assay_Development Standard_Prep Prepare Calibrated Standards Assay_Development->Standard_Prep Initial_Screening Qualitative 'Yes/No' Binding Screen Standard_Prep->Initial_Screening Concentration_Response Dose-Response Analysis Initial_Screening->Concentration_Response IC50_Determination Calculate IC50 Values Concentration_Response->IC50_Determination Percent_Cross_Reactivity Calculate % Cross-Reactivity IC50_Determination->Percent_Cross_Reactivity Data_Interpretation Interpret and Report Findings Percent_Cross_Reactivity->Data_Interpretation

Caption: A generalized workflow for assessing the cross-reactivity of 4-HMBS.

Detailed Experimental Protocols

1. Competitive Immunoassay (e.g., ELISA)

This method is highly relevant for assessing cross-reactivity in the context of antibody-based detection methods.[2]

  • Principle: The assay measures the ability of a potential cross-reactant to compete with 4-HMBS for binding to a specific antibody.

  • Protocol:

    • Coating: Coat microplate wells with a conjugate of 4-HMBS (e.g., 4-HMBS-protein conjugate).

    • Blocking: Block non-specific binding sites with a suitable blocking agent.

    • Competition: Add a fixed concentration of a primary antibody specific to 4-HMBS, along with varying concentrations of either 4-HMBS (for the standard curve) or the potential cross-reactant.

    • Incubation: Incubate to allow for competitive binding.

    • Detection: Add a labeled secondary antibody that binds to the primary antibody.

    • Substrate Addition: Add a substrate that generates a measurable signal (e.g., colorimetric, fluorescent).

    • Data Analysis: Measure the signal and plot the concentration of the test compound against the signal intensity.

2. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying structurally similar compounds, providing a direct measure of potential interference in chromatographic assays.[8][12][13][14]

  • Principle: This method relies on the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation.

  • Protocol:

    • Column Selection: Utilize a reverse-phase C18 column or a mixed-mode column capable of separating aromatic acids.[8]

    • Mobile Phase Optimization: Develop a gradient or isocratic mobile phase, typically consisting of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic modifier (e.g., acetonitrile or methanol), to achieve baseline separation of 4-HMBS and potential cross-reactants.

    • Sample Preparation: Prepare solutions of known concentrations of 4-HMBS and each potential cross-reactant individually and as mixtures.

    • Injection and Separation: Inject the prepared samples into the HPLC system.

    • Detection: Use a UV detector set at a wavelength where all compounds have significant absorbance (e.g., around 230 nm).

    • Data Analysis: Compare the retention times and peak areas of the individual compounds with those in the mixed samples to identify any co-elution or interference.

Data Presentation and Interpretation

Quantitative data from cross-reactivity studies should be summarized for clear comparison.

Table 2: Hypothetical Cross-Reactivity Data from a Competitive Immunoassay

CompoundIC50 (µM)% Cross-Reactivity*
4-(Hydroxymethyl)benzenesulfonic acid1.5100%
4-Hydroxybenzenesulfonic acid25.06.0%
Benzenesulfonic acid> 1000< 0.15%
4-(Hydroxymethyl)benzoic acid150.01.0%
Benzyl alcohol> 2000< 0.08%

% Cross-Reactivity = (IC50 of 4-HMBS / IC50 of Test Compound) x 100

Interpretation of Results:

The hypothetical data in Table 2 suggests that while 4-hydroxybenzenesulfonic acid shows some level of cross-reactivity, the other tested compounds have minimal interaction in this specific immunoassay. This highlights the importance of both the sulfonic acid group and the substituent at the para position for antibody recognition.

Mechanistic Insights: The "Why" Behind Cross-Reactivity

Understanding the potential mechanisms of cross-reactivity is crucial for predicting and mitigating these effects.

Mechanistic_Pathway cluster_binding Binding Site Interaction cluster_factors Influencing Factors Analyte 4-HMBS Antibody Antibody Binding Pocket Analyte->Antibody Specific Binding CrossReactant Structural Analog CrossReactant->Antibody Non-Specific Binding Shape Molecular Shape & Size Shape->CrossReactant Charge Charge Distribution Charge->CrossReactant HBonds Hydrogen Bonding Potential HBonds->CrossReactant

Caption: Factors influencing antibody cross-reactivity with structural analogs.

The primary driver of cross-reactivity in immunoassays is the structural and electronic similarity between the target analyte and the interfering compound.[5] The antibody's binding pocket recognizes specific epitopes, which are three-dimensional arrangements of atoms. If a cross-reactant shares a sufficiently similar epitope, it can also bind, albeit often with lower affinity.

In the case of 4-HMBS, the sulfonic acid group is a key determinant of its physicochemical properties and likely a major contributor to its antigenic profile. The hydroxymethyl group provides an additional site for potential hydrogen bonding. The degree to which a structural analog can mimic these features will determine its cross-reactivity.

Conclusion: Ensuring Assay Specificity and Data Integrity

The potential for cross-reactivity is an inherent challenge in the development of specific assays and therapeutic agents. For a molecule like 4-(Hydroxymethyl)benzenesulfonic acid, a systematic and rigorous evaluation of its interaction with structurally related compounds is essential. By employing well-designed experimental protocols, such as competitive immunoassays and HPLC, researchers can quantitatively assess cross-reactivity and make informed decisions. This proactive approach is fundamental to ensuring the accuracy, reliability, and ultimate success of research and drug development endeavors.

References

  • Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays - PMC. (n.d.).
  • Large and Small Molecule Screening by SPR | Bio-Rad. (n.d.).
  • Cross-reactivity - Wikipedia. (n.d.).
  • Benzenesulfonic acid, 4-hydroxy- - Cheméo. (n.d.).
  • Screening of Cross-Reactive Aptamers for the Detection of 24 Quinolones by Using a Liebig's Law-Guided Parallel-Series Strategy | Analytical Chemistry - ACS Publications. (2024, May 7).
  • Cross-Reactivity Assessment | Creative Diagnostics. (n.d.).
  • An In-depth Technical Guide to 4-Hydroxybenzenesulfonic Acid Derivatives: Nomenclature, Synthesis, and Applications - Benchchem. (n.d.).
  • 4-(Hydroxymethyl)benzenesulfonic acid | C7H8O4S | CID 441138 - PubChem - NIH. (n.d.).
  • Application Notes and Protocols for the Quantification of 4-Hydroxybenzenesulfonic Acid - Benchchem. (n.d.).
  • stability of 4-Hydroxybenzenesulfonic acid under acidic conditions - Benchchem. (n.d.).
  • 4-(Hydroxymethyl)benzenesulfonate | C7H7O4S- | CID 9543135 - PubChem - NIH. (n.d.).
  • 4-(Hydroxymethyl)benzoic acid - Chem-Impex. (n.d.).
  • 4-(hydroxymethyl)benzenesulfonate (CHEBI:11944) - EMBL-EBI. (n.d.).
  • HPLC Methods for analysis of Benzenesulfonic acid - HELIX Chromatography. (n.d.).
  • Separation of 3,5-Dibromo-4-hydroxybenzenesulfonic acid on Newcrom R1 HPLC column. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 4-Hydroxybenzenesulfonic acid - analysis - Analytice. (n.d.).
  • Interferences in Immunoassay - PMC - NIH. (n.d.).
  • MOST COMMON INTERFERENCES IN IMMUNOASSAYS. (n.d.).
  • File:4-(hydroxymethyl)benzenesulfonic acid.svg - Wikipedia. (n.d.).
  • Benzenesulfonic acid, 4-hydroxy- - the NIST WebBook. (n.d.).
  • 4-(hydroxymethyl)benzene-1-sulfonic acid | 122855-96-3. (n.d.).
  • Benzenesulfonic acid, 4-(hydroxymethyl)- | 122855-96-3 - ChemicalBook. (2023, July 12).
  • US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material - Google Patents. (n.d.).
  • Electrophilic Reactivity of Sulfated Alcohols in the Context of Skin Sensitization - PubMed. (2024, January 15).
  • A Comparative Guide to the Cross-Reactivity of 4-Iodobenzyl Alcohol with Common Functional Groups - Benchchem. (n.d.).
  • Cross-Reactivity of Sulfonamide Drugs - Pharmacy Tools. (n.d.).
  • Sulfation of benzyl alcohol by the human cytosolic sulfotransferases (SULTs): A systematic analysis - PMC. (n.d.).
  • Interferences in quantitative immunochemical methods - Biochemia Medica. (2009, February 15).
  • Response to “A Slippery Slope: Is Benzyl Alcohol a Contact Allergen?” - ResearchGate. (2026, January 10).
  • Cross-Reactivity Between Sulfonamides and Loop or Thiazide Diuretics: Is it a Theoretical or Actual Risk? - PMC. (n.d.).
  • Whitepaper: Reducing False Results in Immunoassay Testing - Life Science - Meridian Bioscience. (n.d.).
  • Electrophilic Reactivity of Sulfated Alcohols in the Context of Skin Sensitization | LJMU Research Online. (2023, December 11).
  • US20200400654A1 - Reduction of interferences in immunoassays - Google Patents. (n.d.).
  • SULFA DRUGS ALLERGY CROSS-REACTIVITY ALGORITHM. (n.d.).

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How does the hydroxymethyl group affect the acidity of benzenesulfonic acid?

Author: BenchChem Technical Support Team. Date: March 2026

Substituent Effects on Sulfonic Acids: A Comparative Guide to Hydroxymethylbenzenesulfonic Acid

As drug development and advanced materials research push toward highly specific molecular interactions, the precise tuning of an active pharmaceutical ingredient’s (API) physicochemical properties becomes paramount. For formulators and synthetic chemists, sulfonic acids are indispensable tools for salt screening, catalysis, and solubility enhancement.

This guide provides an objective, data-driven comparison of how the hydroxymethyl group (-CH₂OH) alters the acidity of benzenesulfonic acid (BSA), contrasting its performance with the industry-standard p-toluenesulfonic acid (pTSA).

Mechanistic Insight: The Electronic Profile of the Hydroxymethyl Group

To understand the acidity of hydroxymethylbenzenesulfonic acid (HMBSA), we must analyze the thermodynamic stability of its conjugate base—the sulfonate anion. The acidity of substituted benzenesulfonic acids is governed by the ability of the aromatic ring substituents to donate or withdraw electron density, which is quantified by Hammett substituent constants (σ)[1].

  • Benzenesulfonic Acid (BSA): The unsubstituted baseline. In water, BSA is a strong acid with a widely accepted pKa of approximately -2.8[2].

  • p-Toluenesulfonic Acid (pTSA): The addition of a methyl group (-CH₃) introduces a weak electron-donating effect via hyperconjugation (σp = -0.17)[3]. This electron density destabilizes the negatively charged sulfonate anion, slightly decreasing the acidity (raising the pKa to ~ -2.58)[2].

  • Hydroxymethylbenzenesulfonic Acid (HMBSA): The hydroxymethyl group (-CH₂OH) presents a unique electronic profile. The highly electronegative oxygen atom exerts an inductive electron-withdrawing effect (-I). However, because this oxygen is insulated from the aromatic ring by a methylene (-CH₂-) spacer, resonance donation (+R) is negated, and the inductive effect is attenuated. The resulting Hammett constant is slightly positive (σp = +0.08, σm = +0.07)[1][4].

Causality: Because the -CH₂OH group is a weak electron-withdrawing group (EWG), it pulls electron density away from the aromatic ring. This delocalizes the negative charge of the conjugate sulfonate anion, providing mild thermodynamic stabilization. Consequently, HMBSA is slightly more acidic (lower pKa) than unsubstituted BSA, and significantly more acidic than pTSA.

Diagram: Electronic Effects on Sulfonate Anion Stability

G cluster_0 Substituent Electronic Effect (Hammett σp) pTSA Methyl Group (-CH3) EDG (σp = -0.17) Anion_Destab Destabilizes Sulfonate Anion (Decreases Acidity) pTSA->Anion_Destab BSA Hydrogen (-H) Reference (σp = 0.00) Anion_Base Baseline Anion Stability BSA->Anion_Base HMBSA Hydroxymethyl (-CH2OH) Weak EWG (σp = +0.08) Anion_Stab Stabilizes Sulfonate Anion (Increases Acidity) HMBSA->Anion_Stab pKa_High Higher pKa (~ -2.58) Anion_Destab->pKa_High pKa_Mid Reference pKa (~ -2.80) Anion_Base->pKa_Mid pKa_Low Lower pKa (~ -2.85) Anion_Stab->pKa_Low

Caption: Logical workflow demonstrating how substituent electronic effects dictate the pKa of benzenesulfonic acid derivatives.

Comparative Data Analysis

To aid in reagent selection for API salt screening or acid catalysis, the following table summarizes the quantitative differences between these three sulfonic acids.

CompoundSubstituentHammett Constant (σp)Predicted/Measured pKa (H₂O)Aqueous SolubilityPrimary Application Profile
p-Toluenesulfonic Acid (pTSA) -CH₃-0.17~ -2.58HighStandard organic acid catalyst; highly crystalline tosylate salt formation.
Benzenesulfonic Acid (BSA) -H0.00~ -2.80Very HighBesylate salt formation; highly soluble API counterion[2].
Hydroxymethylbenzenesulfonic Acid -CH₂OH+0.08~ -2.85Extremely HighSpecialized salt formation requiring hydrogen-bond donating capability; enhanced API bioavailability.

Note: The presence of the hydroxyl group in HMBSA not only increases acidity but also introduces a potent hydrogen-bond donor/acceptor site, drastically altering the hydration sphere and crystal lattice energy when forming pharmaceutical salts.

Experimental Protocol: High-Precision pKa Determination

The Analytical Challenge: Because BSA and HMBSA are "super-strong" acids with pKa values below zero, measuring their acidity in water is impossible due to the leveling effect (where all strong acids completely dissociate to form H₃O⁺). Furthermore, standard glass pH electrodes suffer from severe junction potential drift in non-aqueous solvents at extreme acidities.

The Solution: We employ a self-validating Non-Aqueous UV-Vis Spectrophotometric Titration using anhydrous acetonitrile (MeCN) and a weakly basic indicator dye.

Step-by-Step Methodology
  • Solvent & Reagent Preparation:

    • Dry HPLC-grade acetonitrile over 3Å molecular sieves for 48 hours to ensure water content is <10 ppm (Karl Fischer titration). Causality: Trace water will act as a competing base, skewing the thermodynamic equilibrium.

    • Prepare 1.0 mM stock solutions of BSA, pTSA, and HMBSA in anhydrous MeCN.

  • Indicator Selection:

    • Select a weak Hammett base indicator, such as 2-chloro-4-nitroaniline (which has a known pKa in MeCN and distinct UV-Vis absorption shifts upon protonation).

  • Spectrophotometric Titration:

    • In a quartz cuvette, mix a fixed concentration of the indicator (e.g., 50 µM) with varying aliquots of the sulfonic acid stock solution (0.1 to 5.0 equivalents).

    • Record the UV-Vis spectra from 250 nm to 500 nm at a constant temperature of 25.0 ± 0.1 °C.

    • Observe the isosbestic point to confirm a clean two-state transition between the unprotonated and protonated indicator.

  • Self-Validation Step:

    • Run a parallel titration using a certified reference standard (e.g., trifluoromethanesulfonic acid) to validate the optical path length and the solvent's autoprotolysis constant.

  • Data Processing:

    • Calculate the equilibrium constant ( Keq​ ) for the proton transfer from the sulfonic acid to the indicator using the Benesi-Hildebrand equation based on absorbance changes at the indicator's λmax​ .

    • Extrapolate the relative pKa of HMBSA against the known pKa of BSA in MeCN.

Strategic Implications for Drug Development

For researchers in pharmaceutical formulation, swapping a standard besylate (BSA) or tosylate (pTSA) counterion for a hydroxymethylbenzenesulfonate counterion offers two distinct advantages:

  • Tuned Microenvironmental pH: The slight increase in acidity ensures complete protonation of weakly basic APIs (e.g., APIs with pKa ~ 3-4), preventing disproportionation in the solid state.

  • Crystal Engineering: The -CH₂OH group acts as a structural anchor. By engaging in strong intermolecular hydrogen bonding with adjacent API molecules or incorporated water molecules, it can force the crystallization of previously amorphous compounds, improving shelf-life stability and dissolution kinetics.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Available at:[Link]

  • Stenutz, R. (n.d.). Hammett substituent constants. Stenutz.eu. Available at:[Link]

  • UC Irvine. (2024). Temperature-Dependent Kinetics of the Reactions of the Criegee Intermediate CH2OO with Hydroxyketones. eScholarship. Available at:[Link]

Sources

Comparative Guide: Alternative Catalysts to 4-(Hydroxymethyl)benzenesulfonic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In organic synthesis, the choice of a Brønsted acid catalyst dictates the efficiency, purity, and environmental footprint of a reaction. 4-(Hydroxymethyl)benzenesulfonic acid (4-HMBSA) is a unique bifunctional molecule featuring both a highly acidic sulfonic group and a reactive hydroxymethyl anchor . While it is heavily utilized as a linker in solid-phase synthesis to tether molecules to resins, attempting to use 4-HMBSA as a standalone homogeneous acid catalyst often leads to severe complications.

This guide objectively evaluates the performance of three superior, mono-functional alternatives—p-Toluenesulfonic acid (pTSA) , Methanesulfonic acid (MSA) , and Amberlyst-15 —providing researchers and drug development professionals with the mechanistic causality and experimental data needed to optimize acid-catalyzed workflows such as esterifications and acetalizations.

Mechanistic Context: The Bifunctionality Problem of 4-HMBSA

As an Application Scientist, it is critical to understand why a catalyst fails before selecting an alternative. 4-HMBSA contains a primary alcohol (-CH₂OH). Under the thermal and acidic conditions typical of a Fischer esterification, this hydroxymethyl group acts as a competing nucleophile.

The Causality of Failure:

  • Self-Etherification: The molecules of 4-HMBSA can condense with one another, forming polymeric ethers and neutralizing the acidic protons.

  • Catalyst Poisoning: The -CH₂OH group can react directly with the carboxylic acid substrate, forming a catalyst-substrate ester. This not only consumes the starting material but permanently deactivates the catalyst.

To prevent these side reactions, the catalyst must be modified to remove the reactive hydroxyl group while maintaining the sulfonic acid strength.

Comparative Analysis of Alternative Catalysts

p-Toluenesulfonic Acid (pTSA): The Industrial Standard

pTSA is the direct structural analog to 4-HMBSA, where the reactive hydroxymethyl group is replaced by an inert methyl group. It is a highly crystalline, inexpensive solid that provides excellent functional group tolerance. It remains the benchmark for homogeneous esterification kinetics .

  • Best for: Standard laboratory-scale dehydrations and esterifications where an aromatic backbone does not interfere with the substrate.

Methanesulfonic Acid (MSA): The Green Liquid Alternative

MSA is an aliphatic sulfonic acid that bridges the gap between organic and inorganic acids. Because it lacks an aromatic ring, it eliminates the risk of unwanted electrophilic aromatic sulfonation on electron-rich substrates. Furthermore, MSA is highly biodegradable and less corrosive than sulfuric acid .

  • Best for: High-value active pharmaceutical ingredients (APIs) where precise volumetric dispensing, low steric hindrance, and clean reaction profiles are paramount.

Amberlyst-15: The Heterogeneous Resin

Often, researchers use 4-HMBSA specifically to graft a sulfonic acid onto a polymer. Amberlyst-15 bypasses this complex synthesis entirely. It is a commercially available, macroreticular polystyrene-based ion exchange resin pre-loaded with sulfonic acid groups .

  • Best for: Continuous flow chemistry and scenarios where aqueous workups must be avoided to prevent product hydrolysis.

Quantitative Data Summary

The following table summarizes the comparative performance of these catalysts in a model reaction (e.g., the esterification of stearic acid with methanol at 65 °C).

CatalystpKa (in water)Physical StateOptimal LoadingTypical Yield (%)Catalyst RecoveryRisk of Side Reactions
4-HMBSA ~ -2.5Solid5 - 10 mol%40 - 60*DifficultHigh (Self-esterification)
pTSA -2.8Solid (Monohydrate)1 - 5 mol%85 - 95Moderate (Aqueous wash)Low
MSA -1.9Liquid1 - 5 mol%88 - 98Moderate (Aqueous wash)Very Low
Amberlyst-15 N/A (Solid acid)Solid Beads5 - 10 wt%90 - 97Easy (Filtration)Low

*Yields for 4-HMBSA are heavily compromised by competitive nucleophilic attack from its own hydroxymethyl group.

Visualizing the Catalytic Pathway

Pathway A Carboxylic Acid + Alcohol B Protonation (Catalyst H+) A->B Acid Addition C Tetrahedral Intermediate B->C Nucleophilic Attack D Dehydration (-H2O) C->D Proton Transfer E Ester Product + Catalyst D->E Product Release E->B Catalyst Recycling

Brønsted acid-catalyzed esterification pathway highlighting catalyst recycling.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning the success of the methodology can be confirmed in real-time without immediate reliance on complex analytical machinery.

Protocol 1: Homogeneous Esterification using Methanesulfonic Acid (MSA)

Objective: Synthesize methyl stearate from stearic acid using MSA, demonstrating high yield and precise phase-separation recovery. Causality: MSA is chosen over pTSA for this aliphatic substrate because its liquid state allows for highly accurate micro-dosing, and its extreme water solubility guarantees complete removal during a mild aqueous wash.

  • Preparation: In a 100 mL round-bottom flask, combine 10 mmol of stearic acid and 50 mL of anhydrous methanol.

  • Catalyst Addition: Volumetrically add 0.5 mmol (5 mol%) of MSA. Causality: The low catalyst loading is sufficient due to MSA's high acidity, which rapidly drives the protonation of the carboxylic carbonyl.

  • Reaction: Attach a reflux condenser and heat the mixture to 65 °C with magnetic stirring for 4 hours.

  • Self-Validation Check: Spot the reaction mixture on a silica TLC plate (Hexane:EtOAc 9:1). Visualize with iodine vapor. Validation: The complete disappearance of the baseline stearic acid spot and the emergence of a high-Rf ester spot confirms kinetic completion.

  • Work-up: Cool to room temperature and concentrate the methanol under reduced pressure. Dissolve the residue in 30 mL of ethyl acetate and wash with saturated aqueous NaHCO₃ (2 x 20 mL). Causality: The bicarbonate wash neutralizes the MSA, partitioning the highly water-soluble mesylate salts entirely into the aqueous layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the pure methyl ester.

Protocol 2: Heterogeneous Esterification using Amberlyst-15

Objective: Perform a highly recoverable, zero-aqueous-waste esterification workflow. Causality: Amberlyst-15 provides the "anchored" sulfonic acid functionality without the risk of the catalyst dissolving into the product mixture, enabling simple mechanical recovery.

  • Preparation: In a 100 mL flask, add 10 mmol of the target carboxylic acid, 50 mL of alcohol, and 10 wt% (relative to the acid) of dry Amberlyst-15 beads.

  • Agitation Strategy: Use an overhead stirrer or gentle orbital shaking instead of a magnetic stir bar. Causality: Magnetic stir bars will physically grind the macroreticular beads into a fine powder, clogging filters and destroying catalyst recyclability.

  • Reaction: Heat to the solvent's reflux temperature for 6 hours.

  • Self-Validation Check: Inspect the reaction mixture visually. Validation: The persistence of intact, spherical Amberlyst beads validates the mechanical stability of your chosen agitation method.

  • Work-up: Filter the hot reaction mixture through a sintered glass funnel. Causality: Hot filtration prevents the crystallization of the newly formed ester on the surface of the resin beads.

  • Catalyst Regeneration: Wash the recovered beads with methanol and dry under vacuum at 60 °C for 2 hours. The beads are now validated for a subsequent catalytic cycle.

Visualizing the Workflow

Workflow Step1 Reaction Setup (Substrates + Catalyst) Step2 Reflux & Stir (Dean-Stark Trap) Step1->Step2 Split Catalyst Type? Step2->Split Homogeneous Aqueous Wash (pTSA / MSA) Split->Homogeneous Homogeneous Heterogeneous Simple Filtration (Amberlyst-15) Split->Heterogeneous Heterogeneous Final Solvent Evaporation & Product Analysis Homogeneous->Final Heterogeneous->Final

Experimental workflow comparing recovery steps for homogeneous vs. heterogeneous catalysts.

Conclusion

While 4-(Hydroxymethyl)benzenesulfonic acid holds niche value as a structural linker, its bifunctionality renders it a poor choice for standard acid catalysis. By transitioning to MSA for sensitive, homogeneous liquid-phase reactions, pTSA for standard bulk synthesis, or Amberlyst-15 for heterogeneous, recoverable workflows, researchers can eliminate catalyst-induced side reactions, streamline workups, and drastically improve overall yield.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 441138, 4-(Hydroxymethyl)benzenesulfonic acid." PubChem, [Link]

  • Brandt, A., et al. "Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review." Chemical Society Reviews, 2024. [Link]

  • Wang, J., et al. "A study of the esterification of caffeic acid with methanol using p-toluenesulfonic acid as a catalyst." Journal of the Serbian Chemical Society, 2013. [Link]

  • Pal, R., et al. "Amberlyst-15 in organic synthesis." Arkivoc, 2012. [Link]

Spectroscopic Comparison of 4-(Hydroxymethyl)benzenesulfonic Acid and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

4-(Hydroxymethyl)benzenesulfonic acid (4-HMBSA), also widely known as 4-sulfobenzyl alcohol, is a highly versatile bifunctional building block and a recognized impurity in the synthesis of sulfonylurea drugs like Glibenclamide[1]. For drug development professionals and synthetic chemists, confirming the structural integrity of 4-HMBSA against its precursors is critical for quality control.

This guide provides an objective, data-driven comparison of 4-HMBSA and its two primary synthetic precursors: Benzyl alcohol (BA) and 4-Formylbenzenesulfonic acid (4-FBSA).

While 4-HMBSA can be synthesized biologically via the oxygenation of 4-toluene sulfonate by specific monooxygenases[2], laboratory synthesis typically relies on either the direct sulfonation of benzyl alcohol or the regioselective reduction of 4-FBSA. Because direct sulfonation of BA often yields a difficult-to-separate mixture of ortho and para isomers, the reduction of 4-FBSA using sodium borohydride (NaBH₄) is the preferred route to obtain analytically pure 4-HMBSA. The formyl group in 4-FBSA is highly reactive toward nucleophilic addition due to the combined electron-withdrawing effects of the para-sulfonic acid group[3].

Synthesis BA Benzyl Alcohol (Precursor 1) HMBSA 4-(Hydroxymethyl)benzenesulfonic Acid (Target) BA->HMBSA Sulfonation (H2SO4 / SO3) Low Regioselectivity FBSA 4-Formylbenzenesulfonic Acid (Precursor 2) FBSA->HMBSA Reduction (NaBH4) High Regioselectivity

Caption: Chemical synthesis pathways for 4-(Hydroxymethyl)benzenesulfonic acid.

Spectroscopic Data Comparison

To distinguish 4-HMBSA from its precursors, Fourier-Transform Infrared (FT-IR) and Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy are employed. The causality behind the spectral shifts lies in the electronic effects of the functional groups interconverting during synthesis.

FT-IR Vibrational Frequencies

The transformation from 4-FBSA to 4-HMBSA is marked by the complete disappearance of the carbonyl (C=O) stretch. The sulfonic acid moiety remains untouched, acting as an internal standard for spectral validation.

Functional GroupBenzyl Alcohol (cm⁻¹)4-FBSA (cm⁻¹)4-HMBSA (cm⁻¹)Diagnostic Significance
O-H Stretch ~3300 (broad)N/A~3350 (broad)Confirms successful reduction of aldehyde to alcohol.
C=O Stretch N/A~1700 (strong)N/ADisappearance validates complete consumption of 4-FBSA.
S=O Asym. Stretch N/A~1180~1185Confirms the presence of the sulfonate group[4].
S=O Sym. Stretch N/A~1040~1045Validates the sulfonate group remains intact.
Aromatic C-H ~3030~3060~3050Minor shifts reflect changes in ring electron density.
¹H-NMR Chemical Shifts (400 MHz, D₂O)

In ¹H-NMR, the electronic nature of the para substituent dictates the chemical shifts of the aromatic protons. The formyl group in 4-FBSA is a strong electron-withdrawing group (EWG), heavily deshielding the adjacent aromatic protons. Upon reduction to the hydroxymethyl group in 4-HMBSA, this EWG effect is replaced by a weak electron-donating effect, resulting in a diagnostic upfield shift.

Proton EnvironmentBenzyl Alcohol (ppm)4-FBSA (ppm)4-HMBSA (ppm)Multiplicity & Integration
Aldehyde (-CHO) N/A~10.0N/ASinglet, 1H
Methylene (-CH₂-) ~4.6N/A~4.7Singlet, 2H
Aromatic (ortho to -SO₃H) ~7.3~7.9~7.8Doublet, 2H (AA'BB' system)
Aromatic (ortho to -R) ~7.3~8.0~7.4Doublet, 2H (AA'BB' system)

Note: The highly acidic sulfonic acid proton undergoes rapid exchange with the D₂O solvent and is therefore not observed in the spectrum.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The reduction protocol includes built-in thermal controls and quenching steps to prevent over-reduction or desulfonation, while the spectroscopic workflow ensures artifact-free data acquisition.

Protocol A: Regioselective Reduction of 4-FBSA to 4-HMBSA

Rationale: Sodium borohydride is chosen over stronger reducing agents (like LiAlH₄) because it is chemoselective for aldehydes and ketones, leaving the sulfonic acid group completely unreacted.

  • Dissolution: Suspend 10.0 mmol of 4-Formylbenzenesulfonic acid sodium salt in 30 mL of anhydrous methanol. Causality: Methanol serves as both a solvent and a proton donor to stabilize the alkoxyborohydride intermediates.

  • Thermal Control: Submerge the reaction flask in an ice-water bath to reach 0 °C. Causality: The reduction is highly exothermic. Controlling the temperature prevents the solvent from boiling and minimizes the formation of dimeric side products.

  • Reagent Addition: Add 5.0 mmol of NaBH₄ in small portions over 15 minutes. Monitor the evolution of hydrogen gas.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Eluent: Dichloromethane/Methanol 8:2) until the UV-active spot for 4-FBSA disappears.

  • Quenching & Workup: Carefully add 1M HCl dropwise until the pH reaches 2. Causality: Acid quenching destroys unreacted NaBH₄ and ensures the sulfonate is fully protonated to the free acid form.

  • Isolation: Concentrate the mixture under reduced pressure, extract the residue with hot ethanol to precipitate inorganic salts (NaCl/Boric acid), and filter. Evaporate the filtrate to yield pure 4-HMBSA.

Protocol B: Spectroscopic Validation Workflow

Rationale: Sulfonic acids are highly hygroscopic and polar. Standard organic solvents (CDCl₃) are ineffective; D₂O must be used for NMR, and rigorous drying is required for IR.

  • Sample Preparation (IR): Dry the isolated 4-HMBSA in a vacuum oven at 60 °C for 12 hours. Grind 2 mg of the sample with 200 mg of anhydrous KBr and press into a translucent pellet. Causality: Removing trace moisture prevents the broad water O-H band from masking the product's functional O-H stretch.

  • Sample Preparation (NMR): Dissolve 15 mg of the dried product in 0.6 mL of D₂O.

  • Data Acquisition: Acquire the FT-IR spectrum (4000–400 cm⁻¹, 32 scans) and the ¹H-NMR spectrum (400 MHz, 16 scans, 10-second relaxation delay).

  • Comparative Analysis: Integrate the methylene singlet (~4.7 ppm) against the aromatic doublets (~7.4 and 7.8 ppm). A perfect 2:2:2 ratio validates the structural purity of the synthesized 4-HMBSA.

Workflow S1 1. Sample Preparation (D2O Exchange / KBr Pellet) S2 2. Data Acquisition (400 MHz NMR / FT-IR) S1->S2 S3 3. Signal Processing (Baseline Correction & Phasing) S2->S3 S4 4. Comparative Analysis (Peak Integration & Shift Mapping) S3->S4

Caption: Self-validating spectroscopic workflow for structural confirmation.

Sources

Assessing the Environmental Impact of 4-(Hydroxymethyl)benzenesulfonic Acid Compared to Traditional Catalysts

Author: BenchChem Technical Support Team. Date: March 2026

The Evolution of Green Acid Catalysis

Acid catalysis is a cornerstone of organic synthesis, driving essential transformations such as esterification, alkylation, and acetalization. Historically, the industry relied heavily on mineral acids like sulfuric acid (H₂SO₄) and homogeneous organic acids like p-toluenesulfonic acid (p-TSA). However, the environmental burden of these traditional catalysts—ranging from high corrosivity to the generation of massive aqueous salt waste during neutralization—has catalyzed a paradigm shift toward sustainable alternatives1[1].

While methanesulfonic acid (MSA) has recently emerged as a highly effective, readily biodegradable homogeneous catalyst 2[2], the ultimate goal of green chemistry is to eliminate aqueous workups entirely through heterogeneous (solid-supported) catalysis. In this context, 4-(Hydroxymethyl)benzenesulfonic acid (4-HMBSA) —also known as 4-sulfobenzyl alcohol—presents a breakthrough bifunctional solution that bridges biological safety with advanced materials engineering.

Mechanistic Rationale & Environmental Profiling

To objectively assess the environmental impact of 4-HMBSA, we must compare its structural and biological properties against industry standards.

  • Sulfuric Acid (H₂SO₄): Highly corrosive and toxic. As a homogeneous mineral acid, it requires extensive basic quenching (e.g., with NaHCO₃), generating stoichiometric amounts of salt waste that drastically inflate the Environmental Factor (E-factor).

  • p-Toluenesulfonic Acid (p-TSA): A widely used organic acid catalyst. While highly effective, p-TSA exhibits moderate aquatic toxicity and is not classified as readily biodegradable under standard OECD tests, persisting in wastewater streams 3[3].

  • Methanesulfonic Acid (MSA): A strong, non-oxidizing organic acid that is readily biodegradable, breaking down cleanly into sulfate and CO₂ . However, because it is homogeneous, it still requires energy-intensive extraction or basic quenching, limiting its recyclability[2].

  • 4-HMBSA (The Bifunctional Alternative): 4-HMBSA possesses both a sulfonic acid group (the catalytic active site) and a hydroxymethyl group. This structural duality allows it to act as a functionalizing agent, covalently bonding to silica or polymer supports via stable ether linkages to create non-leaching heterogeneous catalysts 4[4].

Ecotoxicity and Biological Assimilation: From an environmental fate perspective, 4-HMBSA is inherently safe. It is the direct, naturally occurring intermediate in the microbial degradation of p-TSA. In soil bacteria such as Comamonas testosteroni, the TsaMB monooxygenase system specifically hydroxylates the methyl group of p-TSA to form 4-HMBSA (4-sulfobenzyl alcohol) 5[5]. Because it is a recognized biological metabolite, any trace amounts of 4-HMBSA released into the environment are rapidly assimilated and mineralized by environmental microbes.

Biodegradation pTSA p-Toluenesulfonic Acid (p-TSA) Enz1 TsaMB Monooxygenase (Comamonas testosteroni) pTSA->Enz1 O2, NADH HMBSA 4-HMBSA (4-Sulfobenzyl alcohol) Enz1->HMBSA Hydroxylation Enz2 TsaC Dehydrogenase HMBSA->Enz2 NAD+ SBA 4-Sulfobenzoic Acid Enz2->SBA Oxidation Min Mineralization (CO2, H2O, Sulfate) SBA->Min Ring Cleavage

Biodegradation pathway of p-TSA into 4-HMBSA by Comamonas testosteroni.

Quantitative Environmental & Performance Comparison

The table below synthesizes the operational and environmental metrics of these catalysts, highlighting how the phase (homogeneous vs. heterogeneous) dictates the downstream waste generation.

CatalystPhaseE-Factor ContributionBiodegradabilityAquatic ToxicityCatalyst Recovery
Sulfuric Acid (H₂SO₄) HomogeneousHigh (Generates massive salt waste)N/A (Inorganic)HighNone (Destroyed in quench)
p-Toluenesulfonic Acid HomogeneousHigh (Requires aqueous quench)Inherently BiodegradableModerateDifficult / Energy Intensive
Methanesulfonic Acid HomogeneousMedium (Requires extraction)Readily BiodegradableLowDifficult / Energy Intensive
Supported 4-HMBSA HeterogeneousLow (Zero aqueous quench) Readily Metabolized Low >95% via Simple Filtration

Self-Validating Experimental Protocols

To demonstrate the practical superiority of 4-HMBSA, the following protocols detail its immobilization and application. The methodology is designed as a self-validating system : the success of the covalent tethering is directly proven by the quantitative mass recovery of the catalyst post-reaction, confirming zero leaching.

Protocol 1: Synthesis of Silica-Supported 4-HMBSA Catalyst

Causality: Silica gel is chosen as the support because its surface silanol (-Si-OH) groups readily undergo dehydration synthesis with the hydroxymethyl (-CH₂OH) group of 4-HMBSA, forming a robust, covalent Si-O-C bond that prevents catalyst leaching.

  • Activation: Suspend 10.0 g of mesoporous silica gel in 50 mL of 1M HCl and reflux for 4 hours to maximize surface silanol density. Filter, wash with deionized water until neutral, and dry at 120°C under vacuum for 12 hours.

  • Immobilization: Disperse the activated silica in 100 mL of anhydrous toluene. Add 2.0 g of 4-HMBSA.

  • Reflux & Tethering: Reflux the mixture at 110°C for 24 hours using a Dean-Stark apparatus to continuously remove the water byproduct, driving the etherification equilibrium forward.

  • Isolation: Filter the functionalized silica, wash extensively with hot ethanol to remove any unreacted (physisorbed) 4-HMBSA, and dry under vacuum at 80°C.

Protocol 2: Green Fischer Esterification & Catalyst Recovery

Causality: By utilizing the supported 4-HMBSA, the reaction mixture remains entirely organic. Upon completion, the catalyst is simply filtered out. This eliminates the traditional aqueous sodium bicarbonate quench, reducing the reaction's E-factor to near zero.

  • Reaction Setup: In a round-bottom flask, combine 50 mmol of acetic acid, 150 mmol of ethanol (acting as both reactant and green solvent), and 0.5 g of the Silica-Supported 4-HMBSA catalyst.

  • Catalysis: Heat the mixture to reflux (78°C) for 4 hours with continuous stirring.

  • Filtration (Self-Validation Step): Cool the mixture to room temperature and filter through a sintered glass crucible.

  • Recovery Check: Wash the recovered solid catalyst with ethanol, dry at 80°C, and weigh it. A recovered mass of >0.48 g (>96%) validates that the covalent Si-O-C bonds remained intact under acidic reflux conditions, proving the system is genuinely heterogeneous.

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield pure ethyl acetate without generating any aqueous salt waste.

Workflow S1 1. Covalent Anchoring (Silica + 4-HMBSA) S2 2. Heterogeneous Catalysis S1->S2 Substrates S3 3. Simple Filtration (Zero Aqueous Waste) S2->S3 Reaction End S4 4. Catalyst Recovery (>95% Yield) S3->S4 Solid Phase S4->S2 Recycled

Experimental workflow for heterogeneous catalysis using supported 4-HMBSA.

References

  • "Robust Summaries & Test Plan: p-Toluenesulfonic acid (p-TSA)", US EPA. 3

  • "A Comparative Guide to Methanesulfonic Acid and Sulfuric Acid as Catalysts in Esterification", BenchChem. 1

  • "A Novel Application of Methanesulfonic Acid as Catalyst for the Alkylation of Olefins with Aromatics", ACS Publications. 2

  • "METHANE SULFONIC ACID (MSA 70%)", Ataman Kimya.

  • "Characterization of the p-toluenesulfonate operon tsaMBCD and tsaR in Comamonas testosteroni T-2", PubMed/NIH. 5

  • "WO2006121553A2 - Methods for manufacturing supported nanocatalysts and methods for using supported nanocatalysts", Google Patents. 4

Sources

Safety Operating Guide

4-(Hydroxymethyl)benzenesulfonic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step operational guide for the safe handling, neutralization, and RCRA-compliant disposal of 4-(Hydroxymethyl)benzenesulfonic acid, designed for researchers and drug development professionals.

Executive Summary & Chemical Profile

4-(Hydroxymethyl)benzenesulfonic acid (CAS: 122855-96-3) is a specialized arenesulfonic acid utilized extensively as a chemical building block in drug development and advanced organic synthesis[1]. While highly valuable in the laboratory, it presents severe corrosive hazards and strict regulatory compliance requirements during disposal.

Arenesulfonic acids exhibit corrosive characteristics nearly identical to concentrated sulfuric acid[2]. Because they are strong proton donors that completely dissociate in aqueous solutions, they drive the pH well below 2.0. Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this classifies the unneutralized waste stream as a D002 Corrosive Hazardous Waste [3].

Quantitative Chemical Data
PropertyValueSource
Chemical Name 4-(Hydroxymethyl)benzenesulfonic acidPubChem[1]
CAS Number 122855-96-3PubChem[1]
Molecular Formula C7H8O4SPubChem[1]
Molecular Weight 188.20 g/mol PubChem[1]
Hazard Classification Strong Acid, Corrosive, IrritantScience of Synthesis[2]
RCRA Waste Code D002 (Corrosivity: pH ≤ 2.0)EPA 40 CFR 261.22[3]
Target Neutralization pH 6.0 – 8.0Standard Lab Protocol

Mechanistic Safety & Risk Assessment

To handle this chemical safely, scientists must understand the causality behind its reactivity:

  • Corrosivity (The Sulfonic Acid Group): The −SO3​H group is a highly effective proton donor. It will rapidly corrode steel at a rate greater than 6.35 mm per year[4] and cause severe tissue damage upon contact. Therefore, steel containers must never be used for accumulation or disposal; high-density polyethylene (HDPE) is mandatory.

  • Reactivity (The Hydroxymethyl Group): The presence of the primary alcohol ( −CH2​OH ) introduces a site for potential oxidation. If mixed with strong oxidizers (e.g., nitric acid, permanganates) in a waste carboy, an uncontrolled exothermic reaction or gas evolution can occur.

  • Toxicity Profile: While the parent sulfonic acid is highly irritating to skin, eyes, and mucous membranes, its corresponding sulfonate salts are relatively innocuous and exhibit significantly lower toxicity[2]. This chemical principle forms the basis of our neutralization strategy.

Operational Workflow for Disposal

The following workflow outlines the decision-making process for routing 4-(Hydroxymethyl)benzenesulfonic acid waste, depending on your facility's specific EPA permits regarding elementary neutralization.

Workflow Start Waste Generation: 4-(Hydroxymethyl)benzenesulfonic acid CAS: 122855-96-3 Segregation Segregation & Containment (HDPE Polyethylene, NOT Steel) Start->Segregation Decision Facility Permit Status: Elementary Neutralization Allowed? Segregation->Decision TSDF Label as D002 Hazardous Waste Ship to EPA-Permitted TSDF Decision->TSDF No Neutralization Controlled Neutralization (NaHCO3 Addition in Fume Hood) Decision->Neutralization Yes Verification pH Verification Target: 6.0 - 8.0 Neutralization->Verification Verification->Neutralization pH < 6.0 (Add Base) Disposal Disposal of Aqueous Sulfonate Salt Stream Verification->Disposal pH Neutral

Operational workflow for the segregation, neutralization, and disposal of arenesulfonic acid waste.

Step-by-Step Methodology: In-Lab Neutralization

Note: Only perform this procedure if your facility's Environmental Health & Safety (EHS) guidelines permit "Elementary Neutralization" of hazardous waste.

Converting the hazardous D002 corrosive acid into an innocuous sulfonate salt mitigates the immediate physical hazard and may allow the waste to be handled as non-hazardous aqueous waste, drastically reducing downstream disposal risks[2].

Step 1: PPE & Environmental Controls

  • Action: Don a chemical-resistant lab coat, heavy-duty nitrile or neoprene gloves, and a face shield over safety goggles.

  • Causality: Arenesulfonic acids pose a severe contact hazard[2]. The neutralization process evolves CO2​ gas, which can aerosolize the acid if not controlled. All work must be conducted inside a certified chemical fume hood.

Step 2: Aqueous Dilution

  • Action: Slowly add the 4-(Hydroxymethyl)benzenesulfonic acid to a large volume of cold water (stirring constantly). Never add water directly to the concentrated acid.

  • Causality: Dissolving strong acids is highly exothermic. Adding acid to water provides a large heat sink, preventing localized boiling and hazardous splattering.

Step 3: Base Selection & Addition

  • Action: Slowly add a 5% w/v Sodium Bicarbonate ( NaHCO3​ ) or Calcium Carbonate ( CaCO3​ ) solution to the diluted acid.

  • Causality: We specifically select a weak base ( NaHCO3​ ) rather than a strong base ( NaOH ). Strong bases cause violent, highly exothermic reactions when mixed with strong acids. NaHCO3​ provides a controlled reaction and acts as a self-validating visual indicator: the evolution of CO2​ bubbles (effervescence) proves the reaction is occurring. Once the bubbling ceases, the acid is neutralized.

Step 4: pH Verification & Final Disposal

  • Action: Test the solution using a calibrated pH meter or wide-range pH indicator paper. The target is a stable pH between 6.0 and 8.0.

  • Causality: Validating the pH ensures the D002 corrosivity characteristic (pH ≤ 2.0 or ≥ 12.5) has been successfully removed[3]. The resulting solution contains Sodium 4-(hydroxymethyl)benzenesulfonate, an innocuous salt[2], which can now be routed to the appropriate aqueous waste stream per facility guidelines.

Mechanism Acid 4-(Hydroxymethyl)benzenesulfonic acid [Strong Proton Donor] Reaction Acid-Base Neutralization (Exothermic + Effervescence) Acid->Reaction Base Sodium Bicarbonate (NaHCO3) [Weak Base / Buffer] Base->Reaction Salt Sodium 4-(hydroxymethyl)benzenesulfonate [Innocuous Salt] Reaction->Salt Byproducts H2O + CO2 (Gas) [Safe Byproducts] Reaction->Byproducts

Chemical neutralization pathway converting corrosive arenesulfonic acid into an innocuous salt.

Spill Response & Emergency Procedures

If a spill occurs outside of a controlled fume hood environment:

  • Evacuate & Isolate: Clear personnel from the immediate area. The acid can cause severe respiratory irritation if inhaled as a dust or aerosol.

  • Neutralize the Spill: Do not use combustible materials (like sawdust or paper towels) to absorb the raw acid. Instead, cover the spill with a neutralizing spill kit powder (typically containing sodium carbonate or calcium carbonate)[2].

  • Collect: Once the effervescence stops and the spill is neutralized, sweep the solid residue into a chemically compatible (polyethylene) container.

  • Manifest: Label the container as hazardous waste and contact your EHS department for final manifesting to a Treatment, Storage, and Disposal Facility (TSDF).

References

  • National Institutes of Health (PubChem). "4-(Hydroxymethyl)benzenesulfonic acid | C7H8O4S | CID 441138". Retrieved from:[Link]

  • Science of Synthesis (Thieme E-Books). "Product Class 9: Arenesulfonic Acids and Derivatives". Retrieved from:[Link]

  • Elk Environmental Services. "Do Your Corrosive Solids Exhibit RCRA's Characteristic of Corrosivity? (40 CFR 261.22)". Retrieved from:[Link]

  • Lion Technology. "RCRA Corrosive Hazardous Waste Criteria (D002)". Retrieved from:[Link]

Sources

Personal protective equipment for handling 4-(Hydroxymethyl)benzenesulfonic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide for 4-(Hydroxymethyl)benzenesulfonic Acid

Introduction

4-(Hydroxymethyl)benzenesulfonic acid (CAS: 122855-96-3) is an arenesulfonic acid derivative primarily utilized in advanced organic synthesis, pharmaceutical development, and as an intermediate in materials science[1]. As a strong organic acid, it presents significant handling challenges that require strict adherence to safety protocols. This guide provides drug development professionals and laboratory scientists with actionable, step-by-step methodologies for personal protective equipment (PPE), operational handling, and disposal, grounded in OSHA and GHS standards.

Chemical Profile & Hazard Causality

To handle a chemical safely, one must understand the mechanistic basis of its hazards rather than merely memorizing safety warnings.

  • Corrosivity (H314): The sulfonic acid moiety (-SO 3​ H) is highly acidic (pKa typically < 1). Upon contact with ambient moisture or the aqueous environment of human tissue (skin, mucous membranes, eyes), it dissociates completely. This rapid release of protons causes immediate coagulative necrosis and severe chemical burns[2][3].

  • Reactivity: The hydroxymethyl group (-CH 2​ OH) can undergo esterification or oxidation, while the sulfonic acid acts as a strong proton donor. It is fundamentally incompatible with strong bases, strong oxidizers, and active metals (which can react to generate flammable hydrogen gas)[4][5].

Table 1: Physicochemical and Hazard Summary

Property / HazardDescription / Value
IUPAC Name 4-(Hydroxymethyl)benzenesulfonic acid
Molecular Weight 188.20 g/mol [1]
GHS Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[3][5]
Physical State Solid (Crystalline powder)
Incompatibilities Strong bases, strong oxidizing agents, reactive metals[4][5]

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a mere compliance checklist; it is a critical barrier designed specifically against the physicochemical properties of the agent. Because 4-(Hydroxymethyl)benzenesulfonic acid is a corrosive solid that can easily form hazardous dust, the following PPE is mandatory[4][6][7]:

Table 2: Required PPE and Mechanistic Justification

PPE CategorySpecificationMechanistic Justification
Eye/Face Protection Chemical safety goggles (EN 166) + Face shieldProtects against corrosive dust and potential splash hazards during dissolution. Standard safety glasses lack necessary orbital seals[7][8].
Hand Protection Nitrile or Neoprene gloves (≥ 0.11 mm thickness, EN 374)Sulfonic acids can degrade thin latex. Nitrile provides a robust chemical barrier against organic acids[4][7].
Body Protection Acid-resistant lab coat or chemical apronPrevents dust accumulation on street clothes and provides a barrier against accidental contact[6][8].
Respiratory Protection N95/P100 particulate respirator or PAPR (EN 136/140)Required if handling outside a fume hood or if dust generation is likely. Prevents corrosive damage to the upper respiratory tract[2][8].

Standard Operating Procedure (SOP): Operational Handling

Trustworthiness requires self-validating protocols. Follow this step-by-step methodology when weighing and transferring 4-(Hydroxymethyl)benzenesulfonic acid to ensure zero exposure.

Step 1: Preparation

  • Verify that the emergency eyewash station and safety shower are within a 10-second unobstructed path[9].

  • Don all required PPE listed in Table 2.

Step 2: Environmental Control

  • Perform all handling, weighing, and transfer operations inside a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood with a face velocity of 80-100 fpm[6]. This prevents the inhalation of corrosive micro-dust.

Step 3: Weighing and Transfer

  • Use anti-static weighing boats to prevent the crystalline powder from aerosolizing due to static charge buildup.

  • Use non-metallic spatulas (e.g., PTFE or ceramic) to avoid potential trace metal reactions[5].

  • Carefully transfer the required mass. Cap the source bottle immediately to minimize hygroscopic moisture absorption[9].

Step 4: Decontamination

  • Wipe down the exterior of the chemical container and the balance with a damp, disposable cloth.

  • Doff gloves using the "beak method" to avoid skin contact with the exterior glove surface, and wash hands immediately with soap and water[9][10].

Spill Management and Neutralization

In the event of a spill, immediate and methodical action is required to prevent tissue damage and equipment corrosion.

SpillResponse Start Spill Detected Assess Assess Spill Size & PPE Start->Assess Evacuate Evacuate & Call EHS Assess->Evacuate Large Spill (>100g) Contain Contain with Acid-Binding Granules Assess->Contain Small Spill (<100g) Neutralize Neutralize (Sodium Bicarbonate) Contain->Neutralize Collect Collect in Corrosive Waste Container Neutralize->Collect Decon Decontaminate Surface (Water/Soap) Collect->Decon

Figure 1: Step-by-step spill response and neutralization workflow for sulfonic acid derivatives.

Spill Response Protocol:

  • Isolate the Area: Restrict access immediately. If the spill is large (>100g) or airborne dust is visible, evacuate the lab and contact Environmental Health and Safety (EHS)[10].

  • Containment: Surround the spill with inert, acid-binding granules (e.g., diatomaceous earth or specialized acid spill pads). Do NOT use combustible materials like sawdust, which can react exothermically with strong acids.

  • Neutralization: Carefully apply a weak base, such as solid sodium bicarbonate (NaHCO 3​ ) or sodium carbonate (Na 2​ CO 3​ ), starting from the perimeter and moving inward. The reaction will effervesce (release CO 2​ ).

  • Collection: Once effervescence ceases entirely—indicating complete neutralization—use a plastic dustpan and brush to collect the slurry.

  • Disposal: Place the neutralized mixture into a pre-labeled, leak-proof hazardous waste container[6][9].

Waste Disposal Plan

Improper disposal of sulfonic acids can lead to violent reactions in waste streams or severe environmental toxicity (H412)[3][5].

  • Segregation: Never mix 4-(Hydroxymethyl)benzenesulfonic acid waste with cyanides, sulfides, or strong bases, as this can generate toxic gases or excessive heat.

  • Aqueous Waste: If in solution, the acid must be neutralized to a pH between 6.0 and 8.0 using dilute sodium hydroxide (NaOH) or sodium bicarbonate before being transferred to aqueous organic waste carboys[6][7].

  • Solid Waste: Contaminated PPE, weighing boats, and neutralized spill debris must be double-bagged and labeled as "Corrosive Solid Waste (Contains Sulfonic Acid Derivative)" for incineration by a licensed hazardous waste contractor[8][9].

References

  • PubChem. "4-(Hydroxymethyl)benzenesulfonic acid | C7H8O4S | CID 441138." National Institutes of Health.1

  • Echemi. "p-Toluenesulfonic acid SDS, 104-15-4 Safety Data Sheets." 4

  • Integra Chemical Company. "p-TOLUENESULFONIC ACID MONOHYDRATE." 2

  • Spectrum Chemical. "t1095 - p-toluenesulfonic acid, monohydrate, practical - SAFETY DATA SHEET." 10

  • Kishida Chemical Co., Ltd. "p-Toluenesulfonic acid,1-hydrate." 3

  • Penta Chemicals. "p-Toluenesulfonic acid monohydrate." 5

  • Carl ROTH. "Toluene-4-sulfonic acid monohydrate ≥ 98%, for synthesis." 6

  • Carl ROTH. "Safety Data Sheet: Paratoluolsulphonic acid." 7

  • Fisher Scientific. "4-Aminoazobenzene-4'-sulfonic acid sodiumsalt - SAFETY DATA SHEET." 8

  • Spectrum Chemical. "SAFETY DATA SHEET." 9

  • MilliporeSigma. "SAFETY DATA SHEET."

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.